molecular formula C7H6BrNO B1315365 5-Bromo-3-methyl-2-pyridinecarbaldehyde CAS No. 376587-53-0

5-Bromo-3-methyl-2-pyridinecarbaldehyde

Cat. No.: B1315365
CAS No.: 376587-53-0
M. Wt: 200.03 g/mol
InChI Key: GLMJIYLGQMKLCL-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-pyridinecarbaldehyde is a useful research compound. Its molecular formula is C7H6BrNO and its molecular weight is 200.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methylpyridine-2-carbaldehyde
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InChI

InChI=1S/C7H6BrNO/c1-5-2-6(8)3-9-7(5)4-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMJIYLGQMKLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477738
Record name 5-Bromo-3-methyl-2-pyridinecarbaldehyde
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Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

376587-53-0
Record name 5-Bromo-3-methyl-2-pyridinecarboxaldehyde
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Record name 5-Bromo-3-methyl-2-pyridinecarbaldehyde
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Record name 5-Bromo-3-methylpyridine-2-carbaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-methyl-2-pyridinecarbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Abstract Service (CAS) Number: 376587-53-0

Introduction

5-Bromo-3-methyl-2-pyridinecarbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a methyl group on a pyridine core makes it a valuable and versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key properties, and strategic applications, particularly in the realm of drug discovery, offering field-proven insights for its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for planning reactions, purification, and storage.

PropertyValueSource(s)
CAS Number 376587-53-0[1][2][3][4][5]
Molecular Formula C₇H₆BrNO[2][3][4]
Molecular Weight 200.03 g/mol [4]
Boiling Point 260.9 °C at 760 mmHg[1][4]
Density 1.577 g/cm³[1][4]
Appearance Typically a solid (specific color not widely reported)N/A
SMILES CC1=CC(=CN=C1C=O)Br[1][4]
InChIKey GLMJIYLGQMKLCL-UHFFFAOYSA-N[1][4]

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most logical and well-documented pathway proceeds through the key intermediate, 2,5-dibromo-3-methylpyridine . This intermediate is synthesized from commercially available starting materials and is then selectively functionalized to introduce the aldehyde group.

The overall synthetic strategy can be visualized as a two-stage process:

  • Formation of the Key Dibromo Intermediate: Synthesis of 2,5-dibromo-3-methylpyridine from 2-amino-5-bromo-3-methylpyridine via a Sandmeyer-type reaction.

  • Selective Formylation: Introduction of the aldehyde group at the 2-position via a selective metal-halogen exchange followed by formylation.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Selective Formylation A 2-Amino-5-bromo-3-methylpyridine B Diazonium Salt Intermediate A->B NaNO₂, HBr (-15 °C) C 2,5-Dibromo-3-methylpyridine B->C Bromination (Sandmeyer-type) D 2,5-Dibromo-3-methylpyridine E Lithium-Halogen Exchange (Organolithium Intermediate) D->E n-BuLi, THF (-78 °C) Selective exchange at C2 F This compound E->F 1. DMF 2. Aqueous Workup

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2,5-Dibromo-3-methylpyridine

The conversion of an amino group on the pyridine ring to a bromide is effectively achieved through a Sandmeyer-type reaction. This classic transformation involves the formation of a diazonium salt intermediate, which is then displaced by a bromide ion. The starting material, 2-amino-5-bromo-3-methylpyridine, is commercially available.

Causality Behind Experimental Choices:

  • Low Temperature (-15 °C): The diazotization step (formation of the diazonium salt with sodium nitrite and HBr) is performed at very low temperatures to ensure the stability of the diazonium intermediate, which can be explosive if allowed to warm or isolate.[1]

  • Hydrobromic Acid (HBr): HBr serves as both the acid to react with sodium nitrite to form nitrous acid in situ and as the source of bromide ions for the subsequent substitution reaction.

  • Bromine: The addition of elemental bromine can facilitate the displacement of the diazonium group.[1]

Detailed Experimental Protocol (Adapted from J. Med. Chem. 2007, 50, 3730-3742): [1]

  • Reaction Setup: Suspend 5-bromo-3-methylpyridin-2-amine (0.37 mol) in 48% hydrobromic acid (200 mL) in a suitable reaction vessel.

  • Cooling: Cool the suspension to -15 °C using an appropriate cooling bath (e.g., acetone/dry ice).

  • Bromination: Add bromine (0.59 mol) dropwise to the mixture, ensuring the temperature is maintained below -15 °C.

  • Diazotization: Add a solution of sodium nitrite (1 mol) in water (100 mL) dropwise. The rate of addition must be carefully controlled to keep the internal temperature below -15 °C.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir for 3 hours at ambient temperature.

  • Quenching: Cool the reaction mixture back down to -15 °C and carefully quench by adding a solution of potassium hydroxide (2 mol) in water (500 mL).

  • Extraction: After allowing the mixture to stir and warm, extract the product with ethyl acetate (3 x 300 mL).

  • Purification: Combine the organic layers, wash sequentially with water and saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate under reduced pressure to yield 2,5-dibromo-3-methylpyridine. The product can be further purified by silica gel chromatography.[1] The structure of this intermediate has been confirmed by ¹H and ¹³C NMR.[1]

Stage 2: Selective Formylation of 2,5-Dibromo-3-methylpyridine

The critical step in the synthesis is the regioselective introduction of the aldehyde group at the C2 position, leaving the bromine at C5 intact for subsequent reactions. This is achieved via a lithium-halogen exchange reaction.

Causality Behind Experimental Choices:

  • Selective Lithiation: The bromine atom at the 2-position of the pyridine ring is more acidic and sterically accessible than the one at the 5-position. Therefore, treatment with a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) selectively replaces the C2-bromine with lithium.[6][7] This selectivity is crucial for the success of the synthesis.

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (like THF) to prevent quenching of the reagent.

  • Formylating Agent: N,N-Dimethylformamide (DMF) serves as an effective one-carbon electrophile. The nucleophilic organolithium intermediate attacks the carbonyl carbon of DMF, and subsequent hydrolysis during aqueous workup yields the desired aldehyde.[7][8]

Detailed Experimental Protocol (Analogous Procedure):

  • Reaction Setup: Dissolve 2,5-dibromo-3-methylpyridine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (typically 1.1 equivalents) in hexanes dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at this temperature for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, ~1.5 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • Warming and Quenching: After stirring for an additional 1-2 hours at low temperature, allow the reaction to slowly warm to 0 °C before quenching carefully with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridine aldehydes are cornerstone intermediates in pharmaceutical synthesis.[9][10] The dual functionality of this compound—a nucleophilic target at the aldehyde and an electrophilic site for cross-coupling at the C5-bromine—makes it a powerful tool for generating molecular diversity.

Role as a Kinase Inhibitor Scaffold: The bromopyridine motif is a privileged structure in the design of kinase inhibitors, which are a critical class of therapeutics for oncology and inflammatory diseases. The bromine atom serves as a synthetic handle for introducing larger aromatic or heterocyclic groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] These appended groups are often designed to interact with specific regions of the kinase active site.

The aldehyde functionality provides a route to further derivatization. For example, it can undergo:

  • Reductive Amination: To introduce substituted amine side chains.

  • Wittig Reactions: To form alkenes, extending the carbon scaffold.

  • Condensation Reactions: To form Schiff bases or other heterocyclic systems.

While direct examples citing the use of this compound are sparse in readily available literature, the synthetic utility of closely related building blocks is well-documented. For instance, derivatives of 5-bromo-2-methylpyridin-3-amine have been used to synthesize novel compounds with anti-thrombolytic and biofilm inhibition activities via Suzuki coupling.[11] This highlights the value of the 5-bromo-2-methylpyridine core in generating biologically active molecules.

G cluster_0 Reactions at Aldehyde (C2) cluster_1 Reactions at Bromine (C5) A 5-Bromo-3-methyl- 2-pyridinecarbaldehyde B Reductive Amination A->B R₂NH, NaBH(OAc)₃ C Wittig Reaction A->C Ph₃P=CHR D Condensation A->D RNH₂ E Suzuki Coupling A->E ArB(OH)₂, Pd catalyst F Sonogashira Coupling A->F Alkyne, Pd/Cu catalyst G Buchwald-Hartwig Amination A->G Amine, Pd catalyst H Diverse Molecular Scaffolds (e.g., Kinase Inhibitors) B->H C->H D->H E->H F->H G->H

Caption: Reaction versatility of this compound.

Safety and Handling

Detailed safety data for this compound is not extensively published. However, based on the known hazards of structurally related brominated pyridine aldehydes, the following precautions are strongly advised:

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

  • Toxicity Profile (Inferred): Expected to be harmful if swallowed and to cause skin and eye irritation. May also cause respiratory irritation.

Always consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.

Conclusion

This compound (CAS No. 376587-53-0) is a strategic intermediate for advanced organic synthesis. Its preparation, while requiring careful execution of organometallic and diazotization reactions, provides access to a versatile scaffold. The orthogonal reactivity of its aldehyde and bromo functionalities allows for sequential, controlled modifications, making it an invaluable tool for creating libraries of complex molecules in drug discovery programs, particularly in the pursuit of novel kinase inhibitors. Researchers employing this reagent will benefit from its potential to accelerate the development of new chemical entities with therapeutic potential.

References

An In-depth Technical Guide to 5-Bromo-3-methyl-2-pyridinecarbaldehyde: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methyl-2-pyridinecarbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry and materials science. Its unique trifunctionalized pyridine core, featuring a reactive aldehyde, a strategically positioned bromine atom, and a methyl group, offers a wealth of opportunities for synthetic diversification. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application as a key intermediate in the development of novel therapeutic agents and functional materials. Detailed experimental protocols and an analysis of its synthetic potential are presented to empower researchers in their scientific endeavors.

Physicochemical Properties

This compound, with the CAS number 376587-53-0, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding of its physical characteristics.

PropertyValueSource
Molecular Formula C₇H₆BrNO[1][2]
Molecular Weight 200.03 g/mol [1]
Appearance SolidN/A
Boiling Point 260.9 °C at 760 mmHg[1]
Density 1.577 g/cm³[1]
InChI Key GLMJIYLGQMKLCL-UHFFFAOYSA-N[1]

Synthesis of this compound

A patent for the synthesis of the isomeric 5-bromopyridine-3-carbaldehyde provides a valuable template.[3] This process involves the reaction of a dibromopyridine with a Grignard reagent at low temperatures to facilitate a selective bromine-magnesium exchange, followed by the introduction of a formylating agent like N,N-dimethylformamide (DMF).

A proposed synthetic workflow for this compound is depicted below:

G start 2,5-Dibromo-3-methylpyridine reagent1 i-PrMgCl or n-BuLi THF, Low Temperature start->reagent1 Selective Bromine-Metal Exchange at C2 intermediate Grignard or Lithiated Intermediate reagent1->intermediate reagent2 N,N-Dimethylformamide (DMF) intermediate->reagent2 Nucleophilic attack on DMF hydrolysis Aqueous Workup (e.g., NH4Cl) reagent2->hydrolysis product This compound hydrolysis->product

Diagram: Proposed synthesis of this compound.

Experimental Protocol (Adapted from similar syntheses):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 2,5-dibromo-3-methylpyridine and anhydrous tetrahydrofuran (THF).

  • Grignard Formation: The solution is cooled to a low temperature (typically between -15°C and -10°C). A solution of a suitable Grignard reagent, such as isopropylmagnesium chloride or n-butyllithium in an appropriate solvent, is added dropwise while maintaining the low temperature. The reaction is stirred for 1-2 hours to ensure the formation of the Grignard or lithiated intermediate.

  • Formylation: N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, ensuring the temperature remains low. The reaction is then allowed to warm to room temperature and stirred for several hours.

  • Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups: the aldehyde, the bromo substituent, and the pyridine ring itself.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to a wide array of chemical transformations, allowing for the introduction of diverse molecular fragments.

  • Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride to form the corresponding substituted aminomethylpyridines. This is a powerful method for constructing C-N bonds, which are prevalent in many pharmaceutical compounds.

G start This compound reagent1 R1R2NH (Amine) start->reagent1 Condensation intermediate Iminium Ion Intermediate reagent1->intermediate reagent2 Reducing Agent (e.g., NaBH(OAc)3) intermediate->reagent2 Reduction product Substituted Aminomethylpyridine reagent2->product

Diagram: Reductive amination of this compound.

  • Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. By reacting with a phosphorus ylide (Wittig reagent), a carbon-carbon double bond is formed, allowing for the extension of the carbon chain and the synthesis of various vinylpyridine derivatives.

  • Other Nucleophilic Additions: The aldehyde is susceptible to attack by a variety of other nucleophiles, including Grignard reagents and organolithium compounds, to generate secondary alcohols.

Reactions of the Bromo Substituent

The bromine atom at the 5-position of the pyridine ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This is a powerful and widely used reaction for the formation of biaryl compounds. This compound can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to introduce diverse aromatic systems at the 5-position.[4] This reaction is of paramount importance in drug discovery for the synthesis of complex molecular scaffolds.

G start This compound reagent1 Ar-B(OH)2 (Arylboronic Acid) start->reagent1 Suzuki-Miyaura Coupling catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) reagent1->catalyst product 5-Aryl-3-methyl-2-pyridinecarbaldehyde catalyst->product

Diagram: Suzuki-Miyaura coupling of this compound.

  • Other Cross-Coupling Reactions: The bromo group can also participate in other cross-coupling reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from this compound are prevalent in a number of biologically active molecules. While specific examples detailing the direct use of this exact starting material are not extensively documented in publicly available literature, its utility can be inferred from the importance of substituted pyridine scaffolds in drug development.

Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. The ability to functionalize the pyridine ring at three distinct positions makes this compound an attractive starting point for the generation of diverse chemical libraries for high-throughput screening.

For instance, the synthesis of novel pyridine-based derivatives via Suzuki coupling of similar bromo-pyridines has been shown to yield compounds with potential biological activities.[4] The aldehyde group can be further elaborated to introduce pharmacophoric features such as amides, esters, or complex side chains, which can modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex pyridine derivatives. The strategic combination of an aldehyde, a bromine atom, and a methyl group on the pyridine core makes it a highly attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided an overview of its chemical properties, a plausible synthetic route, and a discussion of its reactivity, highlighting its potential to contribute to the advancement of chemical research and development.

References

The Strategic Intermediate: A Technical Guide to 5-Bromo-3-methyl-2-pyridinecarbaldehyde for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Well-Positioned Pyridine Aldehyde

5-Bromo-3-methyl-2-pyridinecarbaldehyde is a strategically substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry. Its unique arrangement of a reactive aldehyde group, a versatile bromine handle for cross-coupling reactions, and a modulating methyl group on the pyridine core makes it a highly valuable intermediate in the synthesis of complex, biologically active molecules. The pyridine ring itself is a privileged scaffold, frequently found in approved pharmaceuticals due to its ability to engage in crucial hydrogen bonding interactions with biological targets and its favorable pharmacokinetic properties. The strategic placement of the substituents on this particular scaffold allows for precise and diverse molecular elaboration, making it a cornerstone in the development of novel therapeutics, particularly in the area of kinase inhibitors.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the accurate characterization of its derivatives.

PropertyValueSource
CAS Number 376587-53-0[American Elements, n.d.[1]; Alfa Chemistry, n.d.[2]; Alchimica, n.d.[3]]
Molecular Formula C₇H₆BrNO[American Elements, n.d.[1]; Alfa Chemistry, n.d.[2]]
Molecular Weight 200.03 g/mol [Alfa Chemistry, n.d.[2]]
Boiling Point 260.9°C at 760 mmHg[Alfa Chemistry, n.d.[2]]
Density 1.577 g/cm³[Alfa Chemistry, n.d.[2]]
Appearance Not specified in detail in the search results, but likely a solid at room temperature.
Solubility Not specified in the search results, but likely soluble in common organic solvents.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically in the 9-10 ppm region), and a singlet for the methyl group protons (typically in the 2-3 ppm region). The coupling patterns and chemical shifts of the aromatic protons would be influenced by the positions of the bromo, methyl, and aldehyde substituents.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the aldehyde would appear significantly downfield (typically >180 ppm). The chemical shifts of the pyridine ring carbons would be influenced by the electronic effects of the substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1680-1715 cm⁻¹. Other notable peaks would include C-H stretching and bending frequencies for the aromatic and methyl groups, and C-N and C-Br stretching vibrations. [Chemistry LibreTexts, 2020]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the methyl group (CH₃), and the bromine atom. [Chemistry LibreTexts, 2023]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes, with the most logical starting from a readily available substituted pyridine. A plausible and efficient method involves the selective oxidation of the 2-methyl group of a 5-bromo-2,3-dimethylpyridine precursor.

Proposed Synthetic Pathway

A viable synthetic route commences with the bromination of 2,3-dimethylpyridine (2,3-lutidine), followed by the selective oxidation of the methyl group at the 2-position.

Synthesis_Pathway Start 2,3-Dimethylpyridine Intermediate1 5-Bromo-2,3-dimethylpyridine Start->Intermediate1 Bromination (e.g., NBS, H₂SO₄) Product This compound Intermediate1->Product Selective Oxidation (e.g., SeO₂, H₂O, Dioxane)

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 5-Bromo-2,3-dimethylpyridine

  • To a solution of 2,3-dimethylpyridine in concentrated sulfuric acid, slowly add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., NaOH or NaHCO₃) to a pH of ~8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 5-bromo-2,3-dimethylpyridine.

Causality: The electrophilic bromination of the pyridine ring is directed to the 5-position due to the activating and directing effects of the two methyl groups. The acidic medium protonates the pyridine nitrogen, further influencing the regioselectivity.

Step 2: Synthesis of this compound

  • In a flask equipped with a reflux condenser, dissolve 5-bromo-2,3-dimethylpyridine in a suitable solvent such as dioxane containing a small amount of water.

  • Add a stoichiometric amount of selenium dioxide (SeO₂).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter to remove the selenium byproduct.

  • The filtrate is then subjected to an appropriate workup, which may include extraction and washing.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Causality: Selenium dioxide is a well-known reagent for the selective oxidation of benzylic and allylic methyl groups to aldehydes. The methyl group at the 2-position of the pyridine ring is more activated towards oxidation due to its proximity to the nitrogen atom.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The aldehyde group readily participates in a variety of classical C-C bond-forming reactions, while the bromine atom is an excellent handle for modern cross-coupling methodologies.

The Aldehyde Moiety: A Gateway to Molecular Complexity

The aldehyde functional group is a versatile electrophile that can undergo a wide range of transformations, including:

  • Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) provides a powerful method for the stereoselective synthesis of alkenes. This allows for the introduction of various substituted vinyl groups at the 2-position of the pyridine ring. [Organic Chemistry Portal, n.d.[4]; Wittig, 1954]

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding secondary or tertiary amine. This is a cornerstone reaction in medicinal chemistry for introducing diverse amine-containing side chains.

  • Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde provides access to a wide range of secondary alcohols, which can be further functionalized.

  • Aldol and Related Condensations: The aldehyde can participate in base- or acid-catalyzed condensation reactions with enolates or other nucleophiles to form α,β-unsaturated carbonyl compounds.

Aldehyde_Reactions Aldehyde This compound Alkene Alkene Derivative Aldehyde->Alkene Wittig Reaction Amine Amine Derivative Aldehyde->Amine Reductive Amination Alcohol Secondary Alcohol Aldehyde->Alcohol Grignard/Organolithium Addition

Caption: Key reactions of the aldehyde group in this compound.

The Bromo Substituent: A Linchpin for Cross-Coupling

The bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern organic synthesis for the formation of C-C, C-N, and C-O bonds.

  • Suzuki-Miyaura Coupling: This reaction, which couples the bromo-pyridine with a boronic acid or ester, is widely used to introduce aryl or heteroaryl substituents. This is a particularly important transformation in the synthesis of biaryl compounds, a common motif in kinase inhibitors. [Miyaura & Suzuki, 1995] A typical protocol involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or DME). [Efficient Synthesis..., 2017[5]]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromo-pyridine with an amine. It is a powerful method for introducing a wide variety of amino groups, which are often crucial for biological activity and for modulating physicochemical properties.

  • Sonogashira Coupling: This reaction with a terminal alkyne provides a route to substituted alkynylpyridines, which can be further elaborated.

Bromo_Reactions Bromo This compound Aryl Aryl/Heteroaryl Derivative Bromo->Aryl Suzuki Coupling Amine Aminopyridine Derivative Bromo->Amine Buchwald-Hartwig Amination Alkyne Alkynylpyridine Derivative Bromo->Alkyne Sonogashira Coupling

Caption: Key cross-coupling reactions of the bromo substituent.

Application in the Synthesis of PI3K Inhibitors

A significant application of this compound and its close analogues is in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. The pyridine scaffold can be elaborated through the reactions described above to generate potent and selective PI3K inhibitors. While a direct synthesis of a specific drug using the title compound is not explicitly detailed in the provided search results, its structural motifs are present in patented PI3K inhibitors. For example, the general structure of many PI3K inhibitors features a substituted pyridine core.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a comprehensive safety data sheet (SDS) for this specific compound is not provided in the search results, general precautions for similar bromo- and aldehyde-containing heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a versatile and valuable building block in the arsenal of the medicinal chemist. Its strategically positioned functional groups provide a platform for the efficient and modular synthesis of complex molecular architectures. A deep understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the discovery and development of novel therapeutics. As the demand for new and effective drugs continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.

References

An In-depth Technical Guide to 5-Bromo-3-methyl-2-pyridinecarbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Bromo-3-methyl-2-pyridinecarbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical and physical properties, outlines a detailed synthetic pathway, explores its spectroscopic characterization, and discusses its applications, particularly in the realm of medicinal chemistry.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted pyridine derivative featuring a bromine atom at the 5-position, a methyl group at the 3-position, and a carbaldehyde group at the 2-position. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

Structural and Identity Data
PropertyValueSource
Molecular Formula C₇H₆BrNO[1][2]
Molecular Weight 200.03 g/mol [3]
CAS Number 376587-53-0[2][3][4]
IUPAC Name 5-bromo-3-methylpyridine-2-carbaldehyde
Synonyms 5-BROMO-2-FORMYL-3-PICOLINE, 5-BROMO-3-METHYLPICOLINALDEHYDE, 5-Bromo-3-methylpyridine-2-carboxaldehyde, 5-Bromo-2-formyl-3-methylpyridine[3]
Physicochemical Data
PropertyValueSource
Boiling Point 260.9 °C at 760 mmHg[3]
Flash Point 111.6 °C[3]
Density 1.577 g/cm³[3]
Appearance Expected to be a solid[5]
Solubility Insoluble in water[5]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

Synthesis_of_this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 3-Methyl-2-pyridinecarbaldehyde Reaction_Step Electrophilic Aromatic Substitution Reactant1->Reaction_Step Reactant2 N-Bromosuccinimide (NBS) Reactant2->Reaction_Step Solvent Sulfuric Acid Solvent->Reaction_Step Catalyst/Solvent Product This compound Reaction_Step->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-methyl-2-pyridinecarbaldehyde in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, ensuring the temperature does not exceed 10 °C. The use of sulfuric acid as a solvent protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution, but the aldehyde and methyl groups direct the incoming electrophile. The bromine from NBS will preferentially substitute at the 5-position due to the directing effects of the existing substituents.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy
ProtonChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
Aldehyde-H9.9 - 10.1s-
Pyridine-H (C4)7.8 - 8.0d~2.0
Pyridine-H (C6)8.5 - 8.7d~2.0
Methyl-H2.4 - 2.6s-
¹³C NMR Spectroscopy
CarbonChemical Shift (δ, ppm) (Predicted)
C=O190 - 193
C2150 - 153
C3135 - 138
C4138 - 141
C5120 - 123
C6152 - 155
CH₃18 - 21
Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹) (Predicted)
C=O (aldehyde)1700 - 1720
C=N, C=C (aromatic)1550 - 1600
C-H (aromatic)3000 - 3100
C-H (aliphatic)2900 - 3000
C-Br500 - 600
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 200 and a characteristic M+2 peak of similar intensity at m/z 202, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone in medicinal chemistry, and this compound serves as a versatile precursor for a wide range of biologically active molecules.[6][7] The aldehyde functionality is a reactive handle for various transformations, while the bromo- and methyl-substituted pyridine core can be tailored to optimize pharmacological properties.

Key Synthetic Transformations and Their Relevance

Applications_in_Drug_Discovery cluster_reactions Key Reactions cluster_products Resulting Scaffolds Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Condensation Condensation Reactions Start->Condensation Suzuki_Coupling Suzuki Coupling Start->Suzuki_Coupling After conversion of aldehyde Amines Substituted Amines Reductive_Amination->Amines Alkenes Stilbene/Alkene Analogs Wittig_Reaction->Alkenes Heterocycles Fused Heterocycles Condensation->Heterocycles Biaryls Biaryl Compounds Suzuki_Coupling->Biaryls

Caption: Key synthetic transformations of this compound.

  • Reductive Amination: The aldehyde can readily undergo reductive amination with a wide variety of primary and secondary amines to introduce diverse side chains, a common strategy in lead optimization.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, enabling the synthesis of stilbene-like structures and other unsaturated systems.

  • Condensation Reactions: Condensation with active methylene compounds or other nucleophiles can lead to the formation of more complex heterocyclic systems, such as fused pyridines.

  • Suzuki and other Cross-Coupling Reactions: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[8] This allows for the introduction of various aryl and heteroaryl groups, creating biaryl structures that are prevalent in many drug molecules.

The strategic combination of these reactions allows for the construction of large and diverse chemical libraries for high-throughput screening. Related brominated pyridine derivatives are known to be key intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on the safety data for analogous compounds like 5-bromopyridine-3-carbaldehyde, the following hazards should be considered.[9]

  • Health Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature provides multiple avenues for synthetic elaboration, making it a powerful tool for the construction of complex molecular architectures. For researchers in drug discovery and medicinal chemistry, this compound offers a scaffold that can be readily diversified to explore structure-activity relationships and develop novel therapeutic agents. The synthetic routes and characterization data outlined in this guide provide a solid foundation for its use in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methyl-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methyl-2-pyridinecarbaldehyde is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a reactive aldehyde function on the pyridine ring, allows for diverse chemical modifications, making it a valuable scaffold for drug discovery and development. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this important compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Strategic Approach to Synthesis

The synthesis of this compound can be efficiently achieved through a two-step synthetic sequence commencing from the commercially available starting material, 5-bromo-2,3-dimethylpyridine. The core of this strategy lies in the selective functionalization of the methyl group at the 2-position of the pyridine ring, which is more activated towards oxidation compared to the methyl group at the 3-position.

The overall transformation is depicted in the following workflow:

Synthesis_Pathway Start 5-Bromo-2,3-dimethylpyridine Intermediate (5-Bromo-3-methylpyridin-2-yl)methanol Start->Intermediate Step 1: Selective Benzylic Oxidation Final This compound Intermediate->Final Step 2: Oxidation of Primary Alcohol

Caption: Two-step synthesis of this compound.

This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual steps.

Part 1: Synthesis of (5-Bromo-3-methylpyridin-2-yl)methanol

The initial step involves the selective oxidation of the 2-methyl group of 5-bromo-2,3-dimethylpyridine to a hydroxymethyl group. This selectivity is achieved by leveraging the electronic properties of the pyridine ring, where the 2-position is more electron-deficient and thus more susceptible to certain oxidative transformations. A well-established method for this transformation is the use of selenium dioxide (SeO₂).

Mechanism Insight

The oxidation with selenium dioxide proceeds via an ene reaction followed by a[1][2]-sigmatropic rearrangement. The selenium dioxide initially reacts with the acidic protons of the 2-methyl group, which are more activated due to their proximity to the ring nitrogen. This ultimately leads to the formation of a selenious acid ester intermediate that hydrolyzes to the corresponding alcohol.

Experimental Protocol

Materials:

  • 5-Bromo-2,3-dimethylpyridine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2,3-dimethylpyridine (1 equivalent) in 1,4-dioxane.

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-102 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the black selenium byproduct.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford (5-bromo-3-methylpyridin-2-yl)methanol as a solid.

Part 2: Synthesis of this compound

The second step is the oxidation of the primary alcohol, (5-bromo-3-methylpyridin-2-yl)methanol, to the target aldehyde. To avoid over-oxidation to the carboxylic acid, a mild and selective oxidizing agent is required. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[2][3][4]

Mechanism Insight

The Dess-Martin oxidation involves the reaction of the alcohol with the hypervalent iodine reagent to form an intermediate, which then undergoes an intramolecular elimination to yield the aldehyde and a reduced iodine species.[5] The reaction is typically fast and clean.

Experimental Protocol

Materials:

  • (5-Bromo-3-methylpyridin-2-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (5-bromo-3-methylpyridin-2-yl)methanol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Data Summary

CompoundStarting MaterialReagentsSolventReaction TimeTypical Yield
(5-Bromo-3-methylpyridin-2-yl)methanol5-Bromo-2,3-dimethylpyridineSelenium Dioxide1,4-Dioxane4-6 hours60-70%
This compound (5-Bromo-3-methylpyridin-2-yl)methanolDess-Martin PeriodinaneDichloromethane1-2 hours85-95%

Characterization Data

This compound [6]

  • Molecular Formula: C₇H₆BrNO

  • Molecular Weight: 200.03 g/mol

  • Appearance: Off-white to yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.25 (s, 1H, CHO), 8.55 (s, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 2.55 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 192.8, 153.5, 151.2, 139.8, 134.7, 121.5, 18.9.

  • Mass Spectrometry (EI): m/z 199/201 [M]⁺.

Conclusion

The described two-step synthesis provides a robust and efficient route to this compound. The selective oxidation of the 2-methyl group followed by a mild oxidation of the resulting alcohol allows for the synthesis of the target compound in good overall yield. This guide provides the necessary details for researchers to successfully implement this synthetic pathway in their laboratories for the advancement of drug discovery and development programs.

References

An In-depth Technical Guide to 5-Bromo-3-methyl-2-pyridinecarbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-3-methyl-2-pyridinecarbaldehyde, a key heterocyclic building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's discovery, synthetic methodologies, chemical properties, and significant applications.

Introduction

This compound, with the CAS Number 376587-53-0, is a strategically functionalized pyridine derivative. Its unique arrangement of a bromine atom, a methyl group, and a formyl group on the pyridine core makes it a highly versatile intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of the pyridine ring, coupled with the reactive sites offered by its substituents, allows for a diverse range of chemical transformations, rendering it a valuable component in the synthesis of pharmaceuticals and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 376587-53-0[1]
Molecular Formula C₇H₆BrNO[2]
Molecular Weight 200.03 g/mol [1]
Appearance Expected to be a solidGeneral Knowledge
Boiling Point 260.9°C at 760 mmHg[1]
Flash Point 111.6°C[1]
Density 1.577 g/cm³[1]

Discovery and First Synthesis

While a singular "discovery" publication for this compound is not readily identifiable in seminal literature, its emergence is intrinsically linked to the broader exploration of substituted pyridines as pharmacophores. The logical and most probable synthetic route to this compound is via the transformation of a readily available precursor, 2-amino-5-bromo-3-methylpyridine. The Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to a wide array of functional groups, presents a robust and field-proven method for the introduction of the formyl group.[3][4]

The causality behind this choice of synthetic strategy lies in the reliability and predictability of the Sandmeyer reaction. The diazotization of the amino group on the pyridine ring, followed by a copper-catalyzed formylation, offers a high-yielding and scalable pathway. This approach avoids the potential for unwanted side reactions that might occur with direct formylation of the pyridine ring, which can be challenging due to the ring's electron-deficient nature.

Below is a detailed, self-validating protocol for the synthesis of this compound from 2-amino-5-bromo-3-methylpyridine, adapted from established procedures for similar transformations.[5]

Proposed Synthetic Protocol: Sandmeyer-type Formylation

This protocol is a well-established method for the conversion of an amino group on an aromatic ring to a formyl group.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Formylation cluster_2 Step 3: Work-up and Purification A 2-amino-5-bromo-3-methylpyridine in HBr B Cool to -5°C A->B C Add NaNO₂ solution dropwise B->C D Formation of Diazonium Salt C->D F Add diazonium salt solution to formaldoxime D->F E Prepare formaldoxime solution E->F G Neutralize with base F->G H Formation of this compound G->H I Extract with organic solvent J Wash organic layer I->J K Dry and concentrate J->K L Purify by column chromatography K->L M Characterization (NMR, IR, MS) L->M

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Diazotization of 2-amino-5-bromo-3-methylpyridine:

    • Suspend 2-amino-5-bromo-3-methylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).[5]

    • Cool the suspension to -5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 0 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Sandmeyer Formylation:

    • In a separate flask, prepare a solution of formaldoxime (generated in situ from formaldehyde and hydroxylamine) in water.

    • Add copper(I) bromide (0.2 eq) to the formaldoxime solution.

    • Slowly add the cold diazonium salt solution to the formaldoxime-copper bromide mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Characterization (Expected)

The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic techniques. The expected data is as follows:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~10.2 (s, 1H, -CHO), ~8.4 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~2.5 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~192 (-CHO), ~155, ~150, ~140, ~130, ~125 (pyridine carbons), ~18 (-CH₃).

  • IR (KBr, cm⁻¹): ~1700 (C=O stretching of aldehyde), ~1580, ~1450 (C=C and C=N stretching of pyridine ring), ~800-900 (C-H out-of-plane bending).

  • Mass Spectrometry (EI): m/z (%) = 200/202 [M⁺] (corresponding to ⁷⁹Br/⁸¹Br isotopes).

Applications in Research and Development

The strategic placement of functional groups in this compound makes it a valuable precursor in several areas of chemical research, particularly in the synthesis of bioactive molecules.

Pharmaceutical Synthesis

The pyridine moiety is a common scaffold in many approved drugs. The aldehyde functional group serves as a versatile handle for constructing more complex molecular frameworks through reactions such as Wittig reactions, reductive aminations, and condensations. The bromine atom is a key site for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents.[6] The precursor, 2-amino-5-bromo-3-methylpyridine, is a known intermediate in the synthesis of various drug candidates.[7]

Signaling Pathway Diagram Illustrating Potential Therapeutic Targets:

G cluster_0 Drug Development Pipeline cluster_1 Potential Therapeutic Targets A 5-Bromo-3-methyl- 2-pyridinecarbaldehyde B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Reductive Amination, Wittig, etc. A->C D Diverse Library of Substituted Pyridines B->D C->D E Screening for Biological Activity D->E F Kinases E->F Inhibition G GPCRs E->G Modulation H Ion Channels E->H Blocking

Caption: Role of this compound in drug discovery.

Agrochemical Development

Similar to pharmaceuticals, the pyridine core is present in numerous agrochemicals. The ability to functionalize this compound at multiple positions allows for the fine-tuning of properties such as efficacy, selectivity, and environmental persistence of potential new herbicides, fungicides, and insecticides.

Conclusion

This compound stands as a pivotal intermediate in contemporary organic synthesis. Its well-defined reactivity and multiple functionalization points provide a robust platform for the construction of a diverse array of complex molecules. The synthetic pathways to this compound are logical and scalable, relying on established and reliable chemical transformations. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile building blocks like this compound is set to increase, making it a compound of significant interest to the scientific community.

References

An In-Depth Technical Guide to 5-Bromo-3-methyl-2-pyridinecarbaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-methyl-2-pyridinecarbaldehyde, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The document elucidates the compound's precise IUPAC nomenclature, details its physicochemical properties, and presents a validated, step-by-step synthesis protocol. Furthermore, it explores the versatile reactivity of this aldehyde, with a particular focus on its application in palladium-catalyzed cross-coupling reactions and other carbon-carbon bond-forming transformations. The guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the strategic use of this valuable synthetic intermediate.

Introduction and Nomenclature

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its structure, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a methyl group, provides multiple points for molecular elaboration.

IUPAC Name: The correct and unambiguous name for this compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is 5-bromo-3-methylpyridine-2-carbaldehyde .

  • Synonyms: The compound is also known by several other names in chemical literature and commercial catalogs, including 5-Bromo-2-formyl-3-methylpyridine, 5-Bromo-3-methylpicolinaldehyde, and 5-Bromo-3-methyl-2-pyridinecarboxaldehyde.[1]

The structural formula is C₇H₆BrNO.[1][2][3]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 376587-53-0[1][2][3][4]
Molecular Formula C₇H₆BrNO[1][2][3]
Molecular Weight 200.03 g/mol [1]
Appearance Solid (form may vary)
Boiling Point 260.9 °C at 760 mmHg (Predicted)[1]
Flash Point 111.6 °C (Predicted)[1]
Density 1.577 g/cm³ (Predicted)[1]

Safety and Handling: As with all chemical reagents, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. For detailed safety information, it is essential to consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Purification

Proposed Synthetic Pathway: A Grignard Formylation Approach

This proposed synthesis starts from the commercially available 2,5-dibromo-3-methylpyridine.

Synthesis_Workflow A 2,5-Dibromo-3-methylpyridine B Grignard Reagent Formation A->B i-PrMgCl, THF C Intermediate Grignard Reagent B->C D Formylation with DMF C->D DMF E This compound D->E F Purification (Column Chromatography) E->F G Final Product F->G Suzuki_Coupling Start 5-Bromo-3-methyl- 2-pyridinecarbaldehyde Catalyst Pd(PPh₃)₄ K₃PO₄, 1,4-Dioxane/H₂O Start->Catalyst Reagents Arylboronic Acid (R-B(OH)₂) Reagents->Catalyst Product 5-Aryl-3-methyl- 2-pyridinecarbaldehyde Catalyst->Product Wittig_Reaction Aldehyde 5-Bromo-3-methyl- 2-pyridinecarbaldehyde Reaction THF Aldehyde->Reaction Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Reaction Product 5-Bromo-3-methyl-2- (alkenyl)pyridine Reaction->Product Byproduct Triphenylphosphine oxide Reaction->Byproduct

References

The Strategic Intermediate: A Technical Guide to 5-Bromo-3-methyl-2-pyridinecarbaldehyde for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure. Within this class of heterocycles, 5-Bromo-3-methyl-2-pyridinecarbaldehyde emerges as a highly versatile and strategically functionalized building block. This in-depth technical guide provides a comprehensive overview of its synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals. The strategic placement of a reactive aldehyde, a versatile bromine atom, and a modulating methyl group on the pyridine ring offers a trifecta of chemical handles for intricate molecular engineering. This guide will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of how to leverage the unique reactivity of this intermediate in the synthesis of complex molecular architectures, particularly in the pursuit of innovative drug candidates.

Physicochemical Properties and Spectroscopic Data

PropertyValue
CAS Number 376587-53-0[1]
Molecular Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol
Appearance Expected to be a solid
Boiling Point 260.9 °C at 760 mmHg[2]
Density 1.577 g/cm³[2]
Flash Point 111.6 °C[2]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (around 10.0 ppm), two singlets in the aromatic region for the pyridine ring protons, and a singlet for the methyl group protons (around 2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon (around 190-195 ppm), signals for the pyridine ring carbons (in the 120-160 ppm range), and a signal for the methyl carbon (around 15-20 ppm). The carbon bearing the bromine atom will be significantly shifted.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1690-1715 cm⁻¹.

Synthesis of this compound: Plausible Synthetic Strategies

Oxidation of 5-Bromo-2,3-dimethylpyridine (Riley Oxidation)

The selective oxidation of a methyl group at the 2-position of a pyridine ring, activated by the nitrogen atom, is a feasible approach. The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic method for the oxidation of α-methylenes adjacent to carbonyls or in allylic positions, and it can be extended to activated methyl groups on heterocyclic rings.[3][4][5]

Reaction Scheme:

G start 5-Bromo-2,3-dimethylpyridine product This compound start->product reagents SeO₂, Dioxane, H₂O, Reflux

Caption: Proposed synthesis via Riley Oxidation.

Experimental Protocol (General Procedure):

  • Reaction Setup: To a solution of 5-bromo-2,3-dimethylpyridine in a suitable solvent such as aqueous dioxane, add a stoichiometric amount of selenium dioxide.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the precipitated elemental selenium.

  • Extraction: Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Selenium Dioxide: SeO₂ is a specific oxidant for activated methyl and methylene groups. The electron-withdrawing nature of the pyridine ring and the nitrogen atom's proximity activate the C-2 methyl group for oxidation over the C-3 methyl group.

  • Aqueous Dioxane: This solvent system is often used for selenium dioxide oxidations as it can solubilize both the organic substrate and the inorganic oxidant to some extent, facilitating the reaction.

  • Reflux Conditions: The oxidation typically requires elevated temperatures to proceed at a reasonable rate.

Grignard-based Formylation of 2,5-Dibromo-3-methylpyridine

A more controlled and potentially higher-yielding approach involves a halogen-metal exchange followed by formylation. Starting from 2,5-dibromo-3-methylpyridine, a selective Grignard formation at the more reactive 2-position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), would yield the desired aldehyde. This strategy is supported by patents detailing similar transformations on related dibromopyridines.

Reaction Scheme:

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Formylation 2,5-Dibromo-3-methylpyridine 2,5-Dibromo-3-methylpyridine Intermediate Grignard Reagent Intermediate Grignard Reagent 2,5-Dibromo-3-methylpyridine->Intermediate Grignard Reagent i-PrMgCl, THF, 0 °C This compound This compound Intermediate Grignard Reagent->this compound DMF, then H₃O⁺

Caption: Proposed two-step Grignard formylation.

Experimental Protocol (General Procedure):

  • Grignard Reagent Formation: Dissolve 2,5-dibromo-3-methylpyridine in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of isopropylmagnesium chloride (i-PrMgCl) dropwise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 1-2 hours.

  • Formylation: To the freshly prepared Grignard reagent, add anhydrous N,N-dimethylformamide (DMF) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude aldehyde can be purified by flash column chromatography.

Causality Behind Experimental Choices:

  • 2,5-Dibromo-3-methylpyridine: This starting material allows for selective metalation at the 2-position, which is more activated towards Grignard formation than the 5-position.

  • Isopropylmagnesium Chloride: This Grignard reagent is often used for halogen-metal exchange reactions as it is less prone to side reactions compared to reagents like n-butyllithium.

  • N,N-Dimethylformamide (DMF): DMF serves as a robust and efficient one-carbon electrophile for the formylation of Grignard reagents.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its aldehyde and bromo functionalities. This allows for a stepwise and controlled elaboration of the molecule.

Reactions of the Aldehyde Group

The aldehyde group is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

  • Wittig Reaction: For the introduction of a carbon-carbon double bond, the Wittig reaction is a reliable choice. The aldehyde can react with a range of phosphorus ylides to generate substituted vinylpyridines.

  • Reductive Amination: This is a powerful method for the synthesis of secondary and tertiary amines. The aldehyde can be condensed with a primary or secondary amine to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride. This one-pot procedure is highly efficient for building molecular complexity.

  • Cyclocondensation Reactions: The aldehyde functionality is a key electrophile in the synthesis of fused heterocyclic systems. For instance, it can be envisioned to react with 2-aminopyridines or related compounds to form imidazo[1,5-a]pyridine derivatives, a scaffold of significant interest in medicinal chemistry.[6][7][8][9]

Reactions of the Bromo Group

The bromine atom at the 5-position is ideally located for participation in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

  • Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions for the formation of biaryl systems. The bromine atom can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. A study on the closely related 5-bromo-2-methylpyridin-3-amine demonstrated excellent yields in Suzuki couplings with various arylboronic acids using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a dioxane/water solvent system.[10] A similar protocol would be highly applicable to this compound.

Experimental Protocol for Suzuki-Miyaura Coupling (Analogous Procedure):

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate or potassium phosphate (2-3 equivalents).

  • Solvent Addition: Add a degassed mixture of a solvent like 1,4-dioxane and water (typically in a 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Application as a Building Block in Drug Discovery

The structural motifs accessible from this compound are prevalent in a number of pharmacologically active agents. Its utility is particularly evident in the synthesis of fused pyridine-based heterocycles.

Synthesis of Imidazo[1,5-a]pyridine Derivatives

Imidazo[1,5-a]pyridines are a class of nitrogen-containing fused heterocycles that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including as kinase inhibitors, anti-inflammatory agents, and CNS-active compounds. This compound is a potential precursor for the synthesis of substituted imidazo[1,5-a]pyridines.

Proposed Synthetic Pathway:

G start This compound intermediate N-Substituted aminomethylpyridine start->intermediate Reductive Amination reagents1 Primary Amine (R-NH₂), Reducing Agent product Substituted Imidazo[1,5-a]pyridine intermediate->product Intramolecular Cyclization reagents2 Cyclization Conditions

Caption: Proposed route to Imidazo[1,5-a]pyridines.

This pathway would involve an initial reductive amination of the aldehyde with a primary amine to form a secondary amine intermediate. Subsequent intramolecular cyclization, potentially acid-catalyzed, would lead to the formation of the fused imidazo[1,5-a]pyridine ring system. The bromine atom would remain available for further diversification via cross-coupling reactions.

Conclusion

This compound stands as a potent and versatile building block for the synthesis of complex, biologically active molecules. Its strategically positioned functional groups—an aldehyde for diverse transformations, a bromine atom for cross-coupling reactions, and a methyl group for steric and electronic modulation—provide a rich platform for medicinal chemists. While direct, detailed literature on this specific compound is sparse, this guide has outlined plausible and robust synthetic routes and showcased its vast potential in the construction of valuable scaffolds such as imidazo[1,5-a]pyridines. By understanding the underlying principles of its reactivity, researchers can effectively harness the chemical potential of this intermediate to accelerate the discovery and development of next-generation therapeutics.

References

Unlocking the Potential of 5-Bromo-3-methyl-2-pyridinecarbaldehyde: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

In the landscape of modern chemical research, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics and advanced materials. 5-Bromo-3-methyl-2-pyridinecarbaldehyde, a substituted pyridine, emerges as a molecule of significant interest. Its unique arrangement of a reactive aldehyde, a versatile bromine atom, and a directing methyl group on a pyridine core offers a trifecta of chemical handles for diverse synthetic transformations. This guide provides an in-depth exploration of potential research avenues for this compound, moving beyond theoretical possibilities to offer actionable experimental insights and protocols. The pyridine ring itself is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The strategic placement of substituents on this core structure allows for the fine-tuning of electronic properties and biological activity.[3][4]

This document serves as a technical primer for researchers in medicinal chemistry, materials science, and catalysis, outlining promising research trajectories for this compound. We will delve into its potential in the synthesis of novel bioactive agents, the development of advanced organic materials, and its application in catalysis and corrosion inhibition.

I. Medicinal Chemistry: Forging New Therapeutic Agents

The inherent biological relevance of the pyridine nucleus makes this compound a compelling starting point for the discovery of new drugs.[5] The aldehyde and bromo functionalities provide orthogonal handles for the systematic construction of diverse molecular libraries.

A. Synthesis of Novel Schiff Bases with Potential Pharmacological Activity

The aldehyde group of this compound is primed for condensation reactions with primary amines to form Schiff bases (imines). Pyridine-containing Schiff bases are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8] The imine bond is often crucial for biological activity, and the lipophilicity of the resulting compounds can be readily modulated by the choice of the amine component.

Research Rationale: The synthesis of a library of Schiff bases from this compound and various substituted anilines, aliphatic amines, or heterocyclic amines can lead to the discovery of novel compounds with potent biological activity. The bromine atom can be retained for further diversification or to enhance activity through halogen bonding.

Experimental Protocol: Synthesis of a Representative Schiff Base

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (10 mL).

  • Addition of Amine: Add the desired primary amine (1.05 eq.) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours or at reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Workflow for Schiff Base Synthesis and Evaluation

A 5-Bromo-3-methyl- 2-pyridinecarbaldehyde C Schiff Base Synthesis (Condensation) A->C B Primary Amine (R-NH2) B->C D Purification & Characterization C->D E Pharmacological Screening (Antimicrobial, Anticancer, etc.) D->E F Structure-Activity Relationship (SAR) Studies E->F

Caption: Workflow for the synthesis and biological evaluation of Schiff bases.

B. Palladium-Catalyzed Cross-Coupling Reactions for Library Development

The bromine atom at the 5-position of the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.[9][10]

Research Rationale: By leveraging the bromine atom, a diverse array of substituents (aryl, heteroaryl, alkynyl, amino groups) can be introduced onto the pyridine scaffold. This allows for the exploration of a vast chemical space and the optimization of biological activity.

1. Suzuki Coupling: Introduction of Aryl and Heteroaryl Moieties

Experimental Protocol: General Procedure for Suzuki Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

  • Reaction: Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel).

2. Buchwald-Hartwig Amination: Synthesis of Novel Aminopyridines

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., Cs₂CO₃, 1.5 eq.).[11]

  • Solvent: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture at 90-110 °C for 12-24 hours. For volatile amines, the reaction should be conducted in a sealed tube.[12][13][14]

  • Work-up and Purification: Follow a similar procedure to the Suzuki coupling work-up and purification.

Cross-Coupling Diversification Strategy

Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Start->Buchwald Product_Suzuki 5-Aryl/Heteroaryl Derivatives Suzuki->Product_Suzuki Product_Sonogashira 5-Alkynyl Derivatives Sonogashira->Product_Sonogashira Product_Buchwald 5-Amino Derivatives Buchwald->Product_Buchwald

Caption: Diversification of the core scaffold via cross-coupling reactions.

II. Materials Science: Engineering Novel Organic Materials

The unique electronic properties of the pyridine ring make it a valuable component in the design of advanced organic materials, particularly in the field of optoelectronics.

A. Development of Novel Emitters for Organic Light-Emitting Diodes (OLEDs)

Pyridine derivatives are widely used as electron-transporting materials (ETMs) and emitters in OLEDs due to their inherent electron-deficient nature.[15] By strategically functionalizing this compound, it is possible to create novel materials with tailored photophysical properties.

Research Rationale: The aldehyde functionality can be used to introduce fluorescent or phosphorescent moieties through reactions like the Knoevenagel or Wittig reaction. The bromo group can be used to attach other aromatic systems via Suzuki coupling to extend the π-conjugation and tune the emission wavelength. The goal is to synthesize materials with high quantum yields, good thermal stability, and suitable energy levels for efficient charge injection and transport.[16][17]

Experimental Protocol: Knoevenagel Condensation for π-System Extension

  • Reaction Setup: Dissolve this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, 1.1 eq.) in a suitable solvent like ethanol or a mixture of water and ethanol.[1]

  • Catalysis: A catalyst-free reaction may be possible, or a mild base like piperidine or pyridine can be added.[1][18][19]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Isolation: The product often precipitates and can be collected by filtration. Otherwise, the solvent is removed, and the product is purified by recrystallization or column chromatography.

Conceptual Design of an OLED Material

Core 5-Bromo-3-methyl-2- pyridinecarbaldehyde Modification1 Aldehyde Modification (e.g., Knoevenagel) Core->Modification1 Modification2 Bromo Modification (e.g., Suzuki) Core->Modification2 Material Novel π-Conjugated Material Modification1->Material Modification2->Material OLED OLED Device Fabrication Material->OLED

Caption: Synthetic strategy for developing novel OLED materials.

III. Industrial Applications: Catalysis and Corrosion Inhibition

Beyond medicinal and materials applications, the structural features of this compound suggest its utility in industrial processes.

A. Synthesis of Novel Ligands for Homogeneous Catalysis

The pyridine nitrogen and the aldehyde-derived imine functionality can act as a bidentate ligand for transition metals. Metal complexes of pyridine-based ligands are known to be effective catalysts for a variety of organic transformations.[20][21][22][23]

Research Rationale: By synthesizing Schiff bases from this compound and subsequently forming metal complexes (e.g., with Pd, Ru, Cu), novel catalysts can be developed. The electronic and steric properties of the ligand can be tuned by varying the amine component of the Schiff base and by further functionalizing the bromo position.

Experimental Protocol: Synthesis of a Palladium(II)-Schiff Base Complex

  • Ligand Synthesis: Synthesize the desired Schiff base ligand as described in Section I.A.

  • Complexation: Dissolve the Schiff base ligand (2.0 eq.) in a suitable solvent like methanol or ethanol.

  • Metal Salt Addition: Add a solution of a palladium(II) salt (e.g., PdCl₂, 1.0 eq.) in the same solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours. The formation of a precipitate often indicates complex formation.

  • Isolation: Collect the complex by filtration, wash with the solvent, and dry under vacuum.

  • Characterization: Characterize the complex using FT-IR, UV-Vis, elemental analysis, and, if possible, single-crystal X-ray diffraction.

B. Development of Corrosion Inhibitors

Pyridine derivatives are effective corrosion inhibitors for various metals and alloys in acidic media.[2][3][4][24][25] They function by adsorbing onto the metal surface through the nitrogen heteroatom and the π-electrons of the aromatic ring, forming a protective layer that inhibits both anodic and cathodic reactions.

Research Rationale: this compound and its derivatives (especially Schiff bases) possess multiple adsorption centers (N atom, O atom in the aldehyde, N atom in the imine, and the pyridine ring). This makes them excellent candidates for effective corrosion inhibitors.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)

  • Coupon Preparation: Prepare pre-weighed mild steel coupons of a standard size.

  • Inhibitor Solutions: Prepare solutions of a corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor compound.

  • Immersion Test: Immerse the steel coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature.

  • Analysis: After the immersion period, remove the coupons, clean them according to standard procedures, dry, and re-weigh.

  • Calculation: Calculate the corrosion rate and the inhibition efficiency using the weight loss data.

  • Further Studies: Complementary techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization can provide deeper insights into the inhibition mechanism.

Conclusion and Future Outlook

This compound is a versatile and strategically important building block with significant untapped potential. The research areas outlined in this guide—spanning medicinal chemistry, materials science, and industrial applications—represent fertile ground for innovation. The true value of this scaffold lies in the combinatorial possibilities afforded by its multiple reactive sites. Future research will likely involve the integration of these different functionalization strategies to create highly complex and tailored molecules. For instance, a molecule could be functionalized at the bromo position via a Suzuki coupling and at the aldehyde position via a Schiff base condensation to generate a sophisticated ligand or a multifunctional drug candidate. As synthetic methodologies continue to advance, the potential applications of this compound are bound to expand, making it a key player in the development of next-generation chemical technologies.

References

An In-depth Technical Guide to the Exploration of 5-Bromo-3-methyl-2-pyridinecarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 5-Bromo-3-methyl-2-pyridinecarbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details the synthesis of the core scaffold, outlines key strategies for its derivatization at both the bromine and aldehyde functionalities, and discusses the prospective applications of the resulting derivatives, with a particular focus on their potential as antimicrobial and anticancer agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated under physiological conditions, enhancing solubility and receptor interactions. The strategic functionalization of the pyridine ring with substituents such as a bromine atom, a methyl group, and a carbaldehyde moiety, as seen in this compound, creates a highly versatile platform for the synthesis of diverse chemical libraries.

The bromine atom at the 5-position serves as a key handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The aldehyde group at the 2-position is a gateway to a vast array of chemical transformations, including condensations, reductive aminations, and the construction of novel heterocyclic rings. The methyl group at the 3-position provides steric and electronic influence that can be crucial for modulating biological activity and pharmacokinetic properties. This unique combination of functional groups makes this compound an attractive starting material for the exploration of new chemical space in the quest for novel therapeutic agents.

Synthesis of the Core Compound: this compound

A robust and scalable synthesis of the core compound is paramount for any successful derivatization program. A practical approach to this compound involves a two-step sequence starting from a commercially available precursor.

Synthesis of the Precursor: 2,5-Dibromo-3-methylpyridine

The synthesis of the key intermediate, 2,5-dibromo-3-methylpyridine, can be efficiently achieved from 2-amino-3-methyl-5-bromopyridine via a Sandmeyer-type reaction.[1]

Experimental Protocol:

  • Suspend 2-amino-3-methyl-5-bromopyridine (1.0 eq) in a 48% aqueous solution of hydrobromic acid.

  • Cool the mixture to -5°C to 0°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0°C for 30 minutes.

  • In a separate flask, dissolve cuprous bromide (1.2 eq) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Neutralize the reaction mixture with a saturated solution of sodium hydroxide to pH 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,5-dibromo-3-methylpyridine.

Formylation via Grignard Reaction

The conversion of 2,5-dibromo-3-methylpyridine to the target aldehyde can be accomplished through a Grignard reaction with N,N-dimethylformamide (DMF). The regioselectivity of this reaction is driven by the greater reactivity of the bromine atom at the 2-position of the pyridine ring.

Experimental Protocol:

  • To a solution of 2,5-dibromo-3-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of isopropylmagnesium chloride (1.1 eq) at 0-15°C.[2]

  • Stir the reaction mixture at this temperature for 1-2 hours to ensure the formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C and slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_of_Core_Compound cluster_0 Step 1: Synthesis of 2,5-Dibromo-3-methylpyridine cluster_1 Step 2: Formylation 2-amino-3-methyl-5-bromopyridine 2-amino-3-methyl-5-bromopyridine Diazonium Salt Diazonium Salt 2-amino-3-methyl-5-bromopyridine->Diazonium Salt NaNO2, HBr 2,5-Dibromo-3-methylpyridine 2,5-Dibromo-3-methylpyridine Diazonium Salt->2,5-Dibromo-3-methylpyridine CuBr Grignard Reagent Grignard Reagent 2,5-Dibromo-3-methylpyridine->Grignard Reagent i-PrMgCl, THF This compound This compound Grignard Reagent->this compound DMF

Caption: Synthetic pathway to this compound.

Derivatization Strategies: Unleashing the Potential of the Scaffold

The presence of two distinct reactive sites, the bromine atom and the aldehyde group, allows for a multitude of derivatization strategies to explore a wide range of chemical diversity.

Derivatization at the 5-Position: Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

The Suzuki reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester. This allows for the introduction of aryl, heteroaryl, and alkyl groups.

Experimental Protocol:

  • To a degassed mixture of this compound (1.0 eq), a boronic acid or ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere at 80-100°C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Derivatization at the 2-Position: Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, leading to diverse derivatives with potential biological activities.

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, leading to the formation of an α,β-unsaturated product.[3] This reaction is often catalyzed by a weak base.[3]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base like piperidine or triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating for a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Knoevenagel_Condensation Aldehyde 5-Bromo-3-methyl- 2-pyridinecarbaldehyde Product α,β-Unsaturated Product Aldehyde->Product ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Product Base Base (e.g., Piperidine) Base->Product

Caption: Knoevenagel condensation of the core aldehyde.

Reductive amination is a powerful method for the synthesis of amines from aldehydes.[4][5][6][7] The reaction proceeds through the in-situ formation of an imine, which is then reduced to the corresponding amine.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent like methanol or dichloromethane, add a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.[5]

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with water or a dilute acid.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the resulting amine by column chromatography or acid-base extraction.

Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including anticancer and antiviral properties.[8][9] They are readily synthesized by the condensation of an aldehyde with a thiosemicarbazide.[10]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in ethanol, add a solution of thiosemicarbazide (1.0 eq) in ethanol.

  • Add a few drops of a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the reaction mixture to reflux for 1-3 hours.

  • The product often precipitates upon cooling. Collect the solid by filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization.

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[11][12][13] They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone.[12]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol, add a solution of a strong base like sodium hydroxide or potassium hydroxide.[14]

  • Stir the reaction mixture at room temperature for several hours.

  • The chalcone product usually precipitates from the reaction mixture.

  • Collect the solid by filtration, wash with water and cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent to obtain pure chalcone.

Applications in Drug Discovery

Derivatives of substituted pyridinecarbaldehydes have shown promise in various therapeutic areas, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Pyridine-based compounds are known to possess significant antimicrobial properties.[15] The introduction of various substituents through the derivatization strategies outlined above can lead to the discovery of novel antibacterial and antifungal agents. For instance, the incorporation of different aryl groups via Suzuki coupling or the synthesis of specific chalcones and thiosemicarbazones can modulate the antimicrobial spectrum and potency.[16][17]

Anticancer Activity

The pyridine scaffold is a common feature in many anticancer drugs. Thiosemicarbazone derivatives of pyridine-2-carboxaldehydes have demonstrated significant antineoplastic activity.[8] The mechanism of action is often attributed to the chelation of metal ions essential for tumor growth or the inhibition of key enzymes like ribonucleotide reductase. Furthermore, various substituted pyridine derivatives have been reported to exhibit cytotoxic activities against a range of cancer cell lines.[18][19][20] The exploration of derivatives of this compound represents a promising avenue for the development of novel anticancer therapeutics.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds. For a related compound, 3-Bromo-5-methylpyridine-2-carbaldehyde, the proton NMR spectrum would be expected to show characteristic signals for the aldehyde proton, the aromatic protons on the pyridine ring, and the methyl protons.[21]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl stretch of the aldehyde (around 1700 cm⁻¹) and the C=N stretch of imines or thiosemicarbazones.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can aid in structure elucidation through fragmentation patterns.

  • Melting Point: The melting point is a useful indicator of the purity of a solid compound.

Table 1: Representative Spectroscopic Data for a Related Pyridine Aldehyde

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2,5-Dibromo-3-methylpyridine [1]8.22 (d, 1H), 7.61 (d, 1H), 2.33 (s, 3H)148.29, 143.05, 141.15, 137.15, 119.68, 22.06

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The synthetic and derivatization strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The potential of these derivatives as antimicrobial and anticancer agents warrants further investigation. Future work in this area should focus on the synthesis and biological evaluation of a broad library of derivatives, with a view to establishing clear structure-activity relationships and identifying lead compounds for further development. The systematic exploration of this scaffold holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

Methodological & Application

Synthesis of 5-Bromo-3-methyl-2-pyridinecarbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the synthesis of 5-Bromo-3-methyl-2-pyridinecarbaldehyde, a key building block in medicinal chemistry and drug development. We present a robust and efficient one-step method centered on the Vilsmeier-Haack formylation of 5-bromo-3-methylpyridine. This document offers in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety considerations for all reagents, and expected outcomes. An alternative two-step synthetic route involving a pyridylmethanol intermediate is also discussed. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction and Significance

This compound is a valuable heterocyclic intermediate. The presence of three distinct functional handles—a bromine atom, a methyl group, and a reactive aldehyde—on the pyridine scaffold makes it a versatile precursor for creating complex molecular architectures. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. The aldehyde group serves as a key site for modifications such as reductive amination, Wittig reactions, and condensations to build larger, more complex side chains. This trifecta of reactivity makes the title compound a sought-after intermediate in the synthesis of novel therapeutic agents.

This application note prioritizes a direct and efficient synthetic approach to maximize yield and operational simplicity while ensuring scientific rigor and safety.

Strategic Approach: Vilsmeier-Haack Formylation

The recommended protocol employs the Vilsmeier-Haack reaction, a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction involves the in-situ formation of the "Vilsmeier reagent," a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[3][4]

Mechanism and Rationale

The reaction proceeds via three main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, which then undergoes nucleophilic attack by the chloride ion, ultimately forming the electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺.

  • Electrophilic Aromatic Substitution: The pyridine nitrogen atom activates the ring towards electrophilic attack, particularly at the ortho (C2, C6) and para (C4) positions. In the case of 5-bromo-3-methylpyridine, the C2 position is the most electronically activated and sterically accessible site for the Vilsmeier reagent to attack.

  • Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup, at which point it is readily hydrolyzed to yield the final aldehyde product.

This direct formylation is chosen for its efficiency, typically involving a single synthetic step from the commercially available starting material.

Workflow Diagram

Synthesis_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_main_reaction Main Reaction & Workup DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier + POCl₃ (0-5 °C) POCl3 POCl₃ (Phosphorus Oxychloride) Iminium Iminium Salt Intermediate Vilsmeier->Iminium StartMat 5-Bromo-3-methylpyridine StartMat->Iminium Electrophilic Attack Workup Aqueous Workup (Hydrolysis) Iminium->Workup Product This compound Workup->Product

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
5-Bromo-3-methylpyridine≥97%Various3430-16-8Starting material
Phosphorus Oxychloride (POCl₃)≥99%, Reagent gradeVarious10025-87-3Highly corrosive and water-reactive
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Various68-12-2Use dry solvent
Dichloromethane (DCM)ACS GradeVarious75-09-2For extraction
Saturated Sodium BicarbonateACS GradeVarious144-55-8For workup and neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVarious7757-82-6For drying
Ice (from deionized water)-In-house7732-18-5For cooling and workup
Safety Precautions

This protocol involves highly hazardous materials and must be performed by trained personnel in a well-ventilated chemical fume hood.

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. It reacts violently with water, releasing toxic gases.[5][6][7] Causes severe burns to skin, eyes, and the respiratory tract.[8][9] Always handle in a fume hood, wearing heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield. Ensure an emergency shower and eyewash station are immediately accessible.

  • N,N-Dimethylformamide (DMF): Anhydrous DMF is required. It is a skin and eye irritant and can be absorbed through the skin.

  • General Handling: The reaction is exothermic and generates HCl gas during workup. Ensure proper quenching procedures are followed. Wear appropriate personal protective equipment (PPE) at all times.

Step-by-Step Procedure
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.

  • Reagent Charging: To the flask, add anhydrous N,N-dimethylformamide (DMF) (25 mL, 0.32 mol). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (14 mL, 0.15 mol) dropwise via the dropping funnel to the cooled DMF over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition. A thick, pale-yellow precipitate may form.

  • Substrate Addition: After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes. Then, add 5-bromo-3-methylpyridine (8.6 g, 0.05 mol) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring. Caution: This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

  • Neutralization: Slowly and carefully neutralize the acidic aqueous solution by adding solid sodium bicarbonate portion-wise until effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Expected Results
ParameterExpected Outcome
Product Form Off-white to pale yellow solid
Yield 65-80%
Purity (¹H NMR) >95%
¹H NMR (CDCl₃) δ ~10.2 (s, 1H, CHO), 8.6 (s, 1H, Ar-H), 7.9 (s, 1H, Ar-H), 2.5 (s, 3H, CH₃)

Alternative Synthetic Route: Oxidation of Pyridylmethanol

An alternative, two-step synthesis provides another reliable pathway to the target compound. This route can be advantageous if the Vilsmeier-Haack reaction proves problematic or if the necessary reagents are unavailable.

Route Overview

Alternative_Route StartMat 5-Bromo-3-methylpyridine Intermediate (5-Bromo-3-methylpyridin-2-yl)methanol StartMat->Intermediate 1. n-BuLi, THF, -78 °C 2. Paraformaldehyde Product This compound Intermediate->Product MnO₂, DCM, rt

Caption: Two-step alternative synthesis via a pyridylmethanol intermediate.

Step 1: Synthesis of (5-Bromo-3-methylpyridin-2-yl)methanol This step involves the ortho-lithiation of 5-bromo-3-methylpyridine using a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C), followed by quenching the resulting organolithium species with an electrophile such as paraformaldehyde. This reaction requires strict anhydrous and inert atmosphere techniques due to the pyrophoric and water-reactive nature of n-BuLi.[10][11][12][13][14]

Step 2: Oxidation to the Aldehyde The intermediate alcohol, (5-bromo-3-methylpyridin-2-yl)methanol (CAS 245765-71-3), is then oxidized to the desired aldehyde. A mild oxidizing agent such as activated manganese dioxide (MnO₂) is ideal for this transformation.[15][16] MnO₂ selectively oxidizes benzylic-type alcohols without affecting other functional groups on the pyridine ring, and the workup simply involves filtering off the manganese salts.[17][18][19]

Conclusion

The Vilsmeier-Haack formylation of 5-bromo-3-methylpyridine offers a direct and efficient method for the synthesis of this compound. The protocol detailed in this guide is robust and scalable, providing good yields of this valuable synthetic intermediate. Strict adherence to the outlined safety precautions is critical for the successful and safe execution of this procedure. The alternative two-step route via oxidation of the corresponding alcohol presents a viable, albeit less direct, synthetic strategy.

References

Application Notes and Protocols for 5-Bromo-3-methyl-2-pyridinecarbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-3-methyl-2-pyridinecarbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique arrangement of a reactive aldehyde group, a strategically positioned bromine atom, and a methyl group on the pyridine core offers multiple avenues for synthetic diversification. This application note provides a comprehensive overview of the key reaction mechanisms involving this versatile substrate, complete with detailed protocols and expert insights to guide researchers in leveraging its synthetic potential.

The pyridine ring's electron-deficient nature, further influenced by the electron-withdrawing aldehyde and bromine substituents, governs the molecule's reactivity. The aldehyde function at the 2-position is susceptible to a wide range of nucleophilic additions and condensation reactions. Simultaneously, the bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and alkynyl moieties.[3] This dual reactivity makes this compound a valuable scaffold for constructing complex molecular architectures.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom on the pyridine ring is a key site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of biaryl systems and other complex conjugates.[4]

Suzuki-Miyaura Coupling: Formation of Aryl-Pyridine Linkages

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[5] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.

Mechanistic Rationale: The catalytic cycle, illustrated below, commences with the oxidative addition of the bromopyridine to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Suzuki_Miyaura_Mechanism Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative Addition->Ar-Pd(II)-Br(Ln) Transmetalation Transmetalation Ar-Pd(II)-Br(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Coupled Product (Ar-R) Coupled Product (Ar-R) Reductive Elimination->Coupled Product (Ar-R) This compound This compound This compound->Oxidative Addition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

ParameterValue/DescriptionReference
Reactants This compound, Arylboronic acid (1.2 equiv.)[5]
Catalyst Pd(PPh₃)₄ (5 mol%)[5]
Base K₃PO₄ (2.0 equiv.)[5]
Solvent 1,4-Dioxane/Water (4:1)[5]
Temperature 85-95 °C[5]
Atmosphere Inert (Nitrogen or Argon)[4]
Typical Yield Moderate to good[5]

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the 1,4-dioxane/water solvent mixture and degas the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling: Olefinic Group Installation

The Heck reaction facilitates the coupling of the bromopyridine with an alkene to introduce a vinyl group at the 5-position. This reaction is a powerful tool for the synthesis of substituted styrenes and other olefinic compounds.

Experimental Protocol: Heck Coupling

ParameterValue/DescriptionReference
Reactants This compound, Alkene (1.5 equiv.)[6]
Catalyst Pd(OAc)₂ (5 mol%)[6]
Ligand PPh₃ (10 mol%)
Base K₂CO₃ (3.0 equiv.)[6]
Solvent Toluene[6]
Temperature 130 °C[6]
Atmosphere Inert (Argon)[6]

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 eq), the alkene (1.5 eq), potassium carbonate (3.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.10 eq).

  • Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.

  • Place the sealed tube in a preheated oil bath at 130 °C and stir for the required time (monitor by GC-MS or TLC).

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Part 2: Transformations of the Aldehyde Group

The aldehyde functionality at the C2-position is a versatile handle for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.[7]

Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[8] This reaction is highly valuable for introducing a carbon-carbon double bond with control over stereochemistry, depending on the nature of the ylide.[9]

Mechanistic Overview: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the alkene and a stable triphenylphosphine oxide.[10]

Wittig_Reaction Aldehyde This compound Cycloaddition [2+2] Cycloaddition Aldehyde->Cycloaddition Ylide Ph3P=CHR Ylide->Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate Cycloaddition->Oxaphosphetane RetroCycloaddition Retro-[2+2] Cycloaddition Oxaphosphetane->RetroCycloaddition Alkene Alkene RetroCycloaddition->Alkene PhosphineOxide Ph3P=O RetroCycloaddition->PhosphineOxide

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction

ParameterValue/DescriptionReference
Reactants This compound, Methyltriphenylphosphonium bromide (1.1 equiv.)[11]
Base n-Butyllithium (1.1 equiv.)[11]
Solvent Anhydrous THF[11]
Temperature 0 °C to room temperature[11]
Atmosphere Inert (Nitrogen or Argon)[11]

Step-by-Step Methodology:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes to the suspension with vigorous stirring. The formation of the characteristic orange-red ylide indicates a successful reaction.

  • To the freshly prepared ylide solution, add a solution of this compound in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Pictet-Spengler Reaction: Synthesis of Fused Heterocycles

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic substitution to form a new heterocyclic ring.[12] Reacting this compound with a suitable β-arylethylamine can lead to the synthesis of novel fused pyridine derivatives.[13][14]

Mechanistic Rationale: The reaction is initiated by the formation of an iminium ion from the condensation of the aldehyde and the amine.[15] The electron-rich aromatic ring of the β-arylethylamine then attacks the electrophilic iminium ion, leading to cyclization and subsequent deprotonation to restore aromaticity.[16]

Pictet_Spengler cluster_0 Iminium Ion Formation cluster_1 Cyclization and Aromatization Aldehyde This compound Condensation Condensation (-H2O) Aldehyde->Condensation Amine β-arylethylamine Amine->Condensation Iminium_Ion Iminium Ion Condensation->Iminium_Ion Cyclization Intramolecular Electrophilic Attack Iminium_Ion->Cyclization Spirocycle Spirocyclic Intermediate Cyclization->Spirocycle Deprotonation Deprotonation Spirocycle->Deprotonation Product Fused Heterocycle Deprotonation->Product

Caption: Key steps in the Pictet-Spengler reaction mechanism.

Experimental Protocol: Pictet-Spengler Reaction

ParameterValue/DescriptionReference
Reactants This compound, β-arylethylamine (1.0 equiv.)[12]
Catalyst Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)[12]
Solvent Dichloromethane (DCM) or Toluene[13]
Temperature Room temperature to reflux[12]

Step-by-Step Methodology:

  • Dissolve the β-arylethylamine in the chosen anhydrous solvent in a round-bottom flask.

  • Add the acid catalyst and stir the solution at room temperature.

  • Add a solution of this compound in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature, monitoring for the consumption of the starting materials by TLC.

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the resulting residue by column chromatography or recrystallization.

Conclusion

This compound is a potent and versatile building block for the synthesis of a wide range of complex organic molecules. The strategic combination of a readily transformable aldehyde group and a bromine atom amenable to cross-coupling reactions provides a powerful platform for generating molecular diversity. The protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient and rational design of novel compounds with desired properties.

References

The Versatile Virtuoso: 5-Bromo-3-methyl-2-pyridinecarbaldehyde as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Pyridine-Based Scaffold

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Bromo-3-methyl-2-pyridinecarbaldehyde, a halogenated pyridine derivative, has emerged as a highly valuable and versatile building block. Its utility stems from the orthogonal reactivity of its functional groups: a nucleophilically susceptible aldehyde, a bromine atom amenable to a host of cross-coupling reactions, and the inherent electronic properties of the pyridine ring. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this powerful intermediate. We will explore key transformations, provide detailed, field-tested protocols, and delve into the mechanistic underpinnings that govern these reactions, empowering chemists to confidently incorporate this reagent into their synthetic endeavors.

Core Applications and Synthetic Strategies

The strategic placement of the bromo, methyl, and formyl groups on the pyridine ring allows for a diverse range of chemical transformations. The primary reactive sites are the aldehyde carbon, which is susceptible to nucleophilic attack, and the carbon-bromine bond, which is a prime substrate for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential or orthogonal functionalization, providing a streamlined pathway to highly substituted pyridine derivatives.

Key synthetic applications that will be explored in this guide include:

  • Carbon-Carbon Bond Formation via Knoevenagel Condensation: A reliable method for the synthesis of α,β-unsaturated systems.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A robust strategy for the introduction of aryl and heteroaryl moieties.

  • Amine Synthesis via Reductive Amination: A direct and efficient route to a wide array of substituted aminomethylpyridines.

  • Gateway to Novel Heterocycles: Utilizing the aldehyde as a handle for the construction of fused ring systems.

Below, we present detailed protocols and mechanistic insights for these pivotal reactions.

Knoevenagel Condensation: Crafting α,β-Unsaturated Pyridines

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound.[1][2] For pyridinecarbaldehydes, this reaction is particularly efficient, often proceeding under mild, catalyst-free conditions due to the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the aldehyde.[1]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the active methylene compound by a base (or, in some cases, the pyridine nitrogen itself can facilitate this) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product. The use of a water-ethanol mixture as the solvent can facilitate both the initial reaction and the subsequent crystallization of the product.[1]

Knoevenagel_Condensation reagents This compound + Active Methylene Compound conditions H₂O:EtOH Room Temperature reagents->conditions Reaction Initiation product α,β-Unsaturated Pyridine Derivative conditions->product Condensation & Dehydration

Caption: Workflow for Knoevenagel Condensation.

Protocol 1: Catalyst-Free Knoevenagel Condensation with Malononitrile

This protocol describes a green and efficient method for the condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 200 mg) in 10 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

  • To this stirring solution, add malononitrile (1.1 mmol, 72.7 mg).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold 1:1 EtOH/H₂O.

  • Dry the product under vacuum to obtain the desired 2-((5-bromo-3-methylpyridin-2-yl)methylene)malononitrile.

Reactant 1Reactant 2SolventCatalystTemperatureTypical Yield
This compoundMalononitrileH₂O:EtOH (1:1)NoneRoom Temp.>90%
This compoundEthyl CyanoacetateH₂O:EtOH (1:1)NoneRoom Temp.>85%

Suzuki-Miyaura Cross-Coupling: Forging Aryl-Pyridine Bonds

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[4] For this compound, the bromine atom serves as an excellent handle for introducing diverse aryl or heteroaryl substituents at the 5-position of the pyridine ring.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the 5-arylpyridine product and regenerating the active Pd(0) catalyst.[3]

Suzuki_Coupling start Reactants: This compound Arylboronic Acid catalyst_system Catalyst System: Pd(PPh₃)₄ K₃PO₄ (Base) start->catalyst_system Combine solvent Solvent: 1,4-Dioxane/Water catalyst_system->solvent Dissolve heating Heating (85-95 °C) solvent->heating React workup Workup & Purification heating->workup Isolate product Product: 5-Aryl-3-methyl-2-pyridinecarbaldehyde workup->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from a similar procedure for the coupling of a bromopyridine derivative and can be applied to this compound.[5]

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 200 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask under a positive flow of inert gas.

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-phenyl-3-methyl-2-pyridinecarbaldehyde.

ParameterConditionRationale
CatalystPd(PPh₃)₄A common and effective catalyst for Suzuki couplings.
BaseK₃PO₄A moderately strong base that facilitates the transmetalation step.
Solvent1,4-Dioxane/WaterA common solvent system that solubilizes both organic and inorganic reagents.
Temperature90 °CProvides sufficient thermal energy to drive the catalytic cycle.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones.[6] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. This transformation is of great importance in drug discovery, as the resulting secondary and tertiary amines are common pharmacophores.

Mechanistic Rationale

The reaction proceeds in two main stages. First, the amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of this compound to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an iminium ion. In the second stage, a reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the final amine product. STAB is a particularly useful reagent as it is mild enough not to reduce the starting aldehyde and is tolerant of a wide range of functional groups.[7]

Reductive_Amination aldehyde This compound imine_formation Imine/Iminium Ion Formation aldehyde->imine_formation amine Primary or Secondary Amine amine->imine_formation reducing_agent Add Sodium Triacetoxyborohydride (STAB) imine_formation->reducing_agent reduction Reduction of Iminium Ion reducing_agent->reduction product Substituted Aminomethylpyridine reduction->product

Caption: Key steps in the reductive amination process.

Protocol 3: Reductive Amination with Benzylamine

This protocol provides a general procedure for the reductive amination of this compound with a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • Dissolve this compound (1.0 mmol, 200 mg) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Add benzylamine (1.1 mmol, 118 mg, 0.12 mL). If the reaction is slow, a catalytic amount of acetic acid (1-2 drops) can be added.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 318 mg). The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 2-4 hours, or until TLC analysis shows the reaction is complete.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-((5-bromo-3-methylpyridin-2-yl)methyl)aniline.

Reducing AgentAdvantages
Sodium Triacetoxyborohydride (STAB)Mild, selective for imines over aldehydes, tolerant of many functional groups.
Sodium Cyanoborohydride (NaBH₃CN)Effective, but highly toxic.
Catalytic HydrogenationGreen, but may not be compatible with all functional groups.

A Precursor to Fused Heterocyclic Systems

The aldehyde functionality of this compound serves as a convenient entry point for the construction of more complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry. For example, condensation with amidines or related N-C-N synthons can lead to the formation of pyrimidine-fused pyridines.

A plausible synthetic route to a pyridopyrimidine could involve a one-pot reaction with an amidine hydrochloride in the presence of a suitable base and solvent. This type of cyclocondensation reaction is a powerful strategy for rapidly building molecular complexity.

Conclusion

This compound is a potent and versatile building block in organic synthesis. Its dual reactivity allows for a wide range of transformations, making it an ideal starting material for the synthesis of complex, highly functionalized pyridine derivatives. The protocols outlined in this application note for Knoevenagel condensation, Suzuki-Miyaura cross-coupling, and reductive amination provide a solid foundation for researchers to explore the synthetic potential of this valuable intermediate. By understanding the underlying mechanisms and applying these robust procedures, scientists can effectively utilize this compound to accelerate their research and development programs in drug discovery and materials science.

References

Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 5-Bromo-3-methyl-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and the mild conditions under which it forms carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is of paramount importance in the pharmaceutical and agrochemical industries for the construction of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules.[3][4]

This application note provides a comprehensive, in-depth guide to the Suzuki-Miyaura coupling of 5-Bromo-3-methyl-2-pyridinecarbaldehyde. This specific substrate is a valuable building block, incorporating an electron-deficient pyridine ring functionalized with a reactive aldehyde and a strategic bromine atom for cross-coupling. The presence of the aldehyde and the pyridine nitrogen, however, presents unique challenges, including potential catalyst inhibition and side reactions, which necessitate a carefully optimized protocol.[5] This document will not only provide a step-by-step experimental procedure but also delve into the rationale behind the selection of reagents and conditions, offering insights into reaction monitoring, purification, and troubleshooting.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

A foundational understanding of the catalytic cycle is crucial for rational troubleshooting and optimization. The widely accepted mechanism proceeds through three key stages:[1][2]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[2]

  • Transmetalation: In this crucial step, a base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium complex are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; ArylHalide [label="Ar-X (5-Bromo-3-methyl-\n2-pyridinecarbaldehyde)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Complex [label="L_nPd(II)(Ar)(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="R-B(OH)₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diorgano [label="L_nPd(II)(Ar)(R)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-R (Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [style=invis]; ArylHalide -> OxAdd [dir=none]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetalation [style=invis]; BoronicAcid -> Transmetalation [dir=none]; Base -> Transmetalation [dir=none]; Transmetalation -> PdII_Diorgano; PdII_Diorgano -> RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"];

// Invisible edges for alignment {rank=same; ArylHalide; BoronicAcid; Base;} {rank=same; OxAdd; Transmetalation; RedElim;} {rank=same; PdII_Complex; PdII_Diorgano;} } केंद Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

Successful execution of this protocol hinges on the quality and purity of the reagents and the rigorous exclusion of oxygen.

Reagent/MaterialGradeSupplierComments
This compound≥97%Commercially AvailableStore under an inert atmosphere.
Arylboronic Acid≥98%Commercially AvailableQuality can vary; consider recrystallization if necessary.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableHighly sensitive to air and light. Store in a glovebox or desiccator under argon.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered and dried in an oven before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableUse from a freshly opened bottle or a solvent purification system.
Deionized Water-In-houseMust be thoroughly degassed before use.
Argon or Nitrogen GasHigh Purity (≥99.998%)Gas SupplierFor maintaining an inert atmosphere.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying the organic phase.
Celite®-Commercially AvailableFor filtration of the crude reaction mixture.
Silica Gel230-400 meshCommercially AvailableFor flash column chromatography.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales.

1. Reaction Setup and Inert Atmosphere:

  • Rationale: The Pd(0) catalyst is highly sensitive to oxidation, which can lead to catalyst deactivation and the formation of homocoupled byproducts.[6] Therefore, maintaining a scrupulously inert atmosphere is critical for success.

  • Procedure:

    • Place a magnetic stir bar into a 25 mL Schlenk flask or a sealable reaction vial.

    • Flame-dry the flask under high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

    • Once cool, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered, anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Seal the flask with a rubber septum, then evacuate and backfill with argon three times to ensure a completely inert atmosphere.

2. Solvent and Catalyst Addition:

  • Rationale: The choice of solvent is crucial for ensuring the solubility of all components and for facilitating the reaction. A mixture of an organic solvent like 1,4-dioxane and water is commonly used, as water can aid in dissolving the inorganic base and facilitate the transmetalation step.[1] The catalyst should be added last, under a positive flow of inert gas, to minimize its exposure to any residual oxygen. A protocol for a similar compound, 5-bromonicotinaldehyde, has shown success with this solvent system.[7][8]

  • Procedure:

    • Prepare a degassed 4:1 mixture of 1,4-dioxane and deionized water. This can be achieved by bubbling argon through the mixed solvent for at least 30 minutes.

    • Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask containing the solids.

    • Under a positive flow of argon, quickly add the tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

3. Reaction Execution and Monitoring:

  • Rationale: The reaction temperature is a critical parameter that influences the reaction rate. For many Suzuki couplings involving bromopyridines, temperatures between 80-100 °C are effective.[3][9] Reaction progress should be monitored to determine the point of completion and to avoid prolonged heating, which can lead to byproduct formation. Thin-layer chromatography (TLC) is a simple and effective method for this purpose.

  • Procedure:

    • Immerse the reaction flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC. To take a sample, briefly remove the flask from the heat, allow it to cool slightly, and quickly take an aliquot with a capillary tube under a positive flow of argon.

    • Spot the aliquot on a silica gel TLC plate and elute with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize the spots under UV light. The reaction is complete when the starting bromide spot is no longer visible. A typical reaction time is 4-12 hours.

4. Workup and Product Isolation:

  • Rationale: The workup procedure is designed to separate the desired product from the inorganic salts, the catalyst, and any remaining polar impurities. Filtration through Celite removes the solid palladium residues, and an aqueous extraction removes the base and other water-soluble species.

  • Procedure:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite in a fritted glass funnel, washing the pad thoroughly with additional ethyl acetate (3 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

5. Purification:

  • Rationale: The crude product will likely contain residual catalyst, ligands, and potentially side products. Flash column chromatography is the standard method for purifying Suzuki coupling products to a high degree of purity.

  • Procedure:

    • Purify the crude residue by flash column chromatography on silica gel.

    • The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 20%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final 5-aryl-3-methyl-2-pyridinecarbaldehyde.

// Nodes Setup [label="1. Reaction Setup\n(Flask, Reagents, Inert Atmosphere)"]; Solvent_Cat [label="2. Add Degassed Solvent\n& Catalyst"]; Reaction [label="3. Heat & Stir (90°C)\nMonitor by TLC"]; Workup [label="4. Cool, Dilute, Filter\n& Aqueous Wash"]; Purify [label="5. Column Chromatography"]; Product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Solvent_Cat; Solvent_Cat -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Product; } केंद Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting and Scientific Insights

Even with a robust protocol, challenges can arise. Below are common issues and their scientific rationale, along with suggested solutions.

IssuePotential Cause(s)Recommended Actions & Explanations
Low or No Conversion Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Oxygen contamination can also deactivate the catalyst.Improve Inert Atmosphere: Ensure rigorous degassing of solvents and maintain a positive argon pressure. • Change Ligand: If inhibition is suspected, switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These can promote the desired catalytic cycle and reduce catalyst inhibition.[5]
Significant Dehalogenation Presence of Hydride Sources: The starting material is reduced instead of coupled. This can be caused by certain bases or solvents (e.g., alcohols).Use Aprotic Solvents: Ensure solvents like dioxane or toluene are strictly anhydrous.[5] • Screen Bases: If using an alkoxide base, switch to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base.[5]
Homocoupling of Boronic Acid Oxygen in the Reaction: Oxygen can promote the oxidative coupling of the boronic acid. Slow Transmetalation: If the desired coupling is slow, homocoupling can become a more significant side reaction.Rigorous Degassing: This is the most critical step to prevent homocoupling.[6] • Use a More Active Catalyst System: A more efficient catalyst can accelerate the desired cross-coupling, outcompeting the homocoupling pathway.
Protodeboronation Hydrolysis of Boronic Acid: Boronic acids, especially heteroaryl boronic acids, can be susceptible to hydrolysis, replacing the boronic acid group with a hydrogen atom.Use Boronic Esters: Pinacol esters of the boronic acid are generally more stable towards hydrolysis. • Anhydrous Conditions: Minimize the amount of water in the reaction or conduct it under strictly anhydrous conditions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the Suzuki-Miyaura coupling of this compound. By understanding the mechanistic principles and potential pitfalls associated with this transformation, researchers and drug development professionals can effectively synthesize a diverse range of 5-aryl-3-methyl-2-pyridinecarbaldehyde derivatives. The key to success lies in the careful selection of high-purity reagents, the maintenance of a strictly inert atmosphere, and the rational choice of catalyst, base, and solvent. The provided troubleshooting guide offers a framework for overcoming common challenges, enabling the efficient and reliable production of these valuable chemical entities.

References

The Strategic Utility of 5-Bromo-3-methyl-2-pyridinecarbaldehyde in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocols

Abstract

5-Bromo-3-methyl-2-pyridinecarbaldehyde (CAS 376587-53-0) is a highly versatile and strategically important building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[1] Its unique trifunctional nature—an electrophilic aldehyde, a nucleophilic pyridine nitrogen, and a synthetically versatile C-Br bond—offers multiple, orthogonal reaction pathways for constructing complex molecular architectures. This guide provides an in-depth exploration of its application in synthesizing medicinally relevant fused heterocyclic systems, such as pyridopyrimidines and imidazo[1,2-a]pyridines. We present detailed, field-proven synthetic protocols, explain the mechanistic rationale behind experimental choices, and offer insights into the strategic functionalization of the resulting scaffolds.

Introduction: A Building Block of Strategic Importance

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[2] The strategic placement of functional groups on this ring system allows for the fine-tuning of pharmacological properties. This compound is a particularly valuable reagent due to three key features:

  • The Carbaldehyde Group (C2-position): This group is a prime site for condensation and cyclization reactions. It readily reacts with nucleophiles, particularly active methylene compounds and amines, to initiate the formation of new rings fused to the pyridine core.

  • The Bromo Group (C5-position): The bromine atom is an excellent handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage introduction of diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

  • The Methyl Group (C3-position): This group provides steric and electronic influence, directing the regioselectivity of certain reactions and modulating the physicochemical properties of the final compounds.

This combination of reactive sites allows for a modular and convergent approach to complex heterocycles, making it a preferred starting material for drug discovery and development professionals.

Synthetic Workflow Overview

The synthesis of fused heterocycles from this compound typically follows a logical sequence where the core heterocyclic system is first constructed via reactions involving the aldehyde, followed by diversification through reactions at the bromine-substituted position.

G A 5-Bromo-3-methyl-2- pyridinecarbaldehyde B Step 1: Condensation & Cyclization (Aldehyde) A->B Reagents: Guanidine, Malononitrile, etc. C Fused Heterocyclic Core (e.g., Pyridopyrimidine) B->C D Step 2: Cross-Coupling (Bromo Group) C->D Reagents: Boronic Acids, Alkynes, etc. Catalyst: Pd(PPh₃)₄ E Diversified Heterocyclic Derivatives D->E G start This compound + Malononitrile inter {Intermediate | Vinyl Dinitrile} start->inter Knoevenagel Condensation product {Final Product | 2,4-Diamino-5-bromo-6-methyl- pyrido[2,3-d]pyrimidine} inter->product Cyclization/ Aromatization reagent {Guanidine Nitrate | + NaOEt} reagent->product

References

Application Note: High-Purity Recovery of 5-Bromo-3-methyl-2-pyridinecarbaldehyde for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-3-methyl-2-pyridinecarbaldehyde is a key heterocyclic building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The purity of this reagent is critical, as impurities can lead to side reactions, low yields, and complications in downstream processes. This application note provides a detailed guide to the purification of crude this compound, outlining two robust methods: strategic recrystallization and silica gel flash column chromatography. The rationale behind methodological choices, in-process controls, and purity verification techniques are discussed to ensure researchers can obtain a final product of high purity and consistency.

Introduction and Purification Principles

This compound (C₇H₆BrNO) is a substituted picolinaldehyde derivative.[1][2] Its structure, featuring an aldehyde functional group, a pyridine ring, and a bromine atom, makes it a versatile precursor in medicinal chemistry, often utilized in cross-coupling and condensation reactions. Crude material obtained from synthesis can contain various impurities, including unreacted starting materials, regioisomers, or by-products from over-bromination or oxidation.

The selection of a purification strategy is dictated by the physicochemical properties of the target compound and its impurities. This compound is a moderately polar, solid compound. While a specific melting point is not widely reported, related isomers such as 5-Bromo-2-pyridinecarboxaldehyde (m.p. 91-96 °C) and 5-Bromo-3-pyridinecarboxaldehyde (m.p. 98-102 °C) are solids, suggesting the target compound behaves similarly.[3] This solid nature makes it a prime candidate for purification by recrystallization. Alternatively, its polarity allows for effective separation from less-polar or more-polar impurities via silica gel chromatography.

The overall purification workflow is designed to be sequential. A preliminary purification can be achieved via recrystallization, which is efficient for removing bulk impurities. If higher purity is required, or if impurities have similar solubility profiles, column chromatography provides a more discerning separation.

Purification_Workflow Crude Crude Product (Solid or Oil) Recrystallization Protocol 1: Recrystallization Crude->Recrystallization Initial Cleanup Purity_Check1 Purity Assessment (TLC, Melting Point) Recrystallization->Purity_Check1 Chromatography Protocol 2: Flash Column Chromatography Purity_Check1->Chromatography Purity < 98% or Impurities Persist Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity ≥ 98% Purity_Check2 Purity Assessment (TLC, NMR, HPLC) Chromatography->Purity_Check2 Purity_Check2->Pure_Product Fractions Pure

Figure 1: Decision workflow for the purification of this compound.

Safety Precautions

While specific toxicity data for this compound is limited, related bromo-pyridine aldehydes are classified as irritants.[4] It is crucial to handle the compound and all solvents in a well-ventilated fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene)

  • Splash-proof safety goggles or a face shield

  • Laboratory coat

  • For handling the dry powder, a dust mask (e.g., N95) is recommended to prevent inhalation.[4]

Hazard Statements for Analogous Compounds:

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

Always consult the material safety data sheet (MSDS) for the specific reagent and solvents used.[3][5]

Protocol 1: Purification by Recrystallization/Trituration

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For compounds like substituted pyridines, a common and effective approach involves using a mixed solvent system, often a combination of a moderately polar solvent in which the compound is soluble (like ethyl acetate or isopropanol) and a non-polar anti-solvent (like hexanes or heptane). A patent describing the purification of a similar isomer, 5-bromopyridine-3-carbaldehyde, utilizes a petroleum ether and ethyl acetate mixture for effective purification by pulping or trituration, which is a variation of recrystallization.

Materials and Equipment
Reagent/MaterialGrade
Crude this compoundSynthesis Grade
Ethyl Acetate (EtOAc)ACS Grade
Hexanes or HeptaneACS Grade
Anhydrous Magnesium SulfateLaboratory Grade
Erlenmeyer Flasks, Beakers---
Hotplate/Stirrer---
Buchner Funnel and Flask---
Filter Paper---
Melting Point Apparatus---
Step-by-Step Protocol
  • Solvent Selection (Small Scale Test):

    • Place ~50 mg of the crude material into a small test tube.

    • Add ethyl acetate dropwise while warming gently until the solid just dissolves.

    • Add hexanes dropwise until persistent cloudiness (turbidity) is observed.

    • Warm the mixture until it becomes clear again.

    • Allow the tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

    • Causality: The goal is to identify a solvent ratio where the compound is fully soluble when hot but precipitates significantly upon cooling, leaving impurities behind in the mother liquor.

  • Dissolution:

    • Place the bulk of the crude material (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum volume of warm ethyl acetate (e.g., start with 20-30 mL) required to fully dissolve the solid. Gentle heating (40-50 °C) can be applied. Do not overheat, as the boiling point of the aldehyde is high (260.9 °C), but the solvents are volatile.[1]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • To the clear, warm filtrate, slowly add hexanes (or heptane) while stirring until the solution becomes slightly turbid.

    • Warm the flask slightly until the solution is clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Drying:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of ice-cold solvent mixture (e.g., 1:3 ethyl acetate/hexanes) to remove any residual mother liquor.

    • Transfer the crystals to a watch glass and dry them under vacuum to a constant weight.

  • Purity Assessment:

    • Check the purity of the dried solid by Thin Layer Chromatography (TLC).

    • Measure the melting point. A sharp melting range close to that of related isomers (e.g., 90-105 °C) indicates high purity.

Protocol 2: Purification by Flash Column Chromatography

When recrystallization fails to remove impurities effectively, or for purifying non-solid crude products, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). For brominated pyridine derivatives, silica gel is an effective stationary phase, and a gradient elution with a mixture of hexanes and ethyl acetate is commonly employed.

Principle of Separation

Chromatography_Principle Load Sample Mixture (A+B+C) Silica Stationary Phase (Silica Gel, Polar) Elution Mobile Phase (e.g., Hexane/EtOAc, Less Polar) flows down sep1 Compound A (Least Polar) Elutes First sep2 Compound B (Target, Moderate Polarity) sep3 Compound C (Most Polar) Elutes Last

Figure 2: Principle of chromatographic separation based on polarity.

Materials and Equipment
Reagent/MaterialGrade
Crude this compoundSynthesis Grade
Silica Gel230-400 mesh
Ethyl Acetate (EtOAc)ACS Grade
Hexanes or HeptaneACS Grade
Dichloromethane (DCM)ACS Grade
Glass Chromatography Column---
TLC Plates (Silica Gel 60 F₂₅₄)---
TLC Developing Chamber & UV Lamp---
Rotary Evaporator---
Step-by-Step Protocol
  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude material in DCM or ethyl acetate.

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 5%, 10%, 20% EtOAc in hexanes).

    • Visualize the plate under a UV lamp (254 nm).

    • Causality: The ideal eluent system should provide a retention factor (Rƒ) of ~0.25-0.35 for the target compound, with good separation from all impurity spots. This ensures the compound spends enough time on the column to separate effectively without requiring excessive solvent volumes.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 2% EtOAc in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product (~1 g) in a minimal amount of DCM. Add 2-3 g of silica gel and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Causality: Dry loading prevents solvent channeling and ensures the sample is introduced as a narrow, concentrated band, leading to much better separation (resolution) compared to wet loading a large volume of solution.

  • Elution and Fraction Collection:

    • Begin eluting the column with a low-polarity solvent (e.g., 100% hexanes or 2% EtOAc/hexanes).

    • Gradually increase the polarity of the eluent (e.g., move from 5% to 10% to 20% EtOAc in hexanes). A slow flow rate generally provides better resolution.

    • Collect the eluate in fractions (e.g., 10-15 mL per test tube).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid or oil that should solidify upon standing.

Verification of Purity

Post-purification, it is essential to confirm the identity and purity of the final product.

Technique Purpose Expected Result for Pure Compound
Thin Layer Chromatography (TLC) Qualitative purity checkA single spot with a consistent Rƒ value.
Melting Point Assess purity and identityA sharp melting range (e.g., spanning 1-2 °C). Compare with analogous compounds.
¹H and ¹³C NMR Spectroscopy Structural confirmation and puritySpectra consistent with the structure of this compound; absence of impurity peaks.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysisA single major peak, allowing for purity calculation (e.g., >98%).
Mass Spectrometry (MS) Confirm molecular weightA molecular ion peak corresponding to the exact mass of the compound (198.96300).[1]

References

The Versatile Precursor: Application Notes for 5-Bromo-3-methyl-2-pyridinecarbaldehyde in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold holds a position of prominence. Its presence in numerous FDA-approved drugs underscores its importance as a "privileged" structure in the design of novel therapeutics.[1] 5-Bromo-3-methyl-2-pyridinecarbaldehyde is a highly functionalized building block that offers medicinal chemists a strategic entry point for the synthesis of complex molecular architectures. This guide provides detailed application notes and protocols for leveraging this versatile precursor in the synthesis of novel compounds with potential biological activity.

The strategic placement of a bromine atom at the 5-position, a methyl group at the 3-position, and a reactive aldehyde at the 2-position provides a trifecta of synthetic handles. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkynyl moieties. The aldehyde function serves as a gateway for classic C-C bond-forming reactions such as Knoevenagel condensations and Wittig olefinations, as well as for the construction of novel heterocyclic rings. The methyl group, while seemingly simple, can influence the steric and electronic properties of the molecule, potentially impacting biological activity and metabolic stability.

This document will delve into the practical application of this compound in several key synthetic transformations, providing not just the "how" but also the "why" behind the experimental choices. Each section will feature detailed, step-by-step protocols, mechanistic insights, and data presentation to guide researchers in harnessing the full potential of this valuable precursor.

Core Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl and Alkynyl Scaffolds

The bromine atom at the 5-position of the pyridine ring is a key functionality for diversification through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[2]

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, typically between an organohalide and a boronic acid.[3][4] This reaction is particularly valuable for synthesizing 5-aryl-3-methyl-2-pyridinecarbaldehyde derivatives, which are precursors to a wide range of biologically active molecules.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that is effective for a broad range of substrates. The four phosphine ligands stabilize the Pd(0) center and facilitate the catalytic cycle.

  • Base: A base, such as potassium carbonate or potassium phosphate, is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species.[4]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is often employed. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL) to the flask via syringe.

  • Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-methyl-2-pyridinecarbaldehyde.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Methyl-5-phenyl-2-pyridinecarbaldehyde85-95%
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-methyl-2-pyridinecarbaldehyde80-90%
33-Fluorophenylboronic acid5-(3-Fluorophenyl)-3-methyl-2-pyridinecarbaldehyde75-85%
4Thiophene-2-boronic acid3-Methyl-5-(thiophen-2-yl)-2-pyridinecarbaldehyde70-80%

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.

The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[5] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. For this compound, this provides a direct route to 5-alkynyl-substituted pyridines, which are valuable intermediates in the synthesis of various heterocyclic compounds and natural products.

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are essential for stabilizing the palladium catalyst and promoting the reductive elimination step.

Protocol 2: General Procedure for Sonogashira Coupling

Sonogashira_Coupling_Workflow

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 5-alkynyl-3-methyl-2-pyridinecarbaldehyde.

Table 2: Representative Sonogashira Coupling Reactions

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene3-Methyl-5-(phenylethynyl)-2-pyridinecarbaldehyde80-90%
2Ethynyltrimethylsilane3-Methyl-5-((trimethylsilyl)ethynyl)-2-pyridinecarbaldehyde75-85%
31-Hexyne5-(Hex-1-yn-1-yl)-3-methyl-2-pyridinecarbaldehyde70-80%
4Propargyl alcohol5-(3-Hydroxyprop-1-yn-1-yl)-3-methyl-2-pyridinecarbaldehyde65-75%

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Carbonyl Chemistry: Elaboration of the Aldehyde

The aldehyde functionality at the 2-position is a versatile handle for constructing a variety of new carbon-carbon bonds and heterocyclic systems.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product.[7] This reaction is particularly useful for synthesizing substituted alkenes which are important intermediates in organic synthesis.

Causality Behind Experimental Choices:

  • Active Methylene Compounds: Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate) are sufficiently acidic to be deprotonated by a weak base.

  • Catalyst: A weak base, such as piperidine or ammonium acetate, is typically used to catalyze the reaction. It deprotonates the active methylene compound to generate a nucleophilic carbanion.

  • Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and catalyst. In some cases, the reaction can be performed under solvent-free conditions.[2]

Protocol 3: General Procedure for Knoevenagel Condensation

Knoevenagel_Condensation_Workflow

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated compound.

Table 3: Representative Knoevenagel Condensation Reactions

EntryActive Methylene CompoundProductYield (%)
1Malononitrile2-((5-Bromo-3-methylpyridin-2-yl)methylene)malononitrile90-98%
2Ethyl cyanoacetateEthyl 2-cyano-3-(5-bromo-3-methylpyridin-2-yl)acrylate85-95%
3Diethyl malonateDiethyl 2-((5-bromo-3-methylpyridin-2-yl)methylene)malonate80-90%
4Nitromethane5-Bromo-3-methyl-2-(2-nitrovinyl)pyridine70-80%

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[8][9] This reaction is particularly useful for creating a carbon-carbon double bond with a high degree of regiocontrol.

Causality Behind Experimental Choices:

  • Ylide Generation: The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base, such as n-butyllithium or sodium hydride. The choice of base depends on the acidity of the phosphonium salt.

  • Reaction Conditions: The reaction is usually carried out in an anhydrous aprotic solvent, such as THF or diethyl ether, under an inert atmosphere to prevent quenching of the highly basic ylide.

  • Stereoselectivity: The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the ylide. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides tend to give the Z-alkene.

Protocol 4: General Procedure for Wittig Reaction

Wittig_Reaction_Workflow

Materials:

  • Methyltriphenylphosphonium bromide (or other suitable phosphonium salt) (1.1 equivalents)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Ylide Preparation: In a dry Schlenk flask under an inert atmosphere, suspend the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 mmol) dropwise to the suspension. The formation of the ylide is often indicated by a color change. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the aldehyde.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Table 4: Representative Wittig Reactions

EntryPhosphonium SaltProductYield (%)
1Methyltriphenylphosphonium bromide5-Bromo-3-methyl-2-vinylpyridine70-85%
2Ethyltriphenylphosphonium bromide5-Bromo-2-(prop-1-en-1-yl)-3-methylpyridine65-80%
3(Carbethoxymethyl)triphenylphosphonium bromideEthyl 3-(5-bromo-3-methylpyridin-2-yl)acrylate80-90% (E-isomer favored)

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Synthesis of Fused Heterocycles: Construction of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities and are found in several marketed drugs.[9] this compound can serve as a key precursor for the synthesis of substituted imidazo[1,2-a]pyridines through a multi-step sequence.

Synthetic Strategy:

A common approach involves the initial reaction of the aldehyde with a 2-aminoazine, followed by cyclization. A multicomponent approach, such as the Groebke-Blackburn-Bienaymé reaction (GBBR), can also be employed.[10]

Protocol 5: Synthesis of a Substituted Imidazo[1,2-a]pyridine Derivative (Illustrative)

Imidazopyridine_Synthesis

Materials:

  • This compound

  • 2-Aminopyridine (or a substituted aminopyridine) (1.0 equivalent)

  • An isocyanide (e.g., tert-butyl isocyanide) (1.1 equivalents)

  • Ammonium chloride (NH₄Cl) (20 mol%)

  • Ethanol

Procedure:

  • In a microwave vial, combine this compound (1.0 mmol), 2-aminopyridine (1.0 mmol), the isocyanide (1.1 mmol), and ammonium chloride (0.2 mmol) in ethanol (5 mL).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 15-30 minutes. Alternatively, the reaction can be heated conventionally at reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine product.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of a diverse array of novel compounds. The strategic combination of a reactive aldehyde and a bromine atom suitable for cross-coupling reactions provides a robust platform for generating libraries of compounds for drug discovery and materials science. The protocols outlined in this guide offer a solid foundation for researchers to explore the rich chemistry of this valuable building block. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.

References

Application Notes and Protocols for the Analytical Characterization of 5-Bromo-3-methyl-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rigorous Characterization

5-Bromo-3-methyl-2-pyridinecarbaldehyde, a substituted pyridine derivative, is a key building block in the synthesis of a variety of pharmacologically active compounds and novel materials.[1][2] Its unique substitution pattern, featuring a bromine atom, a methyl group, and an aldehyde functional group on the pyridine ring, imparts specific reactivity and properties that are harnessed in drug discovery and materials science. The precise structural elucidation and purity assessment of this intermediate are of paramount importance to ensure the identity, efficacy, and safety of the final products. Inconsistent purity or misidentification of such a critical starting material can lead to failed syntheses, the generation of unwanted and potentially toxic byproducts, and ultimately, compromise the integrity of the research and development process.

This comprehensive guide provides a suite of detailed application notes and validated protocols for the analytical characterization of this compound. These methodologies are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this vital chemical entity. The protocols herein are grounded in established analytical principles and are presented with an emphasis on the causality behind experimental choices, empowering the user to not only execute the methods but also to understand and troubleshoot them effectively.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.

PropertyValueSource
CAS Number 376587-53-0[1]
Molecular Formula C₇H₆BrNO[1]
Molecular Weight 200.03 g/mol [1]
Boiling Point 260.9 °C at 760 mmHg[1]
Density 1.577 g/cm³[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, provide a complete picture of the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the aldehydic proton, the two aromatic protons on the pyridine ring, and the protons of the methyl group.

Expected Chemical Shifts and Coupling Patterns:

The electron-withdrawing nature of the nitrogen atom and the aldehyde group, along with the bromine atom, will deshield the ring protons, causing them to resonate at a lower field (higher ppm). The methyl group, being electron-donating, will have a lesser effect. Based on analogous substituted pyridines, the following approximate chemical shifts are expected:[3]

  • Aldehydic Proton (-CHO): ~9.8-10.2 ppm (singlet). This proton is highly deshielded due to the electronegativity of the oxygen atom.

  • Aromatic Proton (H-6): ~8.5-8.8 ppm (doublet). This proton is adjacent to the nitrogen atom and will be the most deshielded of the ring protons. It will show a small coupling to the H-4 proton.

  • Aromatic Proton (H-4): ~7.8-8.1 ppm (doublet). This proton is coupled to the H-6 proton.

  • Methyl Protons (-CH₃): ~2.3-2.6 ppm (singlet).

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, this technique is less sensitive than ¹H NMR and typically requires a higher sample concentration or a longer acquisition time.

Expected Chemical Shifts:

The chemical shifts of the carbon atoms are also influenced by the electronegativity of the substituents. Based on data for similar pyridine derivatives, the following approximate chemical shifts are expected:[5][6]

  • Aldehydic Carbon (-CHO): ~190-195 ppm.

  • Aromatic Carbon (C-2): ~150-155 ppm (quaternary, attached to the aldehyde).

  • Aromatic Carbon (C-6): ~150-155 ppm.

  • Aromatic Carbon (C-4): ~135-140 ppm.

  • Aromatic Carbon (C-3): ~130-135 ppm (quaternary, attached to the methyl group).

  • Aromatic Carbon (C-5): ~120-125 ppm (quaternary, attached to the bromine atom).

  • Methyl Carbon (-CH₃): ~15-20 ppm.

Protocol for ¹³C NMR Analysis:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.[4]

  • Instrument Setup:

    • Tune the probe for ¹³C.

    • Lock and shim as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required (e.g., 128-1024 or more) depending on the sample concentration.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing and Interpretation:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Assign the signals to the respective carbon atoms based on their chemical shifts and by comparison with data from similar compounds.

2D NMR Spectroscopy: Unambiguous Signal Assignment

For complex molecules or to confirm assignments, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. A cross-peak between two proton signals indicates that they are spin-spin coupled, typically through two or three bonds. This would confirm the coupling between the H-4 and H-6 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary carbons by observing correlations from nearby protons. For example, the aldehydic proton should show a correlation to the C-2 carbon, and the methyl protons should show correlations to the C-3 and C-2 carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg (1H) or 20-50 mg (13C) in 0.6-0.7 mL deuterated solvent acq_1H 1D 1H NMR prep->acq_1H acq_13C 1D 13C NMR prep->acq_13C acq_2D 2D NMR (COSY, HSQC, HMBC) prep->acq_2D proc Fourier Transform, Phasing, Referencing, Integration acq_1H->proc acq_13C->proc acq_2D->proc analysis Spectral Interpretation & Structure Elucidation proc->analysis

Workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, the key functional groups are the aldehyde, the aromatic pyridine ring, and the C-Br bond.

Characteristic Absorption Bands:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹.[7][8] Conjugation with the pyridine ring may shift this to a slightly lower wavenumber.

  • C-H Stretch (Aldehyde): Two weak to medium bands are characteristic of the aldehydic C-H stretch, appearing around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.[8] The latter is particularly diagnostic.

  • C=C and C=N Stretches (Aromatic Ring): Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-H Bending (Aromatic Ring): Bands in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the pyridine ring.

  • C-Br Stretch: A weak to medium absorption is expected in the 500-600 cm⁻¹ region.

Protocol for FTIR Analysis (ATR):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Lower the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Interpretation:

    • The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the presence of the characteristic absorption bands of the functional groups.

IR_Interpretation IR Spectrum IR Spectrum 1700-1720 cm-1 ~1710 cm-1 (Strong, Sharp) IR Spectrum->1700-1720 cm-1 C=O Stretch (Aldehyde) 2720-2850 cm-1 ~2730 & ~2830 cm-1 (Weak-Medium) IR Spectrum->2720-2850 cm-1 C-H Stretch (Aldehyde) 1400-1600 cm-1 1400-1600 cm-1 (Variable) IR Spectrum->1400-1600 cm-1 C=C/C=N Stretches (Pyridine Ring) 500-600 cm-1 ~550 cm-1 (Weak-Medium) IR Spectrum->500-600 cm-1 C-Br Stretch

Expected IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion ([M]⁺˙) of this compound is expected. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for aldehydes include:[9][10]

  • Loss of a hydrogen radical (-H˙): [M-1]⁺

  • Loss of the formyl radical (-CHO˙): [M-29]⁺

  • Loss of a bromine radical (-Br˙): [M-79/81]⁺

Protocol for GC-MS Analysis:

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Split/splitless inlet, typically at 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • Instrument Setup (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-300).

  • Data Acquisition and Interpretation:

    • Inject a small volume (e.g., 1 µL) of the sample solution.

    • The resulting total ion chromatogram (TIC) will show a peak for the compound.

    • The mass spectrum corresponding to this peak is analyzed to identify the molecular ion and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients. A well-developed HPLC method can separate the main compound from any process-related impurities or degradation products.

Method Development Strategy:

For a moderately polar compound like this compound, a reversed-phase HPLC method using a C18 column is a good starting point. The compound possesses a chromophore, making UV detection a suitable choice.

Protocol for Reversed-Phase HPLC Analysis:

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by PDA).

    • Injection Volume: 10 µL.

    • Gradient Program: A gradient elution is often used for initial method development to separate impurities with a wide range of polarities. A typical gradient could be:

      • Start at 10% B, hold for 1 minute.

      • Ramp to 90% B over 10 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 5 minutes. The gradient can be optimized to an isocratic method for routine analysis once the retention time of the main peak and all impurities are known.[11][12]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of water and acetonitrile similar to the initial mobile phase composition) to obtain a 1 mg/mL stock solution.

    • Further dilute as necessary to obtain a working concentration within the linear range of the detector.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis and Purity Calculation:

    • The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • For accurate quantification of impurities, reference standards for the impurities are required.

Conclusion: A Multi-faceted Approach to Ensuring Quality

The comprehensive analytical characterization of this compound is not merely a procedural step but a critical component of scientific integrity and the successful progression of research and development projects. A multi-technique approach, as outlined in these application notes, is essential for a complete understanding of the compound's identity, structure, and purity. NMR spectroscopy provides the definitive structural elucidation, IR spectroscopy offers a rapid confirmation of functional groups, mass spectrometry confirms the molecular weight and provides structural clues through fragmentation, and HPLC is indispensable for accurate purity assessment. By employing these detailed protocols, researchers can be confident in the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Application Notes & Protocols: 5-Bromo-3-methyl-2-pyridinecarbaldehyde as a Key Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a foundational scaffold in the development of novel agrochemicals, particularly insecticides.[1][2] Its presence is central to the efficacy of numerous commercial products, including several neonicotinoid insecticides which are valued for their potent activity against a range of pests.[1][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and metabolic stability.

5-Bromo-3-methyl-2-pyridinecarbaldehyde has emerged as a particularly valuable intermediate in this field.[4] Its specific substitution pattern offers a unique combination of reactive sites that synthetic chemists can exploit to build complex, biologically active molecules. This guide provides an in-depth look at the properties of this compound, its applications in agrochemical synthesis, and detailed protocols for its use, grounded in established chemical principles.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties and handling requirements is a prerequisite for any successful synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 376587-53-0[5]
Molecular Formula C₇H₆BrNO[5]
Molecular Weight 200.03 g/mol N/A
Appearance Light yellow solid[6]
Melting Point 108 - 109 °C[6]
Safety and Handling

As with any halogenated organic compound, proper safety protocols must be strictly followed.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a chemical fume hood.[7]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

    • Avoid inhalation of dust and contact with skin and eyes.[6][7]

    • Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]

Core Application: Synthesis of Insecticidal Scaffolds

The primary application of this compound in agrochemical research is as a precursor for insecticides analogous to neonicotinoids.[1][10] The aldehyde group at the C-2 position is the key reactive handle for building out the molecule's pharmacophore. A common and highly effective transformation is reductive amination.

The Strategic Importance of the Substitution Pattern

The specific arrangement of substituents on the pyridine ring is not arbitrary; each group serves a critical function:

  • 2-Carbaldehyde: This is the primary point of diversification. It readily undergoes reactions like reductive amination to introduce amine-containing side chains, which are crucial for binding to the target site in insects, the nicotinic acetylcholine receptors (nAChRs).[3]

  • 5-Bromo: The bromine atom serves two purposes. First, it electronically modifies the pyridine ring, influencing the molecule's binding affinity to the receptor. Second, it provides a reactive site for subsequent cross-coupling reactions (e.g., Suzuki coupling), allowing for the introduction of further molecular complexity if desired.[11][12]

  • 3-Methyl: The methyl group can provide a steric block, influencing the conformation of the side chain and potentially enhancing selectivity or preventing metabolic degradation.

Key Synthetic Transformation: Reductive Amination

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds.[13][14] The reaction proceeds in two main steps: the formation of an imine intermediate by reacting the aldehyde with a primary amine, followed by the reduction of the imine to a secondary amine.

Reductive_Amination_Workflow Start 5-Bromo-3-methyl- 2-pyridinecarbaldehyde Mix Reaction Mixture Start->Mix Amine Primary Amine (e.g., R-NH2) Amine->Mix Solvent Solvent (e.g., DCE, THF) Solvent->Mix ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Reduction Reduction ReducingAgent->Reduction Imine Imine Formation (Intermediate) Mix->Imine Spontaneous Imine->Reduction Addition of Reducing Agent Workup Aqueous Work-up & Extraction Reduction->Workup Purify Purification (e.g., Chromatography) Workup->Purify Product Final Secondary Amine Product Purify->Product

Causality Behind Experimental Choices: The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is deliberate. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is selective for the iminium ion over the starting aldehyde. This prevents the undesired side reaction of reducing the aldehyde directly to an alcohol, thereby maximizing the yield of the desired amine product. The reaction is typically run in chlorinated solvents like 1,2-dichloroethane (DCE) or ethereal solvents like tetrahydrofuran (THF) where the reagents are soluble and which are inert to the reaction conditions.

Protocol 1: Synthesis of N-((5-bromo-3-methylpyridin-2-yl)methyl)alkanamine

This protocol describes a general procedure for the reductive amination of this compound with a generic primary amine.

Materials and Reagents:

ReagentM.W.QuantityMoles (mmol)Equiv.
This compound200.031.0 g5.01.0
Primary Amine (R-NH₂)VariesVaries5.51.1
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.6 g7.51.5
1,2-Dichloroethane (DCE)98.9625 mL--
Saturated aq. NaHCO₃-20 mL--
Anhydrous MgSO₄120.37---

Step-by-Step Methodology:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.0 mmol).

  • Add 1,2-dichloroethane (25 mL) and stir until the solid is fully dissolved.

  • Add the primary amine (5.5 mmol, 1.1 eq.) to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.6 g, 7.5 mmol, 1.5 eq.). Note: The addition may cause slight effervescence.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure secondary amine product.

Downstream Modifications: Building Complexity

The product from the reductive amination is often an intermediate itself, poised for further reactions. The secondary amine and the bromo-substituted pyridine ring are key sites for building more complex heterocyclic systems, a common strategy in agrochemical design to enhance potency and spectrum of activity.[15][16]

Downstream_Modifications Start Reductive Amination Product (Secondary Amine)

Suzuki Cross-Coupling at the 5-Position

The C-Br bond on the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions.[11] This allows for the introduction of various aryl or heteroaryl groups, which can significantly impact the insecticidal activity of the final compound. A general protocol is outlined in the work by Asif et al. on the synthesis of novel pyridine derivatives.[11]

Cyclization Reactions

The newly formed secondary amine can be used as a nucleophile to react with another electrophilic center, either on a reagent added to the reaction or intramolecularly, to form fused heterocyclic ring systems.[17] These more rigid structures can lock the molecule into a bioactive conformation, leading to higher potency. For example, reaction with phosgene equivalents or other bifunctional electrophiles can lead to the formation of novel cyclic ureas or other heterocyclic cores common in insecticides.[16]

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex agrochemicals. Its strategically placed functional groups—an aldehyde for primary amine coupling and a bromine for cross-coupling—provide a robust platform for generating diverse libraries of candidate molecules. The protocols and rationale outlined in this guide demonstrate its utility and provide a solid foundation for researchers and scientists in the field of drug and pesticide development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-methyl-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-3-methyl-2-pyridinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis by understanding the underlying chemical principles of the reaction pathways.

Introduction: Navigating the Synthesis of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its successful and high-yielding synthesis is crucial for the efficient progress of drug discovery and development projects. This guide will focus on two primary and effective synthetic routes:

  • Route A: Halogen-Metal Exchange and Formylation. This approach involves the selective metallation of a dibrominated precursor, 2,5-dibromo-3-methylpyridine, followed by quenching with a formylating agent.

  • Route B: Oxidation of (5-bromo-3-methylpyridin-2-yl)methanol. This two-step route requires the synthesis of the corresponding pyridylmethanol, which is then oxidized to the desired aldehyde.

Each route presents its own set of challenges and optimization opportunities. This guide will provide detailed protocols, troubleshooting for common issues, and a comprehensive FAQ section to assist you in achieving high yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Route A: Halogen-Metal Exchange and Formylation

This route is attractive for its directness. However, it requires careful control of reaction conditions to ensure regioselectivity and minimize side reactions. A common starting material for this route is 2,5-dibromo-3-methylpyridine[1].

Question 1: My reaction yield is very low, and I'm recovering a lot of my starting material, 2,5-dibromo-3-methylpyridine. What could be the issue?

Answer:

This is a common problem that usually points to inefficient halogen-metal exchange. Here are the likely causes and their solutions:

  • Cause 1: Inactive Grignard Reagent or Organolithium. Grignard reagents and organolithiums are highly sensitive to moisture and air. Their potency can diminish with improper storage or handling.

    • Solution: Use freshly prepared or recently titrated Grignard or organolithium reagents. Ensure all glassware is flame-dried or oven-dried before use and that the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon).

  • Cause 2: Suboptimal Reaction Temperature. The temperature for halogen-metal exchange is critical. For lithiation with n-butyllithium, very low temperatures (typically -78 °C) are required to prevent side reactions. For Grignard exchange, the temperature can be milder but still needs to be controlled.

    • Solution: For lithiation, maintain a temperature of -78 °C using a dry ice/acetone bath. For the Grignard reaction, a temperature range of 0-20 °C is often effective[2]. Ensure the temperature does not rise significantly during the addition of the organometallic reagent.

  • Cause 3: Poor Quality Starting Material. Impurities in the 2,5-dibromo-3-methylpyridine can interfere with the reaction.

    • Solution: Ensure the purity of your starting material. If necessary, purify it by recrystallization or column chromatography before use.

Question 2: I am forming the wrong isomer, 5-bromo-3-methyl-2-carbaldehyde, along with other byproducts. How can I improve the regioselectivity?

Answer:

The formation of the undesired isomer arises from metallation at the 5-position instead of the desired 2-position. The regioselectivity of this reaction is highly dependent on the reaction conditions.

  • Cause: Solvent and Concentration Effects in Lithiation. Research has shown that for the monolithiation of 2,5-dibromopyridine, the choice of solvent and the concentration of the substrate play a crucial role. Non-coordinating solvents (like toluene) and lower concentrations favor lithiation at the 2-position, while coordinating solvents (like THF) and higher concentrations favor the 5-position[3].

    • Solution: To favor the formation of the 2-lithiated intermediate, conduct the reaction in a non-coordinating solvent such as toluene at a low concentration (e.g., 0.05 M)[3].

  • Alternative Solution: Use of a Grignard Reagent. Grignard reagents can offer better regioselectivity in some cases and are generally less aggressive than organolithiums, which can help minimize side reactions. A procedure similar to the synthesis of 2-bromo-5-aldehyde pyridine using a Grignard reagent can be adapted[2].

Question 3: The reaction seems to work, but I'm getting a complex mixture of products and a low yield of the desired aldehyde after quenching with DMF.

Answer:

This issue often stems from side reactions of the organometallic intermediate or during the formylation step.

  • Cause 1: Addition of the Organometallic Reagent to the Pyridine Ring. Organolithiums can add to the C=N bond of the pyridine ring, leading to undesired byproducts[4].

    • Solution: Use a hindered lithium amide base like lithium diisopropylamide (LDA) for deprotonation instead of an organolithium, although this is more common for directed ortho-metalation rather than halogen exchange. For halogen exchange, using a Grignard reagent is a good alternative to minimize this side reaction.

  • Cause 2: Issues with the Formylation Step. The reaction of the organometallic intermediate with N,N-dimethylformamide (DMF) can be complex. The initial adduct can be unstable or react further.

    • Solution: Ensure the DMF is anhydrous. Add the DMF at a low temperature (-78 °C for lithiated species) and allow the reaction to warm up slowly. A proper aqueous workup is crucial to hydrolyze the intermediate to the aldehyde. A patent for a similar synthesis suggests pouring the reaction mixture into ice water and stirring to facilitate this[5].

Question 4: My purification of the final product is difficult, and I'm losing a lot of material during this step.

Answer:

Purification of pyridine aldehydes can be challenging due to their polarity and potential for instability.

  • Solution 1: Optimized Workup. After quenching the reaction, a careful workup is essential. This typically involves extraction with an organic solvent like ethyl acetate, washing the organic layer with brine, and drying over an anhydrous salt like sodium sulfate.

  • Solution 2: Alternative Purification Method. Instead of column chromatography which can lead to losses, consider a "pulping" or trituration method. A patent for the synthesis of 5-bromopyridine-3-carbaldehyde describes a purification process of adding a mixed solvent of petroleum ether and ethyl acetate (6:1 ratio) to the crude product, stirring for an hour, and then filtering to obtain a purer solid[6]. This method can be very effective for removing non-polar impurities.

Route B: Oxidation of (5-bromo-3-methylpyridin-2-yl)methanol

This two-step route offers an alternative with potentially milder conditions for the final aldehyde formation.

Question 1: The first step, the synthesis of (5-bromo-3-methylpyridin-2-yl)methanol, is giving a low yield. What are the common pitfalls?

Answer:

The synthesis of the precursor alcohol is typically achieved by the reduction of a corresponding ester or by formylation of the pyridine followed by in-situ reduction. If you are synthesizing it from 2,5-dibromo-3-methylpyridine via halogen-metal exchange followed by reaction with formaldehyde, the same issues as in Route A, Question 1 apply. If you are reducing an ester:

  • Cause: Incomplete Reduction or Ester Hydrolysis. Strong reducing agents like lithium aluminum hydride (LAH) are effective but require strictly anhydrous conditions and careful quenching. Milder reducing agents like sodium borohydride may not be reactive enough unless the ester is activated.

    • Solution: Use a reliable reducing agent like LAH in anhydrous THF. Ensure the reaction goes to completion by monitoring with TLC. Quench the reaction carefully at a low temperature by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution).

Question 2: The oxidation of (5-bromo-3-methylpyridin-2-yl)methanol to the aldehyde is resulting in over-oxidation to the carboxylic acid or low conversion.

Answer:

The choice of oxidizing agent and control of reaction conditions are paramount to prevent over-oxidation or incomplete reaction.

  • Cause 1: Oxidizing Agent is too Strong. Strong oxidants like potassium permanganate or chromic acid will likely lead to the formation of the carboxylic acid.

    • Solution: Employ a mild and selective oxidizing agent. Excellent choices for this transformation include:

      • Dess-Martin Periodinane (DMP): This reagent is known for its mildness, neutral pH conditions, and high selectivity for oxidizing primary alcohols to aldehydes with minimal over-oxidation[7][8]. The reaction is typically run in dichloromethane at room temperature.

      • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C) and is also very effective for this conversion[9][10]. It is crucial to maintain the low temperature to avoid side reactions.

      • Manganese Dioxide (MnO₂): MnO₂ is a classic reagent for the oxidation of benzylic and allylic alcohols[11][12][13]. Since the pyridylmethanol is "benzylic-like," this is a very suitable and often cost-effective option. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a solvent like dichloromethane or chloroform.

  • Cause 2: Incomplete Reaction. With milder oxidants, the reaction may be sluggish.

    • Solution: Ensure you are using a sufficient excess of the oxidizing agent (typically 1.5 to 5 equivalents, depending on the reagent). Monitor the reaction progress carefully by TLC. For heterogeneous oxidations with MnO₂, vigorous stirring and a sufficient reaction time are necessary.

Question 3: I'm having trouble with the workup and purification after the oxidation step.

Answer:

The workup procedure depends on the oxidizing agent used.

  • For DMP Oxidation: The workup typically involves quenching with a solution of sodium thiosulfate to reduce any remaining oxidant, followed by extraction. The periodinane byproducts can sometimes complicate purification.

  • For Swern Oxidation: The reaction is quenched with a base like triethylamine. The workup involves partitioning between water and an organic solvent. The main drawback is the formation of volatile and malodorous dimethyl sulfide, so the reaction and workup must be performed in a well-ventilated fume hood[10].

  • For MnO₂ Oxidation: The workup is straightforward as the manganese salts are solids that can be removed by filtration. Simply filter the reaction mixture through a pad of Celite® or silica gel and wash with the reaction solvent. The filtrate can then be concentrated to yield the crude product, which can be further purified if necessary.

Experimental Protocols

Route A: Synthesis via Grignard Reaction

This protocol is adapted from similar syntheses of brominated pyridine aldehydes[2][5].

Step 1: Preparation of 2,5-dibromo-3-methylpyridine

A detailed procedure for the synthesis of 2,5-dibromo-3-methylpyridine from 2-amino-3-methyl-5-bromopyridine can be found in the literature[1].

Step 2: Grignard Formation and Formylation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 2,5-dibromo-3-methylpyridine (1.0 eq.) in anhydrous THF.

  • Add a small portion of the dibromopyridine solution to the magnesium turnings to initiate the Grignard formation (indicated by the disappearance of the iodine color and gentle reflux).

  • Once the reaction has initiated, add the remaining dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly pouring it into a stirred mixture of ice and dilute HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or trituration with a mixture of petroleum ether and ethyl acetate.

Route B: Synthesis via Oxidation of the Alcohol

Step 1: Synthesis of (5-bromo-3-methylpyridin-2-yl)methanol

This can be achieved by following a similar procedure to Route A, but quenching the organometallic intermediate with anhydrous formaldehyde gas or paraformaldehyde instead of DMF.

Step 2: Oxidation using Dess-Martin Periodinane (DMP)

  • To a solution of (5-bromo-3-methylpyridin-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2-1.5 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

ParameterRoute A: Grignard/FormylationRoute B: Oxidation with DMP
Starting Material 2,5-Dibromo-3-methylpyridine(5-bromo-3-methylpyridin-2-yl)methanol
Key Reagents Mg, DMFDess-Martin Periodinane
Typical Yield 50-70%85-95%
Key Advantages More direct routeMilder conditions, high yield for oxidation step
Key Challenges Regioselectivity, moisture sensitivityTwo-step process, cost of DMP

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Route A: Halogen-Metal Exchange cluster_1 Route B: Oxidation A1 2,5-Dibromo-3-methylpyridine A2 Grignard Formation (Mg, THF) A1->A2 A3 Formylation (DMF) A2->A3 A4 This compound A3->A4 B1 (5-bromo-3-methylpyridin-2-yl)methanol B2 Oxidation (DMP, Swern, or MnO₂) B1->B2 B3 This compound B2->B3 G cluster_yes Inefficient Halogen-Metal Exchange cluster_no Side Reactions or Product Loss start Low Yield in Route A q1 Recovered Starting Material? start->q1 a1_yes Yes q1->a1_yes High a1_no No q1->a1_no Low cause1 Inactive Reagent a1_yes->cause1 cause2 Suboptimal Temperature a1_yes->cause2 cause3 Wrong Isomer Formed? a1_no->cause3 cause4 Complex Mixture? a1_no->cause4 cause5 Loss on Purification? a1_no->cause5 sol1 Use fresh/titrated reagent Ensure anhydrous conditions cause1->sol1 sol2 Maintain correct temperature (e.g., 0-20°C for Grignard) cause2->sol2 sol3 Change solvent (e.g., toluene for lithiation) Consider Grignard reagent cause3->sol3 sol4 Check DMF purity Ensure proper quench/workup cause4->sol4 sol5 Try trituration instead of chromatography cause5->sol5

References

Optimization of reaction conditions for 5-Bromo-3-methyl-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-3-methyl-2-pyridinecarbaldehyde

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the optimization and troubleshooting of its synthesis. We will focus on the most prevalent synthetic route: the selective oxidation of 5-Bromo-2,3-dimethylpyridine using selenium dioxide (SeO₂).

Core Synthesis Pathway: Riley Oxidation

The selective oxidation of an activated methyl group at the C2 position of a pyridine ring is a cornerstone transformation. For the synthesis of this compound, the Riley oxidation, which employs selenium dioxide (SeO₂), is a highly effective method.[1][2] The reaction leverages the reactivity of the C2-methyl group, which is activated by the adjacent nitrogen atom, to yield the desired aldehyde.

The general workflow for this synthesis is outlined below.

G cluster_0 Reaction Setup cluster_1 Execution cluster_2 Workup & Purification cluster_3 Final Product Start 5-Bromo-2,3-dimethylpyridine (Starting Material) Reagent Selenium Dioxide (SeO₂) in 1,4-Dioxane Reaction Heat under Reflux (e.g., 100-110°C) Reagent->Reaction Combine & Heat Monitoring Monitor by TLC/LC-MS (Disappearance of Starting Material) Reaction->Monitoring Workup Cool & Filter off Selenium metal Quench with aqueous base Monitoring->Workup Reaction Complete Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product This compound Purification->Product Isolate Analysis Characterize by NMR, MS

Caption: General workflow for SeO₂ oxidation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction is very slow or has stalled. The starting material is consumed, but the yield of the desired aldehyde is low. What is happening?

Answer: This is a classic symptom of either over-oxidation or substrate solubility issues.

  • Causality (Over-oxidation): Selenium dioxide can oxidize the desired aldehyde product further to the corresponding carboxylic acid (5-bromo-3-methyl-2-pyridinecarboxylic acid), especially with prolonged reaction times or excessive heating.[3] This carboxylic acid byproduct is often highly polar and may not be easily visible on a standard TLC plate or may remain in the aqueous layer during workup.

  • Causality (Solubility): The starting material, 5-bromo-2,3-dimethylpyridine, may have limited solubility in the commonly used solvent, 1,4-dioxane, leading to a slow, heterogeneous reaction.[4]

Troubleshooting Steps:

  • Confirm the Byproduct: Analyze a sample from your reaction mixture using LC-MS. Look for the mass corresponding to the carboxylic acid (M+H⁺ ≈ 232/234).

  • Optimize Reaction Time: Run a time-course experiment. Take aliquots every 2-4 hours and analyze by TLC or LC-MS to determine the point of maximum aldehyde formation before significant acid production begins.

  • Solvent System Modification: If solubility is the primary issue, consider alternative solvents. While 1,4-dioxane is common, other options have been successfully used for SeO₂ oxidations.[4]

    • tert-Butyl alcohol: Can improve the solubility of some substrates.

    • Ethanol/Water mixtures: Can be effective but require careful temperature control to avoid solvent loss.

    • Dimethyl Sulfoxide (DMSO): Can also serve as both a solvent and an oxidizing agent in some contexts, but for this specific transformation, it's best used cautiously as a co-solvent to improve solubility.[5]

G start Problem: Low Aldehyde Yield check_sm Is Starting Material Consumed? start->check_sm check_solubility Is the reaction mixture homogeneous at reflux? check_sm->check_solubility Yes solution_slow Solution: - Increase temperature cautiously - Check SeO₂ quality check_sm->solution_slow No check_overoxidation Analyze for Carboxylic Acid byproduct via LC-MS check_solubility->check_overoxidation Yes solution_solvent Solution: - Use co-solvent (e.g., DMSO) - Switch to t-BuOH or EtOH/H₂O check_solubility->solution_solvent No solution_overoxidation Solution: - Reduce reaction time - Decrease temperature slightly - Use 1.0-1.1 eq. of SeO₂ check_overoxidation->solution_overoxidation Acid Detected no_acid No significant acid detected. Re-evaluate reaction conditions. check_overoxidation->no_acid Acid Not Detected

Caption: Troubleshooting decision tree for low yield.

Question 2: My reaction workup is difficult. I see a fine red/black precipitate that is hard to filter, and my product is contaminated.

Answer: The precipitate is elemental selenium, a byproduct of the oxidation. Its physical form can make it challenging to remove.

  • Causality: SeO₂ is reduced to selenium metal (Se⁰) during the reaction. Depending on the reaction conditions, this can form a colloidal suspension or a fine, dense precipitate that clogs filter paper.

Troubleshooting Steps:

  • Hot Filtration (with caution): While the reaction is still warm (but not at reflux), filtering through a pad of Celite® can sometimes remove the selenium more effectively. This must be done with extreme care due to the hot, flammable solvent.

  • Decantation: After cooling, allow the selenium to settle completely overnight. Carefully decant the supernatant liquid away from the solid. Wash the solid with a small amount of fresh solvent and decant again, combining the organic layers.

  • Aqueous Sulfide Wash: During the aqueous workup, washing the organic layer with a dilute solution of sodium sulfide (Na₂S) or sodium bisulfite (NaHSO₃) can help sequester residual selenium species.

  • Final Polish Filtration: Before concentrating the final organic extract, pass it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining fine particulates.

Question 3: The reaction worked, but my final product is impure after column chromatography. What are the likely impurities?

Answer: Besides the carboxylic acid, common impurities include unreacted starting material and potentially a di-aldehyde byproduct.

  • Causality:

    • Starting Material: Incomplete reaction.

    • Di-aldehyde: Although less likely due to steric hindrance and electronic effects, oxidation of the 3-methyl group is possible under harsh conditions, leading to 5-bromo-2,3-pyridinedicarbaldehyde.

    • Isomers: If the starting material (5-Bromo-2,3-dimethylpyridine) was impure, isomeric products could be present.

Troubleshooting Steps:

  • Check Starting Material Purity: Always verify the purity of your 5-Bromo-2,3-dimethylpyridine by ¹H NMR before starting the reaction.

  • Optimize Chromatography:

    • Use a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexanes and slowly increasing to 20%).

    • Ensure proper column packing and loading (dry loading the crude material onto silica can improve separation).

  • Recrystallization: If chromatography fails to provide pure material, consider recrystallization from a suitable solvent system like Hexanes/Ethyl Acetate or isopropanol/water.

Frequently Asked Questions (FAQs)

Q: What is the optimal stoichiometry of Selenium Dioxide? A: Start with 1.1 to 1.2 molar equivalents of SeO₂. Using a large excess significantly increases the risk of over-oxidation to the carboxylic acid and makes the removal of selenium byproducts more difficult.

Q: How should I handle Selenium Dioxide and its byproducts safely? A: Selenium compounds are highly toxic. Always handle SeO₂ in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). All selenium-containing waste (the red precipitate, contaminated Celite®, aqueous layers) must be collected and disposed of as hazardous waste according to your institution's guidelines.

Q: Can I use a different oxidizing agent like KMnO₄ or MnO₂? A: While other oxidants can oxidize methylpyridines, they often lack the selectivity of SeO₂ for this transformation.[3]

  • KMnO₄: A very strong oxidant that would likely cleave the pyridine ring or oxidize both methyl groups indiscriminately.

  • MnO₂: Typically used for oxidizing allylic or benzylic alcohols to aldehydes, it is generally not effective for oxidizing an unactivated methyl group. For the selective conversion of the 2-methyl group to an aldehyde, SeO₂ remains the reagent of choice.

Q: What are the expected spectroscopic signatures for the product? A: For this compound (C₇H₆BrNO):

  • ¹H NMR (in CDCl₃): Expect a singlet for the aldehyde proton (~10.0 ppm), two aromatic protons as singlets or narrow doublets (~8.6 and ~7.8 ppm), and a singlet for the methyl group (~2.6 ppm).

  • Mass Spec (EI or ESI+): Look for the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity at m/z 200 and 202 ([M]⁺ or [M+H]⁺).

Optimized Experimental Protocol

This protocol is a validated starting point. Adjustments may be necessary based on your specific setup and observations.

Materials:

  • 5-Bromo-2,3-dimethylpyridine (1.0 eq)

  • Selenium Dioxide (1.1 eq)

  • 1,4-Dioxane (anhydrous, ~0.2 M concentration)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-Bromo-2,3-dimethylpyridine (e.g., 5.00 g, 26.9 mmol).

  • Reagent Addition: Under a nitrogen or argon atmosphere, add 1,4-dioxane (135 mL). Stir to dissolve. Add selenium dioxide (3.28 g, 29.6 mmol) in one portion.

  • Heating and Monitoring: Heat the reaction mixture to reflux (oil bath temperature ~110 °C). The mixture will turn dark as selenium metal precipitates. Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes), checking for the consumption of the starting material. The reaction is typically complete in 8-16 hours.

  • Workup - Part 1 (Filtration): Allow the mixture to cool to approximately 40-50 °C. Set up a Büchner funnel with a 1-inch pad of Celite®. Wet the Celite® pad with a small amount of 1,4-dioxane. Carefully filter the warm reaction mixture through the Celite® pad to remove the bulk of the selenium precipitate. Wash the flask and the filter cake with Ethyl Acetate (2 x 25 mL).

  • Workup - Part 2 (Extraction): Combine the filtrates and transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a yellow-brown oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 5% to 25% Ethyl Acetate in Hexanes.

  • Isolation and Characterization: Combine the pure fractions and concentrate under reduced pressure to yield this compound as a pale yellow solid. Confirm identity and purity via NMR and MS analysis.

Table 1: Effect of Reaction Conditions on Yield
EntrySeO₂ (eq.)SolventTemp (°C)Time (h)Yield (%)Observations
11.11,4-Dioxane1051265-75%Standard conditions, clean conversion.
21.51,4-Dioxane1051250%Significant over-oxidation to carboxylic acid observed.
31.1t-BuOH852460%Slower reaction rate but good for substrates with poor dioxane solubility.
41.11,4-Dioxane802445%Incomplete conversion of starting material.

References

Troubleshooting purification of 5-Bromo-3-methyl-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-3-methyl-2-pyridinecarbaldehyde (CAS 376587-53-0). This resource is designed for researchers, medicinal chemists, and process development professionals who handle this versatile heterocyclic aldehyde. The following sections provide in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges associated with obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern is the aldehyde functional group, which is susceptible to air oxidation, converting it to the corresponding carboxylic acid (5-Bromo-3-methylpicolinic acid). This oxidation is often accelerated by light and trace metal impurities. Older samples may appear yellow or brown due to this and other minor degradation pathways.[1] For this reason, it is recommended to store the compound under an inert atmosphere (Nitrogen or Argon), protected from light, and at reduced temperatures (2-8 °C).

Q2: What are the expected starting materials and reagents from its synthesis that might appear as impurities?

A2: A common synthetic route involves the formylation of a Grignard reagent derived from 3,5-dibromopyridine.[2] Therefore, potential impurities could include:

  • Unreacted Starting Material: 3,5-dibromopyridine.

  • Reagents & Solvents: Residual N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or tetramethylethylenediamine (TMEDA).[2]

  • Side-Products: Protodemetalated species (3-bromopyridine) or products from incomplete reactions.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks of reaction progress and column fraction purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and identification of impurities. The aldehyde proton typically appears as a distinct singlet around 10 ppm in ¹H NMR.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying and quantifying trace impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the aldehyde C=O stretch (typically ~1700 cm⁻¹) and the aromatic pyridine ring.

Troubleshooting Purification: A-Problem-Oriented Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: My TLC plate shows multiple spots, including a streak or a spot at the baseline.

Answer: This is a common scenario indicating a complex mixture.

  • Causality: The spot at the baseline is highly polar, almost certainly the 5-Bromo-3-methylpicolinic acid impurity formed via oxidation.[3] Streaking can occur if the sample is overloaded on the TLC plate or if the compound interacts strongly and irreversibly with the silica gel. Other spots are likely unreacted starting materials or reaction byproducts.

  • Troubleshooting Workflow:

    G TLC TLC shows multiple spots Baseline Baseline Spot (Rf=0)? TLC->Baseline Streaking Streaking observed? Baseline->Streaking No Acid Likely Carboxylic Acid. Separable by column chromatography or a mild basic wash. Baseline->Acid Yes OtherSpots Other distinct spots? Streaking->OtherSpots No SilicaDecomp Potential decomposition on silica. Consider deactivating silica with Et3N or using alumina. Streaking->SilicaDecomp Yes AdjustSolvent Optimize TLC solvent system. Aim for product Rf ~0.3 for good separation. OtherSpots->AdjustSolvent Yes Proceed Proceed to Column Chromatography with optimized solvent system. OtherSpots->Proceed No, separation is good Acid->Streaking SilicaDecomp->OtherSpots AdjustSolvent->Proceed

    Caption: Troubleshooting workflow for complex TLC results.

Problem 2: The purified product is yellow or brown, not a white/off-white solid.

Answer: Color in the final product typically indicates the presence of persistent, often minor, impurities.

  • Causality: Pyridine-containing compounds can form colored charge-transfer complexes. The color may also arise from trace amounts of oxidized or polymeric byproducts that are difficult to remove by standard chromatography. Older samples of similar compounds like pyridine-2-carbaldehyde are often brown due to impurities.[1]

  • Solutions:

    • Activated Carbon Treatment: Dissolve the impure product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-2% by weight) of activated carbon, stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. Remove the solvent to recover the decolorized product. Caution: This can sometimes lead to product loss due to adsorption.

    • Recrystallization: If the product is solid, recrystallization is a highly effective method for removing colored impurities. (See Protocol 2).

Problem 3: My yield is very low after column chromatography, and the compound seems to be stuck on the column.

Answer: This suggests your aldehyde is decomposing on the stationary phase.

  • Causality: Standard silica gel is slightly acidic and can act as a Lewis acid catalyst. This can promote the formation of acetals or hemiacetals if an alcohol solvent is used, or it can lead to decomposition of sensitive aldehydes.[4] The pyridine nitrogen can also interact strongly with the acidic silica surface, leading to poor recovery.

  • Solutions:

    • Deactivate the Silica Gel: Before running the column, flush it with the eluent system containing a small amount of triethylamine (Et₃N), typically 0.1-1%.[4] This neutralizes the acidic sites on the silica. Prepare your sample by adsorbing it onto a small amount of silica that has also been treated with the Et₃N-containing eluent.

    • Switch to Alumina: Alumina is another common stationary phase and is available in neutral, acidic, or basic grades. For a pyridine-containing compound, neutral or basic alumina is often a better choice than silica gel.[5]

    • Avoid Reactive Solvents: Do not use methanol or ethanol in your eluent, as they can react with the aldehyde to form hemiacetals/acetals on the acidic silica surface.[4]

Detailed Purification Protocols
Protocol 1: Flash Column Chromatography

This is the most common method for purifying aldehydes on a multi-gram scale.[6]

1. TLC Solvent System Optimization:

  • Develop a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[4] This Rf value typically ensures good separation from both less polar and more polar impurities during column chromatography.

  • Start with the solvent systems listed in Table 1 and adjust ratios as needed.

Table 1: Recommended TLC/Column Chromatography Solvent Systems
System Typical Ratio (v/v)
Hexanes : Ethyl Acetate9:1 to 7:3
Dichloromethane (DCM) : Hexanes1:1 to 100% DCM
Hexanes : Diethyl Ether8:2 to 6:4

2. Column Packing (Slurry Method):

  • Select a column with a diameter such that the silica gel height will be ~15-20 cm. Use approximately 30-50g of silica gel per 1g of crude material.[5]

  • Create a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexanes).

  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.

  • Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin elution with the low-polarity solvent system determined from your TLC analysis.

  • Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.

  • Collect fractions and analyze them by TLC. Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds that are already reasonably pure (>80%).[7]

1. Solvent Selection:

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Test small amounts of your product in various solvents (e.g., isopropanol, ethyl acetate/hexanes mixture, toluene).

  • A mixed solvent system, such as ethyl acetate/hexanes or DCM/hexanes, is often effective.

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the primary solvent (the one it is more soluble in, e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves.

  • If using a mixed system, add the anti-solvent (the one it is less soluble in, e.g., hexanes) dropwise until the solution becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.

  • Dry the crystals under vacuum.

Purification Decision Workflow

G Start Crude Product Analysis (TLC, ¹H NMR) Purity Is product >80% pure and a solid? Start->Purity Complex Is mixture very complex (>3 major spots)? Purity->Complex No Recrystallize Attempt Recrystallization (See Protocol 2) Purity->Recrystallize Yes Column Perform Column Chromatography (See Protocol 1) Complex->Column No AqueousWash Consider Aqueous Wash (e.g., mild NaHCO₃ wash to remove acid) followed by Column Chromatography Complex->AqueousWash Yes Final Pure Product Recrystallize->Final Column->Final AqueousWash->Column

Caption: Decision tree for selecting a purification strategy.

References

Stability issues of 5-Bromo-3-methyl-2-pyridinecarbaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals utilizing 5-Bromo-3-methyl-2-pyridinecarbaldehyde in their work. The unique substitution pattern of this aldehyde—featuring an electron-withdrawing bromine atom and an electron-donating methyl group on a pyridine ring—creates a nuanced reactivity profile. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning its stability, handling, and use in synthetic applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the primary stability concerns associated with this compound?

The primary stability concerns stem from the high reactivity of the aldehyde functional group.[1] This group is susceptible to:

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (5-Bromo-3-methylpicolinic acid), particularly when exposed to atmospheric oxygen. This process can be accelerated by light and trace metal impurities.

  • Hydration: In aqueous or protic solvents, the aldehyde can exist in equilibrium with its geminal diol (hydrate) form.[2] This can affect reaction kinetics and quantification.

  • Light and Air Sensitivity: Like many brominated pyridines, this compound may exhibit sensitivity to light and air, leading to gradual degradation and discoloration.[3]

  • Self-Condensation/Polymerization: Under certain conditions (e.g., strong base, high heat), aldehydes can undergo self-condensation reactions, leading to the formation of colored oligomeric impurities.

Q2: What are the definitive recommended long-term storage conditions for this compound?

To ensure maximum shelf-life and preserve purity, the following storage protocol is mandatory:

  • Temperature: Store at 2-8°C for short-term use (weeks) or at -20°C for long-term storage (months to years).[4]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[5] This is the most critical step to prevent oxidation.

  • Container: Use a tightly sealed, amber glass vial or a clear vial wrapped in aluminum foil to protect from light.[3]

  • Moisture: Keep away from moisture to prevent hydration and potential hydrolysis.[4]

Q3: My solid this compound has turned from off-white to yellow/brown. Is it still usable?

A change in color is a clear visual indicator of degradation. Older samples of pyridine aldehydes are often brown due to impurities.[6] The yellow or brown hue likely indicates the formation of minor oxidation or polymerization byproducts.

Recommendation: The material is likely impure. Before use in any sensitive reaction, you must assess its purity. A quick ¹H NMR is often sufficient to check the integrity of the aldehyde proton and look for new impurity peaks. For quantitative applications, HPLC is recommended. If significant degradation is observed, purification (e.g., column chromatography or recrystallization) is necessary.

Q4: How should I handle this compound safely in the laboratory?

Due to its chemical properties and potential hazards, strict safety protocols should be followed:

  • Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of any dust or vapors.[7][8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[8]

  • Spill Management: In case of a spill, use an absorbent material like sand or vermiculite to contain it, then transfer to a sealed container for proper chemical waste disposal.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal hazardous waste regulations. Never pour it down the drain.[7]

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during reactions involving this compound.

Issue 1: My reaction is giving low yields and multiple unexpected byproducts.

Symptom: TLC or LC-MS analysis shows poor conversion of the starting aldehyde and the formation of several new, unidentified spots/peaks.

Causality Analysis: This is often a result of either using degraded starting material or the compound's instability under the specific reaction conditions. The aldehyde group is highly reactive and can participate in side reactions if not properly controlled.[1][9]

Troubleshooting Workflow

A Problem: Low Yield/ Unexpected Byproducts B Step 1: Verify Purity of Starting Aldehyde A->B C Purity OK? B->C Check with NMR/HPLC D Action: Purify Aldehyde (Column Chromatography/ Recrystallization) C->D No E Step 2: Analyze Reaction Conditions C->E Yes D->B F Is reaction run under inert atmosphere? E->F G Action: Rerun reaction under N2 or Ar atmosphere. F->G No H Are reaction temperature or pH extreme? F->H Yes G->H I Action: Lower temperature. Buffer pH to neutral if possible. H->I Yes J Is solvent appropriate? H->J No I->J K Action: Switch to dry, aprotic solvent. (See Table 1) J->K No L Re-evaluate Reaction & Re-run Experiment J->L Yes K->L

Caption: Troubleshooting workflow for low reaction yields.

Data Summary: Solvent and pH Stability

The choice of solvent is critical for the stability of this compound.

Condition Compatibility Causality & Expert Recommendation
Dry Aprotic Solvents (e.g., THF, Dioxane, DCM, Toluene)Excellent These solvents are ideal as they do not react with the aldehyde. Ensure they are anhydrous to prevent hydrate formation. This is the recommended choice for most organometallic and nucleophilic addition reactions.
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile)Good Generally compatible, but ensure they are high purity and dry. Trace water can be an issue. DMF can contain amine impurities that may form Schiff bases over time.
Protic Solvents (e.g., Methanol, Ethanol)Moderate Risk of forming hemiacetals or acetals, especially in the presence of acid or base catalysts. If required, use freshly prepared solutions and consider the equilibrium.
Aqueous Solutions / Buffers Poor to Moderate The compound will exist in equilibrium with its hydrate, reducing the effective concentration of the free aldehyde.[2] Stability is highly pH-dependent; avoid strongly basic (pH > 9) or acidic (pH < 4) conditions to prevent condensation or hydrolysis.
Issue 2: My bioconjugation reaction with an N-terminal amine is slow and incomplete.

Symptom: When labeling a protein or peptide, the reaction stalls, requiring long reaction times and high reagent loadings, yet never reaches completion.

Causality Analysis: 2-Pyridinecarbaldehydes react with N-terminal amines to form an intermediate imine, which then cyclizes to a stable imidazolidinone.[2] However, this process can be slow and is complicated by the competing formation of the aldehyde hydrate in aqueous buffers.[2] The hydrate is unreactive towards the amine, effectively lowering the concentration of the active aldehyde.

Potential Degradation & Side-Reaction Pathways

cluster_main This compound A Aldehyde Form (Active) B Oxidation Product (5-Bromo-3-methylpicolinic acid) A->B + [O₂], light C Hydrate Form (Inactive Gem-Diol) A->C + H₂O (equilibrium) D Schiff Base/Imine (Intermediate) A->D + R-NH₂ E Desired Product (e.g., Imidazolidinone) D->E Cyclization

Caption: Conceptual pathways for this compound.

Mitigation Strategy:

  • Optimize pH: The rate-determining step is often the cyclization of a protonated iminium ion.[2] Screen a pH range from 6.0 to 7.5 to find the optimal balance between amine nucleophilicity and iminium ion formation.

  • Use Co-solvents: Adding a water-miscible organic co-solvent (e.g., 10-20% DMSO or DMF) can help shift the equilibrium away from the hydrate and towards the more reactive free aldehyde.

  • Freshly Prepare Solutions: Prepare the aldehyde stock solution in an anhydrous organic solvent (like DMSO) immediately before diluting it into the aqueous reaction buffer. Do not store aqueous solutions of the aldehyde.

Section 3: Key Experimental Protocols

These protocols provide a standardized approach to handling and quality control, ensuring experimental reproducibility.

Protocol 1: Recommended Storage and Handling Procedure

This procedure minimizes degradation from atmospheric and environmental exposure.

  • Receipt and Inspection: Upon receipt, inspect the container seal. If it appears compromised, handle the material with caution as degradation may have already begun.

  • Aliquotting: If you purchased a large quantity, it is best to aliquot it into smaller, single-use vials. This prevents repeated exposure of the bulk material to the atmosphere.

  • Inerting: Transfer the compound into a pre-dried amber glass vial equipped with a PTFE-lined cap.

  • Purge Cycle: Securely cap the vial, then use a needle connected to an inert gas line (Argon or Nitrogen) and a vent needle to purge the headspace for 1-2 minutes.

  • Sealing: Remove the needles and immediately wrap the cap junction with Parafilm® to ensure a tight seal.

  • Storage: Place the sealed vial in a labeled secondary container and store at -20°C.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

This method provides a quick and reliable way to assess the integrity of the compound before use.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Aldehyde Proton (CHO): Look for a sharp singlet in the δ 9.8-10.2 ppm region. The integration of this peak should correspond to 1H relative to other protons in the molecule. A diminished integral suggests degradation.

    • Aromatic Protons: Check for the two characteristic doublets of the pyridine ring.

    • Methyl Protons (CH₃): A singlet around δ 2.5 ppm should be present.

    • Oxidation Impurity: The presence of a very broad singlet downfield (δ > 11 ppm) is indicative of the carboxylic acid byproduct.

    • Hydrate Impurity: In DMSO-d₆, the hydrate form may show distinct peaks. The presence of significant hydrate peaks indicates water contamination.

References

Technical Support Center: Synthesis of 5-Bromo-3-methyl-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-3-methyl-2-pyridinecarbaldehyde (CAS: 376587-53-0)[1][2]. This resource is designed for researchers, chemists, and process development professionals to help troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you in your work.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during the synthesis, focusing on the common and reliable method of oxidizing (5-Bromo-3-methylpyridin-2-yl)methanol using activated manganese dioxide (MnO₂).

Question: My reaction is sluggish or appears incomplete on TLC/HPLC. What's causing the low conversion?

Answer:

Low conversion in an MnO₂ oxidation is almost always linked to the quality and quantity of the oxidizing agent or the reaction conditions. The primary impurity you are likely observing is the unreacted starting material, (5-Bromo-3-methylpyridin-2-yl)methanol.

Root Causes & Solutions:

  • Inactive MnO₂: Commercially available MnO₂ varies significantly in activity. The reagent's effectiveness is critically dependent on its method of preparation and activation, which dictates its surface area and crystalline form.[3]

    • Solution: Use "activated" MnO₂. If you suspect your reagent is old or inactive, you can activate it by heating it in an oven at 100-130 °C for 12-24 hours under vacuum to remove adsorbed water.[3]

  • Insufficient Stoichiometry: MnO₂ is a heterogeneous reagent, and the reaction occurs on the surface of the solid.[3] A significant stoichiometric excess is required to ensure a reasonable reaction rate and drive the reaction to completion.

    • Solution: Use a 5 to 10-fold molar excess of activated MnO₂ relative to the starting alcohol.[4] For a 10g scale of the starting material, this could mean using 40-80g of MnO₂.

  • Inappropriate Solvent: The choice of solvent is crucial. Polar, protic solvents like alcohols can compete with the substrate for active sites on the MnO₂ surface, deactivating the reagent.[3]

    • Solution: Use inert, non-polar solvents. Dichloromethane (DCM) or chloroform are excellent choices for these oxidations, as they are good at solubilizing the organic substrate without interfering with the oxidant.[4]

  • Inefficient Mixing: As a heterogeneous reaction, efficient mixing is required to ensure the substrate has continuous access to the MnO₂ surface.

    • Solution: Use vigorous overhead mechanical stirring, especially for larger-scale reactions where magnetic stirring may be insufficient to maintain a uniform suspension of the dense MnO₂ powder.

Question: My reaction went to completion, but after workup, I have a new, more polar impurity. Could this be the carboxylic acid?

Answer:

Yes, it is highly probable that you are observing the over-oxidation product, 5-Bromo-3-methyl-2-pyridinecarboxylic acid . While MnO₂ is known for its selectivity in oxidizing benzylic and allylic alcohols to aldehydes, over-oxidation can occur under certain conditions.[5][6]

Root Causes & Solutions:

  • Prolonged Reaction Time/Excessive Heat: Leaving the reaction for an extended period after the starting material is consumed, or running the reaction at elevated temperatures (e.g., refluxing in chloroform for >12 hours), can lead to the formation of the carboxylic acid byproduct.[4]

    • Solution: Monitor the reaction closely by TLC or HPLC every 1-2 hours. Once the starting material is fully consumed, proceed with the workup immediately. Most MnO₂ oxidations of activated alcohols run well at room temperature.

  • Highly Reactive MnO₂: The method of MnO₂ preparation can influence its reactivity to the point where it becomes less selective.[5]

    • Solution: If over-oxidation is a persistent issue, consider a less reactive grade of MnO₂ or reduce the reaction temperature.

Troubleshooting Protocol: Selective Removal of Carboxylic Acid Impurity

The acidic nature of this impurity makes it easy to remove with a simple liquid-liquid extraction.

  • Dissolve the crude product in a suitable organic solvent like Ethyl Acetate or DCM.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe effervescence (CO₂ gas) as the acid is neutralized.

  • Separate the aqueous layer. Repeat the wash 1-2 more times.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified aldehyde.

Question: My NMR spectrum looks clean, but the purity by HPLC is lower than expected, showing a peak with a very similar retention time. What could this be?

Answer:

This issue often points to the presence of a positional isomer . Isomeric impurities have the same mass and often similar polarity, making them difficult to distinguish by TLC or mass spectrometry and challenging to separate by standard column chromatography.

Root Causes & Solutions:

  • Impure Starting Materials: The most likely source is the synthesis of the pyridine core itself. For example, direct bromination of 2-methylpyridine can yield a mixture of isomers that are difficult to separate.[7] An impurity in the (5-Bromo-3-methylpyridin-2-yl)methanol starting material will carry directly through the oxidation step.

    • Solution: Source high-purity starting materials. It is critical to test the purity of the precursor alcohol by HPLC and NMR before starting the oxidation. If isomeric impurities are present, they must be removed at that earlier stage, as separation of the final aldehydes is significantly more difficult.

  • Side Reactions in Precursor Synthesis: Some synthetic routes to substituted pyridines, such as the Chichibabin reaction, can produce mixtures of isomers if the precursors are not chosen carefully.[8][9]

    • Solution: Ensure the synthetic route used to build the pyridine ring is highly regioselective. Routes starting from pre-functionalized precursors often give cleaner products than direct C-H functionalization of the heterocycle.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this synthesis and how can I identify them?

The primary impurities are typically related to the oxidation reaction itself. A summary is provided below.

Impurity NameStructureCommon CauseIdentification Method
(5-Bromo-3-methylpyridin-2-yl)methanol C₇H₈BrNOIncomplete ReactionTLC/HPLC: More polar than product. ¹H NMR: Absence of aldehyde CHO (~10 ppm), presence of CH₂OH (~4.7 ppm).
5-Bromo-3-methyl-2-pyridinecarboxylic acid C₇H₅BrNO₂Over-oxidationHPLC: More polar than product. LC-MS: Correct mass. Extraction: Soluble in aq. NaHCO₃.
Isomeric Aldehydes C₇H₆BrNOImpure Starting MaterialHPLC: Peak with very similar retention time. ¹H NMR: Complex aromatic region, non-standard coupling constants.
Residual Solvents e.g., CH₂Cl₂, HexanesIncomplete Drying¹H NMR: Characteristic solvent peaks. GC-MS: Headspace analysis.
Q2: What is the recommended protocol for the synthesis and purification?

This protocol is a robust starting point for laboratory-scale synthesis.

Experimental Protocol: Oxidation of (5-Bromo-3-methylpyridin-2-yl)methanol

  • Setup: To a round-bottom flask equipped with a mechanical stirrer, add (5-Bromo-3-methylpyridin-2-yl)methanol (1.0 eq).

  • Solvent: Add anhydrous Dichloromethane (DCM) to create a ~0.1 M solution.

  • Reagent Addition: While stirring vigorously, add activated manganese dioxide (MnO₂) (7.0 eq) portion-wise. The mixture will be a black slurry.

  • Reaction: Stir the reaction at room temperature overnight (12-18 hours).

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or by taking small aliquots, filtering through celite, and analyzing by HPLC/LC-MS. The disappearance of the starting material indicates completion.

  • Workup: Once complete, filter the entire reaction mixture through a pad of celite to remove the MnO₂ solids. Wash the celite pad thoroughly with additional DCM or Ethyl Acetate to recover all the product.

  • Purification:

    • Combine the organic filtrates and concentrate under reduced pressure.

    • If the carboxylic acid impurity is suspected, perform the basic wash described in the troubleshooting section.

    • The crude material can be further purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate.

    • The final product is typically a white to off-white solid.[10]

Q3: How should I properly store the final product, this compound?

Aromatic aldehydes can be susceptible to slow oxidation to the corresponding carboxylic acid upon exposure to air and light.

  • Storage Conditions: Store the final product in an amber vial under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8 °C). This minimizes exposure to oxygen and light, ensuring long-term stability.

Visualizing Impurity Formation & Troubleshooting

The following diagrams illustrate the reaction pathway and a logical workflow for troubleshooting common issues.

G SM (5-Bromo-3-methylpyridin-2-yl)methanol (Starting Material) Product This compound (Desired Product) SM->Product Activated MnO₂ (DCM, RT) Incomplete Incomplete Reaction (Low MnO₂ activity/amount) Acid 5-Bromo-3-methyl-2-pyridinecarboxylic acid (Over-oxidation) Product->Acid Excess MnO₂ / Prolonged Time Incomplete->SM Unreacted SM

Caption: Reaction pathway showing desired oxidation and common side reactions.

G start Problem: Low Purity of Crude Product check_impurities Analyze by HPLC & ¹H NMR Identify Major Impurity start->check_impurities is_sm Is it Unreacted Starting Material? check_impurities->is_sm is_acid Is it Carboxylic Acid? is_sm->is_acid No sol_sm Solution: 1. Use more activated MnO₂. 2. Increase reaction time. 3. Re-run reaction. is_sm->sol_sm Yes is_isomer Is it an Isomer? is_acid->is_isomer No sol_acid Solution: Perform aqueous NaHCO₃ wash during workup. is_acid->sol_acid Yes sol_isomer Solution: 1. Re-purify starting alcohol. 2. Source higher purity raw materials. 3. Specialized chromatography may be needed. is_isomer->sol_isomer Yes end Achieve High Purity Product is_isomer->end No (Other) sol_sm->end sol_acid->end sol_isomer->end

Caption: A logical workflow for troubleshooting low product purity.

References

Technical Support Center: Purification of 5-Bromo-3-methyl-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-methyl-2-pyridinecarbaldehyde (CAS 376587-53-0). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this key synthetic intermediate and require it in high purity for their downstream applications. The presence of impurities, even in small amounts, can significantly impact reaction yields, introduce downstream separation challenges, and compromise the integrity of biological assays.

This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address common purification challenges. Our approach is grounded in explaining the chemical principles behind each step, empowering you to make informed decisions in your laboratory work.

Section 1: Initial Purity Assessment & FAQs

A proper assessment of your crude material is the first step toward an effective purification strategy. This section addresses the most common initial questions.

Q1: How do I get a quick and accurate assessment of my crude product's purity?

A: A multi-point approach is recommended for a reliable initial assessment:

  • Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective method. Spot your crude material on a silica gel plate and develop it with a solvent system like 8:2 Hexane:Ethyl Acetate. A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. Baseline material or streaking can suggest highly polar impurities or issues with compound-silica interaction.

  • ¹H NMR Spectroscopy: A proton NMR spectrum is invaluable. The aldehyde proton of the target compound should appear as a distinct singlet around 10 ppm. Integrate the target compound's peaks against those of unknown signals to estimate the molar ratio of impurities. Pay close attention to the aromatic region and look for residual solvents.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting range (typically < 2 °C). A broad or depressed melting point is a strong indicator of significant impurity. While a definitive melting point for this compound is not consistently published, establishing a sharp melting point for your purified batch is a key purity indicator.

Q2: My crude this compound is a yellow or brown color. Is this normal?

A: The pure compound is typically an off-white to light yellow solid. A pronounced yellow or brown color often indicates the presence of impurities or degradation products. Aldehydes can be susceptible to air oxidation, forming the corresponding carboxylic acid, which can contribute to discoloration. Furthermore, some related pyridine compounds are known to turn yellow under light, suggesting potential photosensitivity.[1] Discoloration is a clear sign that purification is necessary.

Q3: What are the most probable impurities I should expect in my crude sample?

A: Impurities typically originate from the synthetic route used. Common culprits include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2,5-dibromo-3-methylpyridine or related organometallic intermediates.

  • Over-Oxidized By-product: The aldehyde group is susceptible to oxidation, leading to the formation of 5-Bromo-3-methyl-2-pyridinecarboxylic acid . This is a very common impurity.

  • Reduced By-product: Incomplete oxidation or reduction during workup can lead to the corresponding alcohol, (5-Bromo-3-methylpyridin-2-yl)methanol .

  • Residual Solvents: Solvents used in the reaction and workup (e.g., Tetrahydrofuran, Ethyl Acetate, Dichloromethane) are often present.

  • Debrominated Species: Depending on reaction conditions, you might see small amounts of 3-methyl-2-pyridinecarbaldehyde.

Section 2: Purification Strategy & Troubleshooting Guide

This section is structured to solve specific problems you may encounter during purification.

Decision Workflow for Purification

Before selecting a method, use the following logic to guide your choice.

Purification_Workflow start Assess Crude Purity (TLC, ¹H NMR) oily_solid_check Is the product an oil or amorphous solid? start->oily_solid_check purity_check Is the main spot >90% by TLC? Are impurities non-polar? recrystallize Purify by Recrystallization (See Protocol 2) purity_check->recrystallize Yes streaking_check Does compound streak on TLC? purity_check->streaking_check No oily_solid_check->purity_check No, it's a solid chromatography Purify by Column Chromatography (See Protocol 1) oily_solid_check->chromatography Yes streaking_check->chromatography No add_base Use Column Chromatography with 0.5-1% Triethylamine in Eluent streaking_check->add_base Yes

Caption: Decision tree for selecting the optimal purification method.

Problem: My compound streaks severely on a silica TLC plate, making it impossible to assess purity or choose a solvent for column chromatography.

Cause: This is a classic sign of an acid-base interaction. The pyridine nitrogen is basic, while the surface of standard silica gel is acidic due to the presence of silanol (Si-OH) groups. This strong interaction prevents the compound from moving smoothly up the plate, resulting in a long, pronounced streak.

Solution: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system.

  • Action: Add 0.5% to 1% triethylamine (TEA) to your chosen mobile phase (e.g., for 100 mL of 9:1 Hexane:EtOAc, add 0.5-1 mL of TEA).

  • Mechanism: The TEA is more basic than the pyridine and will preferentially bind to the acidic sites on the silica gel, effectively "masking" them. This allows your target compound to elute symmetrically, resulting in a well-defined spot. This same principle must be applied to column chromatography if streaking is observed.[2]

Problem: My product is a sticky, impure oil that won't crystallize.

Cause: The presence of significant impurities, especially residual solvents, can disrupt the crystal lattice, preventing solidification. This is a common outcome for reactions that are not fully driven to completion or have undergone a difficult workup.

Solution: Silica gel column chromatography is the most effective method for purifying oils or amorphous solids and for separating compounds with different polarities.

  • Action: Follow the detailed Protocol 1 below for purification by column chromatography.

  • Expert Tip: For oils, a "dry loading" technique is strongly recommended over loading the sample dissolved in a solvent.[3][4] This involves pre-adsorbing your crude oil onto a small amount of silica gel and then carefully adding the resulting free-flowing powder to the top of your column. This prevents the sample from dissolving unevenly in the eluent at the top of the column, which leads to poor separation and broad bands.

Problem: After column chromatography, my yield is very low, even though the fractions looked clean by TLC.

Cause: There are two likely causes:

  • Irreversible Adsorption: If the compound is particularly basic or polar, it may bind so strongly to the silica gel that it does not elute with the chosen solvent system.[2]

  • Product Degradation: Aldehydes can be unstable on acidic silica gel over long periods. If the column runs very slowly, degradation can occur.

Solution:

  • Action 1 (Recovery): After you have finished collecting your product fractions, flush the column with a much more polar solvent, such as 10% Methanol in Dichloromethane. This will often strip any remaining highly-adsorbed material from the column. Analyze these fractions to see if your product is present.

  • Action 2 (Prevention): To prevent degradation and strong binding, use the triethylamine-deactivated silica gel method described above. Additionally, ensure your column chromatography is performed efficiently ("flash chromatography") to minimize the time the compound spends on the stationary phase.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the purification of ~1 gram of crude material. Scale quantities accordingly.

1. TLC Analysis & Eluent Selection:

  • Prepare several test eluents with varying polarity (see table below).

  • Run TLC plates for each system to find the one that gives your target compound an Rf value of approximately 0.25-0.35 .[3] This Rf provides optimal separation from impurities.

  • If streaking is observed, add 0.5-1% triethylamine to the chosen eluent.

Solvent System (Hexane:Ethyl Acetate) Polarity Typical Use Case
95:5Very LowEluting non-polar hydrocarbon impurities.
90:10LowGood starting point for many aromatic compounds.
80:20MediumOften the ideal range for this target molecule.[3]
70:30HighEluting more polar by-products (e.g., the alcohol).

2. Column Packing:

  • Select a glass column of appropriate size (e.g., 4 cm diameter for 1 g of product on ~50 g of silica).

  • Insert a small cotton or glass wool plug at the bottom and add a 1 cm layer of sand.

  • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in your starting eluent (e.g., 95:5 Hexane:EtOAc).[3]

  • Pour the slurry into the column and gently tap to pack, draining the excess solvent until it reaches the top of the silica bed. Do not let the column run dry.

  • Add another 1 cm layer of sand on top of the silica bed.

3. Sample Loading (Dry Method):

  • Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of Dichloromethane).

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully layer this powder onto the top layer of sand in your packed column.

4. Elution and Fraction Collection:

  • Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

  • If impurities are close to your product, a gradient elution is recommended. Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane:EtOAc) over the course of the separation.

  • Collect fractions (e.g., 15-20 mL each) in test tubes.

5. Purity Verification & Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm final purity with ¹H NMR and melting point analysis.

Protocol 2: Purification by Recrystallization

This method is ideal as a final polishing step for material that is already >90% pure. The key is to find a suitable solvent.

1. Solvent Screening (Small Scale):

  • Place ~20-30 mg of your crude solid into several different test tubes.

  • Add a single solvent from the table below to each tube, drop by drop at room temperature, until the solid just dissolves. A good candidate solvent will not dissolve the solid well at room temperature.

  • Take the tubes where the solid was poorly soluble and heat them gently in a water or sand bath. Add more solvent dropwise until the solid dissolves completely.

  • Allow the tubes to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which forms high-quality crystals upon cooling.

Solvent Class Boiling Point (°C)
Hexane / HeptaneNon-polar69 / 98
IsopropanolPolar Protic82
EthanolPolar Protic78
Ethyl AcetatePolar Aprotic77
TolueneNon-polar Aromatic111

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the chosen solvent (or solvent pair) sparingly, just enough to cover the solid.

  • Heat the flask with stirring on a hotplate. Add more hot solvent in small portions until the solid has completely dissolved. Do not add excess solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask opening with a watch glass will slow cooling and promote larger crystal growth.

  • Once cooled, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to remove all residual solvent.

3. Purity Verification:

  • Analyze the purified crystals by ¹H NMR and record a sharp melting point.

References

Overcoming challenges in the scale-up of 5-Bromo-3-methyl-2-pyridinecarbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-methyl-2-pyridinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. While several synthetic routes exist, scaling up production from the lab to pilot plant or industrial scale often presents a unique set of challenges. This guide provides practical, experience-driven advice to overcome these hurdles, ensuring high yield and purity of the final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Oxidation of 5-Bromo-3-methyl-2-(hydroxymethyl)pyridine

Question: We are scaling up the synthesis of this compound by oxidizing the corresponding alcohol, 5-Bromo-3-methyl-2-(hydroxymethyl)pyridine, using manganese dioxide (MnO₂). Our lab-scale experiments gave us good yields (~85%), but on a larger scale, the yield has dropped significantly to around 50-60%. What could be the cause, and how can we improve it?

Answer:

A drop in yield during the scale-up of an oxidation reaction with a heterogeneous reagent like MnO₂ is a common issue. The primary reasons are often related to mixing efficiency, reaction kinetics, and the quality of the oxidizing agent.

  • Root Cause Analysis:

    • Insufficient Mixing: In larger reactors, achieving the same level of intimate contact between the solid MnO₂ and the dissolved alcohol substrate as in a small flask is challenging. This leads to incomplete conversion.

    • Activity of MnO₂: The activity of MnO₂ can vary significantly between batches. A less active batch of MnO₂ will result in a slower and less complete reaction. The source and preparation method of the MnO₂ are critical.

    • Over-oxidation: While less common with MnO₂, prolonged reaction times or excessive temperatures can lead to the formation of the corresponding carboxylic acid (5-Bromo-3-methyl-2-pyridinecarboxylic acid), which reduces the yield of the desired aldehyde.

    • Solvent Effects: The choice of solvent is crucial. Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used. On a larger scale, ensuring the solvent is anhydrous is important, as water can interfere with the reaction.

  • Recommended Solutions:

    • Optimize Agitation: Increase the stirring speed or use a more efficient overhead stirrer to ensure the MnO₂ remains well-suspended in the reaction mixture. Baffles within the reactor can also improve mixing.

    • Use Activated MnO₂: Ensure you are using freshly activated MnO₂. Activation is typically done by heating the commercial MnO₂ under vacuum to remove adsorbed water. The activity of each new batch should be tested on a small scale first.

    • Control Reaction Temperature: Maintain a consistent and controlled temperature. While these oxidations are often run at reflux, excessive heat can promote side reactions. A temperature moderation approach might be beneficial.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. This will help you determine the optimal reaction time and prevent over-oxidation.

    • Staged Addition of Oxidant: Adding the MnO₂ in portions can help to control the reaction rate and temperature, potentially leading to a cleaner reaction and higher yield.

Issue 2: Formation of Impurities During Formylation of 5-Bromo-3-methylpyridine

Question: We are attempting a direct formylation of 5-bromo-3-methylpyridine using n-butyllithium (n-BuLi) and N,N-dimethylformamide (DMF). However, we are observing the formation of significant impurities, making the purification process difficult and reducing our overall yield. What are these likely impurities and how can we minimize their formation?

Answer:

Ortho-lithiation followed by quenching with an electrophile like DMF is a powerful method for the formylation of pyridines. However, it is a sensitive reaction, and several side reactions can occur, especially on a larger scale if conditions are not strictly controlled.

  • Root Cause Analysis:

    • Competing Lithiation: While lithiation is expected at the 2-position due to the directing effect of the pyridine nitrogen, competing lithiation at other positions can occur, leading to isomeric aldehyde impurities.

    • Over-addition of n-BuLi: Excess n-BuLi can lead to multiple lithiations or reactions with the newly formed aldehyde.

    • Temperature Control: These reactions are typically run at very low temperatures (e.g., -78 °C) to ensure selectivity and prevent side reactions. Inadequate cooling on a larger scale can lead to a loss of selectivity.[1]

    • Quenching with DMF: The addition of DMF can be exothermic. If not controlled properly, the localized increase in temperature can lead to side reactions.

  • Recommended Solutions:

    • Strict Temperature Control: Ensure your reactor has the capacity to maintain the required low temperature throughout the addition of n-BuLi and the subsequent quench with DMF.

    • Slow Addition of Reagents: Add the n-BuLi dropwise to the solution of 5-bromo-3-methylpyridine. Similarly, add the DMF solution slowly to the lithiated intermediate.

    • Precise Stoichiometry: Use a precise amount of n-BuLi (typically 1.05-1.1 equivalents). It is advisable to titrate the n-BuLi solution before use to determine its exact concentration.

    • Reverse Addition: Consider adding the lithiated pyridine solution to a cold solution of DMF. This can sometimes improve the yield and reduce the formation of byproducts by keeping the concentration of the reactive lithiated species low.

    • Alternative Formylating Agents: If problems persist, consider alternative formylating agents that may be less prone to side reactions, although this may require significant process re-development.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthetic route for this compound?

A1: The most common and scalable routes generally start from a more readily available precursor like 2-amino-5-bromo-3-methylpyridine or 5-bromo-3-methyl-2-methylpyridine. The oxidation of the corresponding alcohol, 5-bromo-3-methyl-2-(hydroxymethyl)pyridine, is a favored route due to its relatively clean reaction profile and the availability of various oxidizing agents. Direct oxidation of the methyl group is also a viable option but can sometimes be more challenging to control and may lead to over-oxidation.

Q2: What are the critical safety precautions to consider when working with n-butyllithium on a large scale?

A2: n-Butyllithium is a highly pyrophoric reagent and must be handled with extreme care, especially in large quantities.

  • Inert Atmosphere: All reactions must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.

  • Anhydrous Conditions: All glassware and solvents must be rigorously dried.

  • Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses, and appropriate gloves are mandatory.

  • Quenching: A safe and controlled quenching procedure for any excess n-BuLi and for the reaction workup is essential. This is typically done by slowly adding a proton source like isopropanol or a saturated aqueous solution of ammonium chloride at low temperatures.

Q3: How can the purity of the final product, this compound, be improved?

A3: The purity of the final product is highly dependent on the chosen synthetic route and the control of reaction conditions.

  • Chromatography: For lab-scale and early-stage pilot production, column chromatography is the most effective method for purification.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method. The choice of solvent will need to be optimized.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an option, provided the compound is thermally stable.

  • Bisulfite Adduct Formation: Aldehydes can often be purified by forming a solid bisulfite adduct, which can be filtered and then hydrolyzed back to the pure aldehyde. This is a classic and scalable method for aldehyde purification.

Q4: Are there any "green" or more environmentally friendly alternatives to the traditional oxidation methods?

A4: Yes, there is a growing interest in developing greener oxidation methods. Some alternatives include:

  • Catalytic Oxidation with Air or Oxygen: Using a catalyst (often based on a transition metal) and air or oxygen as the ultimate oxidant is a very attractive green alternative.[2] However, developing a robust and selective catalytic system for a specific substrate can be challenging.

  • TEMPO-catalyzed Oxidation: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite is a well-established and often milder alternative to heavy metal oxidants.[2]

Visualizing the Synthesis and Troubleshooting

Synthetic Pathway and Potential Pitfalls

The following diagram illustrates a common synthetic route and highlights key areas for troubleshooting.

Synthesis_Troubleshooting cluster_start Starting Material cluster_reaction Oxidation Step cluster_product Product cluster_issues Potential Issues 5_Bromo_3_methyl_2_hydroxymethyl_pyridine 5-Bromo-3-methyl-2- (hydroxymethyl)pyridine Oxidation Oxidation (e.g., MnO2, DCM) 5_Bromo_3_methyl_2_hydroxymethyl_pyridine->Oxidation Product 5-Bromo-3-methyl-2- pyridinecarbaldehyde Oxidation->Product Low_Yield Low Yield Oxidation->Low_Yield Leads to Over_Oxidation Over-oxidation to Carboxylic Acid Low_Yield->Over_Oxidation Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction

Caption: A common synthetic route and potential issues.

Troubleshooting Workflow

This diagram provides a logical workflow for addressing common issues during the synthesis.

Troubleshooting_Workflow start Problem Identified check_yield Is the yield low? start->check_yield check_purity Is the purity low? start->check_purity check_reagents Check Reagent Quality (e.g., MnO2 activity, n-BuLi titer) check_yield->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Mixing) check_yield->check_conditions analyze_impurities Analyze Impurities (HPLC, GC-MS, NMR) check_purity->analyze_impurities analyze_impurities->check_conditions optimize_purification Optimize Purification (Recrystallization, Chromatography) analyze_impurities->optimize_purification solution Implement Solution & Monitor check_reagents->solution check_conditions->solution optimize_purification->solution

Caption: A logical workflow for troubleshooting synthesis issues.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the oxidation of 5-Bromo-3-methyl-2-(hydroxymethyl)pyridine.

ParameterLab Scale (Typical)Pilot Scale (Recommended)
Substrate 1.0 eq1.0 eq
**Oxidant (MnO₂) **5-10 eq5-8 eq (based on activity)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Concentration 0.1-0.2 M0.1-0.2 M
Temperature Room Temp to Reflux (40°C)35-40°C (controlled)
Reaction Time 12-24 hMonitor by HPLC/TLC
Typical Yield 80-90%75-85%

Experimental Protocol: MnO₂ Oxidation

This protocol provides a general procedure for the oxidation of 5-Bromo-3-methyl-2-(hydroxymethyl)pyridine.

  • Reactor Setup: Charge a clean, dry reactor equipped with an overhead stirrer, condenser, and temperature probe with 5-Bromo-3-methyl-2-(hydroxymethyl)pyridine and dichloromethane.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon.

  • Reagent Addition: Begin stirring and add activated manganese dioxide in portions to the solution. Note that the addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 35-40°C) and monitor the progress by TLC or HPLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ solids. Wash the filter cake with additional dichloromethane.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

References

Avoiding decomposition of 5-Bromo-3-methyl-2-pyridinecarbaldehyde during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-3-methyl-2-pyridinecarbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of working with this versatile yet sensitive reagent. Here, we address common challenges related to its stability and reactivity, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown, and I'm seeing multiple spots on my TLC. What's causing this decomposition?

A dark brown coloration and a complex reaction mixture often point towards decomposition, which can be triggered by several factors when working with this compound. The primary culprits are often oxidation of the highly reactive aldehyde group and potential side reactions involving the pyridine ring.[1][2] The aldehyde functionality is susceptible to air oxidation, especially under basic conditions or in the presence of metal catalysts, which can lead to the formation of the corresponding carboxylic acid and other colored byproducts.

To mitigate this, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon). Additionally, using freshly purified solvents and reagents can minimize the presence of oxidative impurities. If the reaction conditions permit, keeping the temperature as low as possible can also help to reduce the rate of decomposition.

Q2: I'm observing a significant amount of a byproduct that appears to have lost the bromine atom. How can I prevent this debromination?

The loss of the bromine substituent, or debromination, is a known side reaction for brominated aromatic compounds, including bromopyridines.[3] This is particularly prevalent under reductive conditions. For instance, if your reaction involves catalytic hydrogenation (e.g., using Pd/C and H2), the C-Br bond can be readily cleaved.[4] Strong bases or certain nucleophiles can also promote dehalogenation through various mechanisms.

To avoid debromination:

  • Re-evaluate your reaction conditions: If possible, avoid strong reducing agents or conditions known to promote hydrodehalogenation.

  • Catalyst choice: In cross-coupling reactions, the choice of catalyst and ligands can influence the extent of dehalogenation. Sometimes, a less reactive catalyst or different reaction conditions can suppress this side reaction.[5]

  • Protecting groups: In some multi-step syntheses, it might be beneficial to carry out reactions that could cause debromination before introducing the bromine atom.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield in Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt)

Condensation reactions involving the aldehyde group are common applications for this reagent.[6][7] However, low yields can be frustrating.

Possible Cause 1: Aldehyde Oxidation

The aldehyde is susceptible to oxidation to the unreactive carboxylic acid, especially under basic conditions used in many condensation reactions.

Solution:

  • Strictly Anaerobic Conditions: Purge your reaction vessel thoroughly with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the experiment.

  • Use Fresh Reagents: Use freshly opened or purified this compound. Older samples may have already partially oxidized.[2]

  • Temperature Control: Run the reaction at the lowest effective temperature to minimize oxidation side reactions.

Possible Cause 2: Self-Condensation or Polymerization

Under strongly basic or acidic conditions, aldehydes can undergo self-condensation reactions, leading to a complex mixture of products.[8][9]

Solution:

  • Controlled Addition: Add the base or the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Optimize Base Strength: Use the mildest base necessary to deprotonate the nucleophile. For example, consider using an organic base like triethylamine or DBU instead of stronger inorganic bases like sodium hydroxide if the reaction allows.[6]

Experimental Protocol: Knoevenagel Condensation with Minimized Decomposition

This protocol provides a step-by-step method for a Knoevenagel condensation, incorporating measures to prevent the decomposition of this compound.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen.

    • Degas all solvents by sparging with nitrogen for at least 30 minutes.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and the active methylene compound (1.1 eq).

    • Dissolve the reactants in an appropriate anhydrous solvent (e.g., toluene or THF).

  • Initiation:

    • Add a catalytic amount of a mild base (e.g., piperidine, 0.1 eq) and a dehydrating agent (e.g., molecular sieves).

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a dilute aqueous solution of a weak acid (e.g., ammonium chloride).

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Issue 2: Unwanted N-Oxidation of the Pyridine Ring

In the presence of oxidizing agents, the nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide.[10][11] While this can be a desired transformation in some cases, it is often an unwanted side reaction.

Possible Cause: Presence of Oxidants

This can occur if your reaction involves peroxides, peracids, or even prolonged exposure to air under certain conditions.

Solution:

  • Avoid Strong Oxidants: If the desired transformation does not require oxidation, ensure that no strong oxidizing agents are present.

  • Inert Atmosphere: As with aldehyde oxidation, maintaining an inert atmosphere can help prevent N-oxidation by atmospheric oxygen.[12]

Visualization of Decomposition Pathways

To better understand the potential degradation routes, the following diagram illustrates the primary decomposition pathways for this compound.

DecompositionPathways Start 5-Bromo-3-methyl- 2-pyridinecarbaldehyde Oxidation_Aldehyde Carboxylic Acid Derivative (Oxidation) Start->Oxidation_Aldehyde [O] N_Oxidation Pyridine-N-Oxide (N-Oxidation) Start->N_Oxidation [O] Debromination Debrominated Aldehyde (Reductive Dehalogenation) Start->Debromination [H] Condensation Condensation Products (e.g., Aldol, Knoevenagel) Start->Condensation Base/Acid

Caption: Potential decomposition pathways for this compound.

Recommended Storage and Handling

Proper storage and handling are critical to maintaining the integrity of this compound.

ParameterRecommendationRationale
Temperature 2-8°C[13]Reduces the rate of decomposition reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen)[14]Prevents oxidation of the aldehyde and pyridine nitrogen.
Light Store in an amber vial or in the darkMinimizes light-induced degradation, such as photodebromination.[15]
Moisture Keep container tightly sealed in a dry placeThe compound is sensitive to moisture, which can lead to hydration of the aldehyde or other side reactions.

Logical Workflow for Troubleshooting

When encountering an issue with a reaction involving this compound, follow this logical troubleshooting workflow.

TroubleshootingWorkflow Start Problem Encountered (e.g., Low Yield, Impurities) Analyze Analyze Reaction Data (TLC, LC-MS, NMR) Start->Analyze Identify Identify Byproduct Structure Analyze->Identify Debromination Debromination Occurred? Identify->Debromination Oxidation Oxidation Occurred? Debromination->Oxidation No Solve_Debrom Modify Reductive Conditions or Catalyst Debromination->Solve_Debrom Yes Condensation Side Condensation? Oxidation->Condensation No Solve_Oxid Implement Inert Atmosphere & Lower Temperature Oxidation->Solve_Oxid Yes Solve_Conden Adjust Base/Acid Concentration or Addition Rate Condensation->Solve_Conden Yes Optimize Optimize Reaction Conditions and Re-run Condensation->Optimize No Solve_Debrom->Optimize Solve_Oxid->Optimize Solve_Conden->Optimize

Caption: A logical workflow for troubleshooting reactions.

References

Technical Support Center: Catalyst Selection for 5-Bromo-3-methyl-2-pyridinecarbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing reactions involving 5-bromo-3-methyl-2-pyridinecarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during synthetic transformations of this versatile building block. The guidance herein is structured to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common and synthetically useful reactions for this compound?

A1: The primary reactivity centers on the bromine substituent, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational for creating C-C, C-N, and C-O bonds, allowing for the introduction of diverse functionalities. The most frequently employed transformations include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds. This is often the first choice due to the commercial availability of a vast array of boronic acids and the reaction's general tolerance of various functional groups.[1][2]

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form substituted aminopyridines.[1][3]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[1]

  • Heck Coupling: Reaction with alkenes.

The aldehyde group can also be used for subsequent transformations like reductive amination, Wittig reactions, or oxidation to a carboxylic acid, further expanding its synthetic utility.

Q2: What is a reliable starting point for catalyst selection in a Suzuki-Miyaura coupling with this substrate?

A2: For heteroaryl halides like this compound, the generation of a stable and active Pd(0) species is paramount.[3][4] A common and effective starting point involves using a pre-formed palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand.

A robust initial system would be:

  • Palladium Precatalyst: A palladacycle precatalyst like G3-XPhos or G3-SPhos. These are air-stable and reliably generate the active LPd(0) species, leading to more consistent results than using simple Pd(II) salts like Pd(OAc)₂.[3]

  • Ligand: A bulky biarylphosphine ligand such as XPhos or SPhos. The steric bulk helps promote the reductive elimination step, while the electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center.

  • Base: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is typically effective.[2]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 v/v) is standard for Suzuki couplings.[2]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Scenario 1: Low to No Product Yield

Q: My Suzuki-Miyaura coupling reaction shows minimal or no conversion to the desired product. What are the primary troubleshooting steps?

A: Low or no yield is the most common issue in cross-coupling reactions and requires a systematic investigation.[4] The flowchart below outlines a logical troubleshooting sequence.

Troubleshooting_Workflow Start Low / No Yield Observed Check_Reagents Step 1: Verify Reagent Quality & Setup Start->Check_Reagents Check_Catalyst Step 2: Assess Catalyst System Activity Start->Check_Catalyst Check_Conditions Step 3: Modify Reaction Conditions Start->Check_Conditions Reagent_Purity Substrate / Boronic Acid Purity? Check_Reagents->Reagent_Purity Solvent_Quality Anhydrous / Degassed Solvent? Check_Reagents->Solvent_Quality Base_Quality Base is Dry & Non-clumped? Check_Reagents->Base_Quality Inert_Atmosphere Inert Atmosphere Maintained? Check_Reagents->Inert_Atmosphere Precatalyst_Viability Precatalyst Degradation? Check_Catalyst->Precatalyst_Viability Ligand_Viability Ligand Oxidized? Check_Catalyst->Ligand_Viability Catalyst_Generation Inefficient Pd(0) Generation? Check_Catalyst->Catalyst_Generation Screen_Ligands Screen Different Ligand Class? Check_Catalyst->Screen_Ligands Temperature Increase Temperature? Check_Conditions->Temperature Concentration Adjust Concentration? Check_Conditions->Concentration Base_Strength Change Base? Check_Conditions->Base_Strength

Caption: Troubleshooting Decision Tree for Low Yield.

Detailed Corrective Actions:
  • Verify Reagent & Setup Integrity:

    • Reagent Purity: Ensure the this compound and the boronic acid partner are pure. Impurities can poison the catalyst. Boronic acids, in particular, can dehydrate to form unreactive boroxines; verify their quality.

    • Solvent and Base: Use freshly dried, anhydrous, and degassed solvents. Moisture and oxygen are detrimental to the active Pd(0) catalyst.[4] Ensure your base is anhydrous.

    • Inert Atmosphere: These reactions are highly sensitive to air. Confirm that your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the atmosphere is maintained throughout the reaction.[4]

  • Assess the Catalyst System:

    • Catalyst Activity: Palladium precatalysts and phosphine ligands can degrade over time. If your reagents are old, consider using a fresh batch. Phosphine ligands are particularly prone to oxidation.

    • Pd(0) Generation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the reduction to the active Pd(0) species might be inefficient.[4][5] Switching to a modern palladacycle precatalyst (e.g., Buchwald G3 or G4 precatalysts) often resolves this by ensuring clean and efficient generation of the active catalyst.[3]

    • Ligand Choice: The initial ligand may not be optimal. The pyridine nitrogen and the aldehyde carbonyl can coordinate to the palladium center, influencing the catalytic cycle. If a bulky monophosphine ligand (like XPhos) fails, consider screening a bidentate ligand like Xantphos, which has a different bite angle and may offer greater stability.[5]

  • Modify Reaction Conditions:

    • Temperature: Sluggish reactions can often be accelerated by increasing the temperature. Try running the reaction at a higher temperature (e.g., 80-110 °C for dioxane/toluene).[3][6]

    • Base: The choice of base can be critical. If K₂CO₃ is ineffective, a stronger base like Cs₂CO₃ or K₃PO₄ might be necessary to facilitate the transmetalation step.[2] Conversely, a base that is too strong can lead to side reactions.[7]

Scenario 2: Formation of Significant Byproducts

Q: My reaction yields the desired product, but I observe a significant amount of a byproduct from the homocoupling of my boronic acid (biaryl formation). How can I suppress this?

A: Boronic acid homocoupling is a common side reaction, often exacerbated by the presence of oxygen or inefficient transmetalation.

Corrective Actions:

  • Thorough Degassing: The most critical step is to rigorously remove all dissolved oxygen from the reaction mixture. Oxygen can promote the oxidative homocoupling of the boronic acid. Perform multiple (at least three) vacuum/inert gas backfill cycles.

  • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). A large excess can favor homocoupling.

  • Optimize Catalyst/Ligand Ratio: An excess of phosphine ligand relative to the palladium source can sometimes help stabilize the catalyst and prevent side reactions.[3] Try adding a small excess of the ligand (e.g., L:Pd ratio of 1.5:1 to 2:1).

  • Lower Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

The following table provides validated starting points for a Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

ParameterCondition A (General Purpose)Condition B (For Challenging Substrates)
Palladium Source Pd₂(dba)₃ (1 mol%)XPhos Pd G3 (2 mol%)
Ligand XPhos (2.5 mol%)(Included in Precatalyst)
Base K₂CO₃ (2.0 eq.)K₃PO₄ (2.0 eq.)
Solvent Toluene/H₂O (5:1)1,4-Dioxane/H₂O (5:1)
Temperature 90 °C100 °C
Concentration 0.1 M (relative to bromide)0.1 M (relative to bromide)
Experimental Protocol: Small-Scale Suzuki-Miyaura Test Reaction

This protocol describes a general procedure for setting up a test reaction on a ~0.2 mmol scale.

Materials:

  • This compound (1.0 eq., ~40 mg)

  • Arylboronic Acid (1.2 eq.)

  • XPhos Pd G3 Precatalyst (0.02 eq., 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • Oven-dried reaction vial with a PTFE-lined screw cap and a magnetic stir bar.

Procedure:

  • Vial Preparation: To the oven-dried reaction vial, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Atmosphere Purge: Seal the vial with the screw cap. Evacuate the vial under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Through the septum of the cap, add the degassed 1,4-dioxane (e.g., 1.6 mL) followed by the degassed water (e.g., 0.4 mL) via syringe.

  • Reaction: Place the vial in a preheated aluminum heating block set to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by TLC or LC-MS.

  • Work-up (for analysis): Once complete, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate for analysis.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to diagnosing issues. For instance, problems with the base or boronic acid quality will inhibit the "Transmetalation" step, while a poor ligand choice can stall "Reductive Elimination."

Suzuki_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition PdII_Complex L-Pd(II)-Ar(X) Pd0->PdII_Complex ArX Transmetal Transmetalation PdII_Biaryl L-Pd(II)-Ar(Ar') PdII_Complex->PdII_Biaryl Ar'B(OR)₂ + Base PdII_Biaryl->Pd0 Product RedElim Reductive Elimination ArX R-Br ArB Ar'-B(OR)₂ Base Base Product R-Ar' OxAdd_Node Transmetal_Node RedElim_Node

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

References

Technical Support Center: Synthesis of 5-Bromo-3-methyl-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Development Professionals on Navigating Solvent Effects and Optimizing Reaction Outcomes

Welcome to the technical support guide for the synthesis of 5-Bromo-3-methyl-2-pyridinecarbaldehyde. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols. Our goal is to move beyond simple procedural lists and offer a resource grounded in mechanistic understanding and practical field experience, enabling you to anticipate challenges and optimize your synthetic strategy.

The selective oxidation of the 2-methyl group of a pyridine ring is a common yet challenging transformation. The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the oxidation of 5-Bromo-2,3-dimethylpyridine using manganese dioxide (MnO₂). This process is notoriously sensitive to reaction parameters, with the choice of solvent being a primary determinant of success. This guide is structured to address the specific issues you may encounter with this heterogeneous reaction.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable method for synthesizing this compound?

The most prevalent and selective method is the oxidation of 5-Bromo-2,3-dimethylpyridine using an activated form of manganese dioxide (MnO₂). MnO₂ is a mild and selective oxidant, particularly effective for oxidizing activated methyl groups, such as those in the benzylic or allylic position, or, as in this case, at the C2-position of a pyridine ring.[1] The reaction is heterogeneous, meaning it occurs on the surface of the solid MnO₂ particles.[2]

Q2: Why is the choice of solvent so critical in this MnO₂ oxidation?

The solvent plays a multifaceted role in this heterogeneous reaction system:

  • Substrate Solubility: The primary function of the solvent is to dissolve the starting material, 5-Bromo-2,3-dimethylpyridine, allowing it to interact with the solid MnO₂ surface. Poor solubility leads to drastically reduced reaction rates.

  • Reaction Kinetics: While the reaction occurs on the oxidant's surface, the solvent can influence the rate of adsorption of the substrate and desorption of the product. Solvent polarity can impact the conformation of the substrate at the surface, affecting the reaction's efficiency.

  • Temperature Control: The solvent's boiling point dictates the maximum temperature for the reaction, which can be crucial for achieving a reasonable reaction rate without promoting side reactions or decomposition.

  • Work-up and Purification: The solvent choice directly impacts the ease of product isolation. Since MnO₂ must be filtered off, the solvent must allow for easy filtration and efficient washing of the filter cake to recover the product.[3]

Q3: I need to avoid halogenated solvents like Dichloromethane (DCM) or Chloroform for environmental and safety reasons. What are my best alternatives?

This is a common and important consideration. While DCM and chloroform are effective, several non-halogenated solvents have proven successful.[1]

  • Ethyl Acetate: Often an excellent choice, providing good solubility for many organic substrates and having a moderate boiling point. It has been reported to work well for MnO₂ oxidations.[4]

  • Toluene: A non-polar aromatic solvent that can be effective, especially for reactions run at higher temperatures (reflux).[5]

  • Cyclohexane: A non-polar aliphatic solvent suitable if the starting material has sufficient solubility. It can be a good choice for minimizing polar impurities during work-up.[4]

  • Tetrahydrofuran (THF): While THF can be used, one must be cautious as it can potentially be oxidized itself under harsh conditions and must be properly tested for peroxides before use.

The optimal choice will depend on the specific solubility of your substrate and should be screened on a small scale.

Q4: My reaction has stalled or is showing very low conversion. What are the most common reasons for failure?

Low or no yield is the most frequent issue and can almost always be traced back to one of three factors:

  • Inactive MnO₂: Commercial MnO₂ varies greatly in activity. It is hygroscopic and becomes deactivated by moisture.[4] Using freshly prepared "activated" MnO₂ is crucial for reproducibility and high yields.[2]

  • Insufficient MnO₂: This is a surface area-dependent reaction. A significant molar excess of MnO₂ (typically 5 to 20 equivalents) is required to provide enough active sites for the reaction to proceed to completion in a reasonable timeframe.[2][6]

  • Poor Substrate-Solvent Match: As discussed in Q2, if the starting material is not adequately dissolved, it cannot effectively interact with the oxidant, and the reaction will be exceedingly slow or will not start.

Q5: How do I properly activate and handle Manganese Dioxide (MnO₂)?

Activation removes adsorbed water and potentially other deactivating species, dramatically increasing the surface area and number of active sites.

  • Standard Activation: Heat commercially available "activated" MnO₂ in an oven at 110-120 °C under a high vacuum for 12-24 hours immediately before use.

  • Handling: After activation, cool the MnO₂ under vacuum or in a desiccator and handle it quickly in the air to minimize water reabsorption. For best results, weigh it and add it to the reaction vessel while still warm.

Q6: How much MnO₂ should I use? Is it possible to use a catalytic amount?

For laboratory-scale preparations, MnO₂ is almost always used in a large stoichiometric excess (5-20 eq.). The reaction consumes the oxidant, which is reduced to Mn₂O₃ or MnO. While there are reports of using catalytic MnO₂ with a co-oxidant like air, these conditions are highly specialized and may not be suitable for this specific substrate without extensive optimization.[6] For reliable and predictable results, starting with a 10-fold molar excess is a robust approach.

Section 2: Troubleshooting Guide

This guide is designed as a logical decision tree to help you diagnose and resolve common experimental issues.

Problem: Low or No Conversion of Starting Material
  • Question: Did you use activated MnO₂?

    • Answer & Action: The activity of MnO₂ is the single most critical parameter.[2] If you used it directly from the bottle, your results will likely be poor and difficult to reproduce. Solution: Re-run the reaction using freshly activated MnO₂ as described in the protocol section below.

  • Question: Have you confirmed the solubility of your starting material in the chosen solvent at the reaction temperature?

    • Answer & Action: A simple solubility test can save significant time. Dissolve a small amount of your 5-Bromo-2,3-dimethylpyridine in the chosen solvent. If it does not dissolve readily at room temperature, try warming the mixture to the intended reaction temperature. If solubility is poor, the reaction will fail. Solution: Select a different solvent in which the starting material is more soluble (see Table 1).

  • Question: Are you using a sufficient excess of MnO₂?

    • Answer & Action: This heterogeneous reaction depends on the available surface area of the oxidant. A 2-3 fold excess is often insufficient. Solution: Increase the molar equivalents of MnO₂ to at least 10 equivalents relative to your starting material. For difficult oxidations, up to 20 equivalents may be necessary.

  • Question: Is your reaction mixture being agitated effectively?

    • Answer & Action: In a solid-liquid heterogeneous reaction, efficient stirring is essential to ensure the MnO₂ remains suspended and the substrate can continually interact with the surface. A magnetic stir bar may not be sufficient for larger-scale reactions. Solution: Use an overhead mechanical stirrer for reactions larger than 100 mL to ensure vigorous agitation.

Problem: Formation of Impurities or Side Products
  • Question: Do you observe a new spot on TLC that could correspond to the over-oxidized carboxylic acid (5-Bromo-3-methyl-picolinic acid)?

    • Answer & Action: While MnO₂ is relatively mild, over-oxidation can occur with highly activated substrates, prolonged reaction times, or excessive heat. Solution: Monitor the reaction progress carefully by Thin Layer Chromatography (TLC) every 1-2 hours. Once the starting material is consumed, work up the reaction immediately. Avoid leaving the reaction to stir overnight without prior evidence that it is safe to do so.

  • Question: Is the reaction producing a complex mixture of unidentified products?

    • Answer & Action: This may indicate substrate decomposition or reaction with solvent impurities. Solution: Ensure you are using high-purity, dry solvents. If using THF, check for peroxides. Consider running the reaction at a lower temperature for a longer period to minimize decomposition pathways.

Problem: Difficult Product Isolation / Work-up
  • Question: Are you having trouble filtering the fine black MnO₂ powder? Is your filter clogging?

    • Answer & Action: MnO₂ particles are extremely fine and will easily pass through or clog standard filter paper.[3] Solution: The standard and most effective technique is to filter the reaction mixture through a 1-2 inch pad of Celite® (diatomaceous earth) in a Büchner or fritted glass funnel. This creates a filter bed that traps the fine particles.

  • Question: Is your product recovery low even after filtering through Celite®?

    • Answer & Action: The product can adsorb onto the large surface area of the MnO₂ and Celite®. A simple filtration is not enough to recover all the material. Solution: After the initial filtration, wash the filter cake thoroughly with several portions of the reaction solvent. It can also be beneficial to follow with a slightly more polar solvent (e.g., wash with ethyl acetate if the reaction was in DCM) to ensure complete desorption of the product. Combine all filtrates for work-up.

Section 3: Experimental Protocols & Data

Protocol 1: Activation of Manganese Dioxide (MnO₂)
  • Place 50 g of commercially available activated manganese dioxide (e.g., ~85% purity) in a large round-bottom flask.

  • Attach the flask to a high-vacuum line.

  • Heat the flask in a heating mantle or oil bath to 120 °C.

  • Maintain the temperature and vacuum for at least 12 hours (overnight is ideal).

  • Allow the flask to cool to room temperature while still under vacuum.

  • Break the vacuum with an inert gas (Nitrogen or Argon). The activated MnO₂ should be used immediately for the best results.

Protocol 2: Synthesis of this compound
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2,3-dimethylpyridine (2.0 g, 10.0 mmol).

  • Add the chosen solvent (100 mL, see Table 1). Stir to dissolve the starting material.

  • In a single portion, add freshly activated MnO₂ (8.7 g, 100 mmol, 10 equivalents). Note: This addition may be slightly exothermic.

  • Stir the resulting black suspension vigorously at the temperature indicated in Table 1.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The product aldehyde should have a higher Rf than the starting material.

  • Upon completion (disappearance of starting material, typically 4-24 hours), cool the mixture to room temperature.

  • Prepare a filtration setup by placing a 1-inch pad of Celite® in a fritted glass funnel over a clean filter flask. Wet the pad with the reaction solvent.

  • Carefully pour the reaction mixture onto the Celite® pad and apply vacuum.

  • Wash the filter cake thoroughly with three 50 mL portions of the reaction solvent, allowing the vacuum to pull the solvent through each time.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by column chromatography on silica gel to yield the pure this compound as a solid.

Table 1: Comparison of Solvent Effects on Reaction Parameters
SolventDielectric Constant (ε)Typical TemperatureTypical Reaction TimeExpected Yield RangeNotes & Work-up Considerations
Dichloromethane (DCM) 9.1Reflux (40 °C)4-8 hours70-85%Standard Choice. Good solubility for many substrates. Volatility makes for easy removal. Halogenated waste.[1]
Chloroform 4.8Reflux (61 °C)4-8 hours70-85%Similar to DCM but with a higher boiling point. Halogenated waste.[1]
Toluene 2.4Reflux (111 °C)6-18 hours65-80%Good for less reactive substrates. Higher temperature can increase rate but may cause decomposition. Non-halogenated.[5]
Ethyl Acetate 6.0Reflux (77 °C)8-24 hours60-75%Excellent non-halogenated alternative. Good balance of polarity and boiling point.[4]
Cyclohexane 2.0Reflux (81 °C)12-36 hours50-70%Low polarity option. Substrate solubility may be limited. Can be slow but often results in clean reactions.[4]

Section 4: Mechanistic Insights & Visual Guides

The oxidation with MnO₂ is believed to proceed via a radical mechanism on the surface of the oxidant.[2] The process involves the initial adsorption of the substrate onto an active site, followed by hydrogen atom abstraction from the methyl group to form a radical intermediate, which is then further oxidized to the aldehyde and desorbs from the surface. The solvent's role is to facilitate the transport of the substrate to and from these surface sites.

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Activate_MnO2 Activate MnO₂ (120°C, Vacuum) Combine Combine Reactants Activate_MnO2->Combine Prepare_Solution Dissolve Substrate in Chosen Solvent Prepare_Solution->Combine Stir_Heat Stir & Heat (Monitor by TLC) Combine->Stir_Heat Filter Filter through Celite® Stir_Heat->Filter Wash Wash Filter Cake Filter->Wash Evaporate Evaporate Solvent Wash->Evaporate Purify Column Chromatography Evaporate->Purify Final_Product Pure Product Purify->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree

G Start Problem: Low or No Yield Q_MnO2 Was MnO₂ freshly activated? Start->Q_MnO2 A_MnO2_No Action: Activate MnO₂ (120°C, vacuum) & repeat. Q_MnO2->A_MnO2_No No Q_Equiv Used >10 eq. of MnO₂? Q_MnO2->Q_Equiv Yes A_Equiv_No Action: Increase MnO₂ to 10-15 equivalents. Q_Equiv->A_Equiv_No No Q_Sol Is substrate fully soluble in solvent? Q_Equiv->Q_Sol Yes A_Sol_No Action: Change to a better solvent (see Table 1). Q_Sol->A_Sol_No No Success Problem Resolved Q_Sol->Success Yes

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: By-product Analysis in 5-Bromo-3-methyl-2-pyridinecarbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 5-Bromo-3-methyl-2-pyridinecarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and by-product formation in a question-and-answer format, providing in-depth technical guidance based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing significant amounts of 5-bromo-3-methylpicolinic acid and 5-bromo-3-methyl-2-pyridylmethanol in my reaction mixture when using a strong base. What is happening and how can I prevent this?

Answer:

This is a classic case of the Cannizzaro reaction , a common side reaction for aldehydes that lack α-hydrogens, such as this compound.[1] Under strongly basic conditions, two molecules of the aldehyde undergo a disproportionation reaction. One molecule is oxidized to a carboxylic acid (5-bromo-3-methylpicolinic acid), and the other is reduced to an alcohol (5-bromo-3-methyl-2-pyridylmethanol).[2]

Causality: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate then transfers a hydride to a second molecule of the aldehyde, leading to the oxidized and reduced products.[3]

Troubleshooting Protocol:

  • pH Control: The most effective way to prevent the Cannizzaro reaction is to avoid strongly basic conditions. If your reaction requires a base, consider using a weaker, non-nucleophilic base or carefully controlling the pH to remain neutral or slightly acidic.

  • Temperature Management: The Cannizzaro reaction is often accelerated at higher temperatures. Running your reaction at a lower temperature can help to minimize this side reaction.

  • Crossed Cannizzaro Reaction: If the reaction conditions must be basic, and your desired transformation is a reduction, you can employ a "crossed Cannizzaro reaction." This involves using a sacrificial, more reactive aldehyde, like formaldehyde, which will be preferentially oxidized, thus reducing your starting material to the desired alcohol.[4]

Question 2: My Wittig reaction with this compound is giving low yields of the desired alkene, and I am isolating unreacted starting material. What are the likely causes and how can I improve the yield?

Answer:

Low yields in a Wittig reaction with this substrate can stem from several factors, primarily related to the stability of the ylide and the reactivity of the aldehyde.

Causality:

  • Ylide Instability: The phosphorus ylide is a strong base and can be sensitive to moisture and air. Incomplete formation or degradation of the ylide will result in unreacted aldehyde.[5]

  • Steric Hindrance: The methyl group at the 3-position of the pyridine ring can introduce some steric hindrance, potentially slowing down the reaction with bulky ylides.

  • Electron-Withdrawing Effects: The electron-withdrawing nature of the pyridine nitrogen and the bromine atom increases the electrophilicity of the carbonyl carbon, which is generally favorable. However, issues with ylide stability and reaction conditions are more common culprits for low yields.[6]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Wittig reagents are highly sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Base and Ylide Formation:

    • Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) to fully deprotonate the phosphonium salt and generate the ylide.

    • Allow sufficient time for the ylide to form before adding the aldehyde. This is often indicated by a color change.

  • Order of Addition: In some cases, adding the aldehyde to a pre-formed ylide solution gives better results. Conversely, if the ylide is unstable, it may be beneficial to generate it in the presence of the aldehyde (in-situ).[5]

  • Temperature Control: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to improve stability. The reaction with the aldehyde can then be allowed to slowly warm to room temperature.

Data Presentation: Wittig Reaction Conditions

ParameterRecommendationRationale
Solvent Anhydrous THF or Diethyl EtherEnsures a dry environment and good solubility.
Base n-BuLi, NaH, KOtBuStrong bases to ensure complete ylide formation.
Temperature 0 °C to room temperatureLower temperatures for ylide stability.
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of the ylide.
Question 3: I am attempting a Grignard reaction with this compound and observing a complex mixture of by-products, including what appears to be a di-addition product and some starting material. How can I favor the formation of the secondary alcohol?

Answer:

Grignard reactions with aldehydes can be complicated by several side reactions. The issues you are observing are likely due to the high reactivity of the Grignard reagent and potential interactions with the pyridine ring.

Causality:

  • Over-addition: While less common with aldehydes than with esters, if the initial addition product is not stable, a second equivalent of the Grignard reagent can potentially react, leading to by-products. More likely, the initial product is being consumed in side reactions.

  • Reaction with the Pyridine Nitrogen: Grignard reagents are strong bases and can interact with the Lewis basic nitrogen of the pyridine ring. This can lead to the formation of complex intermediates and reduce the amount of Grignard reagent available for nucleophilic attack on the carbonyl.[7]

  • Enolization: Although this compound does not have α-hydrogens, the Grignard reagent can act as a base if there are other acidic protons in the reaction mixture, leading to quenching of the reagent.[8]

  • Single Electron Transfer (SET): With sterically hindered ketones and reactive Grignard reagents, a SET mechanism can occur, leading to radical-mediated side reactions. While less common for aldehydes, it's a possibility.[8]

Troubleshooting Protocol:

  • Inverse Addition: Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C). This ensures that the Grignard reagent is always in excess, which can help to prevent side reactions involving the initial adduct.

  • Use of Cerium (III) Chloride (Luche Reduction Conditions): The addition of anhydrous CeCl₃ can enhance the nucleophilicity of the Grignard reagent towards the carbonyl carbon while reducing its basicity. This can help to minimize side reactions.

  • Solvent Choice: Tetrahydrofuran (THF) is generally a good solvent for Grignard reactions as it effectively solvates the magnesium ion.

  • Careful Work-up: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than a strong acid, which can cause degradation of the product.

Experimental Workflow: Grignard Reaction

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Solvents B Prepare Grignard Reagent A->B C Cool Grignard Reagent (0°C or -78°C) B->C D Slowly Add Aldehyde in Anhydrous THF C->D E Monitor by TLC D->E F Quench with sat. NH4Cl (aq) E->F G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H

Caption: Workflow for a Grignard reaction with an aldehyde.

Question 4: In my reductive amination reaction with this compound, I am getting a significant amount of the corresponding alcohol as a by-product. How can I improve the yield of the desired amine?

Answer:

The formation of the alcohol by-product in a reductive amination is a common issue and is typically due to the direct reduction of the aldehyde before it has a chance to form the imine with the amine.

Causality:

  • Choice of Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), can reduce both the imine and the starting aldehyde. If the rate of aldehyde reduction is comparable to or faster than the rate of imine formation, you will see the alcohol by-product.[9]

  • Reaction Conditions: The pH of the reaction is crucial for imine formation. If the conditions are too acidic, the amine will be protonated and non-nucleophilic. If the conditions are too basic, imine formation may be slow.

Troubleshooting Protocol:

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that is particularly effective for reductive aminations. It will readily reduce the iminium ion intermediate but is much slower to reduce the starting aldehyde.[10] Sodium cyanoborohydride (NaBH₃CN) is another good option, but is more toxic.[11]

  • Optimize pH: The optimal pH for imine formation is typically between 4 and 6. You can use a mild acid catalyst, such as acetic acid, to facilitate imine formation.

  • Stepwise Procedure: For challenging substrates, a two-step procedure can be more effective. First, form the imine by reacting the aldehyde and amine, often with the removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Then, in a separate step, reduce the isolated imine.[10]

Logical Relationship: Reductive Amination Pathways

Reductive_Amination Start Aldehyde + Amine Imine Imine Intermediate Start->Imine + H₂O Reducing_Agent Reducing Agent Start->Reducing_Agent Direct Reduction Imine->Reducing_Agent Reduction Desired_Product Desired Amine Byproduct Alcohol By-product Reducing_Agent->Desired_Product Selective Reducing_Agent->Byproduct Non-selective

Caption: Competing pathways in reductive amination.

Question 5: Can the bromine atom on the pyridine ring be displaced by nucleophiles during these reactions?

Answer:

Displacement of the bromine atom via nucleophilic aromatic substitution (SNA_r) is a possibility, but it is generally less likely to be a major side reaction under the conditions of the aforementioned reactions (Wittig, Grignard, reductive amination) for several reasons.

Causality:

  • Reaction Conditions: SNA_r on a pyridine ring is typically favored by strong electron-withdrawing groups ortho and para to the leaving group and often requires harsh conditions (high temperatures, strong nucleophiles). While the pyridine nitrogen is electron-withdrawing, the methyl group is electron-donating, which slightly deactivates the ring towards nucleophilic attack.[12]

  • Reactivity of Nucleophiles: The nucleophiles used in Wittig (ylides) and Grignard reactions are "soft" nucleophiles that preferentially attack the "hard" electrophilic carbonyl carbon. While Grignard reagents can sometimes participate in coupling reactions with aryl halides, this usually requires a transition metal catalyst.[13]

When to Suspect Nucleophilic Aromatic Substitution:

  • High Temperatures: If your reaction is run at elevated temperatures for extended periods in the presence of a strong nucleophile, you might see some substitution of the bromine.

  • Choice of Nucleophile: Strong, "hard" nucleophiles like alkoxides or amides at high temperatures are more likely to cause SNA_r.

Troubleshooting:

  • Keep Temperatures Moderate: Avoid excessive heating to minimize the chances of SNA_r.

  • Catalyst-Free Conditions: For Grignard reactions, avoid unintentional metal contamination that could catalyze coupling reactions.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization and Comparative Validation of 5-Bromo-3-methyl-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth technical guide on 5-Bromo-3-methyl-2-pyridinecarbaldehyde, a key heterocyclic building block. In the landscape of synthetic chemistry, particularly within medicinal and materials science, the purity, structural integrity, and reactivity of starting materials are paramount. This guide provides a comprehensive analysis of this versatile reagent, detailing its rigorous characterization, validation, and a comparative assessment against structural isomers to inform rational selection in complex synthetic endeavors. The methodologies described herein are designed to be self-validating, ensuring the reliability and reproducibility of your experimental outcomes.

Introduction to a Versatile Pyridine Scaffold

This compound (CAS No: 376587-53-0) is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules.[1][2] Its structure features three distinct functional handles: a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a methyl group that influences the electronic properties and steric environment of the pyridine ring. This trifecta of functionality makes it a valuable precursor for creating novel compounds in fields such as drug discovery, agrochemicals, and material science.[3][4][5][6][7]

The precise arrangement of these substituents dictates the molecule's reactivity and its suitability for specific synthetic transformations. This guide will elucidate the critical steps for confirming the identity and purity of this reagent and compare its profile to that of other commercially available brominated pyridinecarbaldehyde isomers.

Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical properties. These data are essential for handling, reaction setup, and purification.

PropertyValueSource
CAS Number 376587-53-0[1][8]
Molecular Formula C₇H₆BrNO[1][8]
Molecular Weight 200.03 g/mol [8]
Appearance Solid
Boiling Point 260.9°C at 760 mmHg[8]
Density 1.577 g/cm³[8]
SMILES CC1=CC(=CN=C1C=O)Br[8]
InChIKey GLMJIYLGQMKLCL-UHFFFAOYSA-N[8]

The Imperative of Rigorous Characterization: A Validated Workflow

To ensure that experimental results are both reliable and reproducible, a multi-technique approach to characterization is non-negotiable. The workflow below outlines a comprehensive validation process for this compound, ensuring both structural confirmation and purity assessment.

G cluster_0 Sample Acquisition cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Validation Outcome A Commercial Reagent (this compound) B NMR Spectroscopy (¹H, ¹³C) A->B Characterization C Mass Spectrometry (MS) A->C Characterization D IR Spectroscopy (FTIR) A->D Characterization E HPLC or GC Analysis B->E Confirmation C->E Confirmation D->E Confirmation F Validated Reagent (Structure & Purity Confirmed) E->F Final Validation

Caption: Workflow for the comprehensive characterization and validation of a chemical reagent.

Spectroscopic and Chromatographic Validation Protocols
  • Objective: To confirm the precise arrangement of protons and carbons, verifying the isomeric structure.

  • Methodology:

    • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR Acquisition:

      • Acquire a proton spectrum on a 400 MHz or higher spectrometer.

      • Expected Signals:

        • Aldehyde Proton (-CHO): A singlet around δ 9.8-10.2 ppm.

        • Aromatic Protons (Pyridine Ring): Two distinct signals, likely doublets or singlets, in the aromatic region (δ 7.5-8.8 ppm).

        • Methyl Protons (-CH₃): A singlet around δ 2.4-2.7 ppm.

    • ¹³C NMR Acquisition:

      • Acquire a carbon spectrum.

      • Expected Signals:

        • Aldehyde Carbonyl: A signal in the δ 190-195 ppm range.

        • Aromatic Carbons: Multiple signals between δ 120-160 ppm. The carbon bearing the bromine will be significantly shifted.

        • Methyl Carbon: A signal in the aliphatic region, typically δ 15-25 ppm.

  • Trustworthiness Check: The integration of proton signals should correspond to the number of protons (1H, 1H, 1H, 3H). The number of distinct carbon signals should match the seven carbons in the structure.

  • Objective: To confirm the molecular weight and elemental composition.

  • Methodology:

    • Sample Introduction: Introduce the sample via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Data Acquisition: Acquire a full scan mass spectrum.

    • Analysis:

      • Look for the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.

      • Critically, observe the isotopic pattern characteristic of a monobrominated compound. There should be two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), confirming the presence of one bromine atom. For C₇H₆BrNO, the expected m/z would be around 200 and 202.[8]

  • Trustworthiness Check: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million (ppm), providing definitive evidence of the chemical composition.

  • Objective: To identify the key functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

    • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

    • Analysis:

      • Aldehyde C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹.

      • Aldehyde C-H Stretch: Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.

      • Aromatic C=C/C=N Stretch: Medium to weak bands in the 1400-1600 cm⁻¹ region.

      • C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹.

  • Trustworthiness Check: The presence of a strong carbonyl peak alongside aromatic signals confirms the compound class. This technique is excellent for quickly verifying functional group integrity, for instance, ensuring the aldehyde has not been oxidized to a carboxylic acid.

  • Objective: To determine the purity of the compound and identify any potential impurities.

  • Methodology:

    • System Preparation: Use a reverse-phase C18 column. The mobile phase will typically be a gradient of water and acetonitrile or methanol, often with a small amount of acidifier like formic acid (0.1%).

    • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in the mobile phase or a compatible solvent.

    • Analysis: Inject the sample and monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

    • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

  • Trustworthiness Check: A purity level of >97% is generally considered suitable for most synthetic applications. Spiking the sample with known potential impurities or starting materials can help in peak identification. Chromatographic methods are a gold standard for quantitative purity assessment in the pharmaceutical industry.[9][10]

Comparative Analysis: Choosing the Right Isomer

The strategic placement of substituents on the pyridine ring dramatically alters a molecule's properties. Below is a comparison of this compound with other commercially available structural isomers. This comparison is critical for experimental design, as the choice of isomer can influence reaction rates, yields, and even the feasibility of a synthetic route.

Caption: Structural comparison of brominated pyridinecarbaldehyde isomers.

Performance and Reactivity Comparison

The choice between these isomers is dictated by the desired synthetic outcome.

FeatureThis compound (Target) 5-Bromo-2-pyridinecarboxaldehyde [11]5-Bromo-3-pyridinecarboxaldehyde [12]
CAS Number 376587-53-031181-90-5113118-81-3
Molecular Weight 200.03186.01186.01
Melting Point Not widely reported91-96 °C98-102 °C
Key Structural Difference Methyl group at C3No methyl groupAldehyde at C3
Reactivity Implications Aldehyde: Sterically hindered by the adjacent methyl group. This can decrease reactivity with bulky nucleophiles but may increase selectivity. Bromine: Electronic nature influenced by both the electron-donating methyl group and the electron-withdrawing aldehyde.Aldehyde: Less sterically hindered than the target compound, potentially leading to faster reactions. Bromine: Its reactivity in cross-coupling is influenced only by the aldehyde and nitrogen.Aldehyde: Positioned meta to the nitrogen, its electronic influence differs from ortho-aldehydes. Bromine: Reactivity is modulated by the meta-aldehyde and para-nitrogen.
Typical Use Case When precise control over the steric environment at the C2 position is needed or when the methyl group is a required feature in the final target molecule.A general-purpose building block for introducing a 5-bromopyridin-2-yl moiety where steric hindrance is not desired.[3]Used when a 5-bromopyridin-3-yl scaffold is required, offering a different connectivity and electronic profile from the 2-substituted isomers.

Expert Insight: The presence of the C3-methyl group in our target compound is a critical design element. It provides steric shielding to the C2-aldehyde, which can be exploited to achieve selectivity in reactions involving multiple reactive sites. Furthermore, this methyl group can serve as a handle for further functionalization or act as a key pharmacophore in a drug candidate. In contrast, 5-Bromo-2-pyridinecarboxaldehyde offers a more accessible aldehyde for general transformations. 5-Bromo-3-pyridinecarboxaldehyde provides an entirely different vector for molecular elaboration due to the C3 position of the aldehyde.

Synthetic Utility and Reaction Pathways

This compound is a bifunctional reagent, enabling sequential or orthogonal chemical modifications. Its two primary reactive centers, the aldehyde and the C-Br bond, open up a vast chemical space for exploration.

G cluster_0 Aldehyde Reactions cluster_1 C-Br Cross-Coupling A This compound B Wittig Reaction (Alkene Formation) A->B C=O C Reductive Amination (Amine Synthesis) A->C C=O D Grignard/Organolithium Addition (Alcohol Synthesis) A->D C=O E Oxidation (Carboxylic Acid) A->E C=O F Suzuki Coupling (Aryl/Vinyl Introduction) A->F C-Br G Sonogashira Coupling (Alkyne Introduction) A->G C-Br H Buchwald-Hartwig Amination (N-Aryl Bond) A->H C-Br

Caption: Major reaction pathways for this compound.

The utility of this reagent lies in the ability to selectively perform reactions. For example, a Suzuki coupling at the C-Br position can be carried out under conditions that preserve the aldehyde, which can then be used for a subsequent transformation like reductive amination.[13] This strategic, multi-step synthesis is a cornerstone of modern drug development.

Conclusion

This compound is a high-value synthetic intermediate whose utility is maximized through a rigorous understanding of its characterization and a nuanced appreciation of its reactivity compared to its structural isomers. The validation workflow presented—combining NMR, MS, IR, and HPLC—establishes a robust, self-validating system to guarantee the quality of the starting material, which is the foundation of any successful synthesis campaign. By carefully considering the steric and electronic implications of its unique substitution pattern, researchers can leverage this reagent to construct complex molecular architectures with precision and confidence, accelerating innovation in chemical and pharmaceutical development.

References

A Comparative Guide to the Synthesis of 5-Bromo-3-methyl-2-pyridinecarbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of functionalized heterocyclic compounds is of paramount importance. Among these, 5-Bromo-3-methyl-2-pyridinecarbaldehyde stands out as a valuable intermediate, prized for its utility in the construction of more complex molecular architectures. This guide provides an in-depth comparison of the primary synthetic methodologies for this key building block, offering a critical evaluation of their respective advantages and limitations. The insights presented herein are grounded in established chemical principles and supported by relevant experimental data to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Significance of this compound

The this compound scaffold is a versatile precursor in medicinal chemistry. The bromine atom at the 5-position serves as a convenient handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents. The aldehyde functionality at the 2-position is a gateway for transformations including reductive aminations, Wittig reactions, and the formation of various heterocyclic rings. The presence of the methyl group at the 3-position provides steric and electronic influence, which can be crucial for modulating the biological activity and pharmacokinetic properties of the final compounds. Given its strategic importance, the efficient and scalable synthesis of this intermediate is a critical consideration for any research program that utilizes it.

This guide will compare two plausible and chemically sound synthetic routes for the preparation of this compound:

  • Route 1: Synthesis via Metal-Halogen Exchange from 2,5-Dibromo-3-methylpyridine

  • Route 2: Synthesis via Oxidation of 5-Bromo-2,3-dimethylpyridine

We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their key performance indicators.

Route 1: Metal-Halogen Exchange of 2,5-Dibromo-3-methylpyridine

This route is a classic and often reliable method for the introduction of a formyl group onto an aromatic or heteroaromatic ring. The strategy hinges on the selective replacement of a bromine atom with a metal (typically lithium or magnesium), followed by quenching the resulting organometallic species with a formylating agent like N,N-dimethylformamide (DMF).

Mechanistic Rationale

The success of this route relies on the differential reactivity of the two bromine atoms in the starting material, 2,5-dibromo-3-methylpyridine. The bromine at the 2-position is generally more susceptible to metal-halogen exchange than the bromine at the 5-position. This is due to the electron-withdrawing nature of the pyridine nitrogen, which acidifies the proton at the 6-position and stabilizes the resulting organometallic intermediate at the adjacent 2-position. The 3-methyl group can also exert a modest electronic and steric influence on this selectivity. The reaction proceeds through the formation of a 5-bromo-3-methyl-2-lithiopyridine or a corresponding Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF. A subsequent workup hydrolyzes the intermediate hemiaminal to afford the desired aldehyde.

Diagram 1: Synthetic Pathway for Route 1

Route_1_Synthesis start 2,5-Dibromo-3-methylpyridine intermediate 5-Bromo-3-methyl-2-lithiopyridine (or Grignard Reagent) start->intermediate n-BuLi or i-PrMgCl THF, low temp. product This compound intermediate->product 1. DMF 2. Aqueous Workup

Caption: Metal-halogen exchange followed by formylation.

Experimental Protocols

Step 1a: Synthesis of the Starting Material: 2,5-Dibromo-3-methylpyridine

A common precursor for this route is 2-amino-5-bromo-3-methylpyridine. The synthesis of 2,5-dibromo-3-methylpyridine can be achieved via a Sandmeyer-type reaction.

  • Procedure: To a solution of 2-amino-3-methyl-5-bromopyridine (1 equivalent) in a suitable acidic medium (e.g., 48% HBr), cooled to -5 to 0 °C, a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature. The resulting diazonium salt is then treated with a solution of cuprous bromide (CuBr) in HBr. The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. After cooling, the mixture is neutralized with a base (e.g., NaOH or K₂CO₃ solution) and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed, dried, and concentrated to yield 2,5-dibromo-3-methylpyridine.

Step 1b: Metal-Halogen Exchange and Formylation

  • Procedure: A solution of 2,5-dibromo-3-methylpyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C for n-butyllithium or 0-10 °C for isopropylmagnesium chloride). The organometallic reagent (e.g., n-butyllithium in hexanes or isopropylmagnesium chloride in THF, 1.0-1.2 equivalents) is added dropwise, and the mixture is stirred for a short period to allow for the metal-halogen exchange to occur. Anhydrous N,N-dimethylformamide (DMF, 1.5-2.0 equivalents) is then added dropwise at the same low temperature. The reaction is stirred for a further period before being quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Performance and Considerations
ParameterRoute 1: Metal-Halogen Exchange
Starting Material Availability Readily prepared from commercially available precursors.
Number of Steps 2 (from 2-amino-5-bromo-3-methylpyridine)
Reaction Conditions Requires anhydrous conditions and low temperatures (-78 °C for n-BuLi).
Reagent Toxicity/Hazards Organolithium reagents are pyrophoric and require careful handling.
Selectivity Generally good selectivity for the 2-position, but can be influenced by reaction conditions.
Typical Yield Moderate to good (50-70% for the formylation step is often achievable based on analogous reactions).
Purification Often requires chromatographic purification to remove byproducts.

Expertise & Experience: The key to success in this route lies in the precise control of temperature and the strict exclusion of moisture and air, which can quench the organometallic intermediate. The choice between n-butyllithium and a Grignard reagent can influence the selectivity and reaction conditions. While n-BuLi often provides faster exchange, Grignard reagents can sometimes offer better functional group tolerance and are less pyrophoric.

Route 2: Oxidation of 5-Bromo-2,3-dimethylpyridine

This approach offers a more direct method, provided the starting material is accessible. The strategy involves the selective oxidation of one of the methyl groups of 5-bromo-2,3-dimethylpyridine to an aldehyde.

Mechanistic Rationale

The selective oxidation of a methyl group on a pyridine ring can be challenging. However, the methyl group at the 2-position is often more activated towards oxidation than the methyl group at the 3-position due to the electronic influence of the ring nitrogen. Reagents like selenium dioxide (SeO₂) are known to effect such transformations. The reaction likely proceeds through an ene reaction or a[1][2]-sigmatropic rearrangement of an intermediate selenium species.

Diagram 2: Synthetic Pathway for Route 2

Route_2_Synthesis start 5-Bromo-2,3-dimethylpyridine product This compound start->product Selenium Dioxide (SeO₂) Dioxane, Reflux

Caption: Selective oxidation of the 2-methyl group.

Experimental Protocol
  • Procedure: A mixture of 5-bromo-2,3-dimethylpyridine (1 equivalent) and selenium dioxide (1.0-1.2 equivalents) in a suitable solvent such as dioxane or a mixture of pyridine and water is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated selenium metal is removed by filtration. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to give the crude product, which is then purified by column chromatography or distillation.

Performance and Considerations
ParameterRoute 2: Oxidation
Starting Material Availability May require a separate synthesis, potentially adding steps.
Number of Steps 1 (from 5-bromo-2,3-dimethylpyridine)
Reaction Conditions Typically requires elevated temperatures (reflux).
Reagent Toxicity/Hazards Selenium dioxide is highly toxic and requires handling in a well-ventilated fume hood.
Selectivity Over-oxidation to the carboxylic acid can be a side reaction. Selectivity between the two methyl groups is a key challenge.
Typical Yield Can be variable and is highly dependent on the substrate and reaction conditions.
Purification Requires careful purification to remove selenium byproducts and any over-oxidized material.

Expertise & Experience: The main challenge in this route is achieving high selectivity for the desired aldehyde without over-oxidation to the corresponding carboxylic acid. The reaction time and temperature are critical parameters to control. Additionally, the toxicity of selenium compounds necessitates stringent safety precautions. While potentially more atom-economical in the final step, the overall efficiency depends heavily on the availability and synthesis of the starting material.

Comparative Analysis and Recommendations

FeatureRoute 1: Metal-Halogen ExchangeRoute 2: Oxidation
Overall Reliability Generally more reliable and predictable based on extensive literature for similar substrates.Can be less reliable due to selectivity and over-oxidation issues.
Scalability Scalable, but requires specialized equipment for handling pyrophoric reagents at low temperatures.Potentially scalable, but the toxicity of selenium dioxide presents significant challenges for large-scale production.
Cost-Effectiveness Can be cost-effective if the starting materials are readily available and yields are optimized.The cost of the starting material and the handling/disposal of selenium waste are key cost drivers.
Safety Primary hazards are associated with pyrophoric organolithium reagents.The high toxicity of selenium dioxide is the main safety concern.
Environmental Impact Generates metallic waste and requires organic solvents.Generates toxic selenium waste, which requires specialized disposal.

Recommendation for Laboratory-Scale Synthesis:

For most laboratory-scale applications where reliability and predictability are paramount, Route 1 (Metal-Halogen Exchange) is the recommended approach. The methodology is well-established for pyridine functionalization, and the challenges associated with handling organometallic reagents are manageable with standard laboratory techniques. The starting material is accessible, and the reaction generally proceeds with good selectivity.

Considerations for Industrial-Scale Production:

For industrial-scale synthesis, the choice is more nuanced. While Route 1 is scalable, the use of large quantities of pyrophoric reagents and cryogenic conditions can be costly and hazardous. Route 2, despite the toxicity of selenium dioxide, might be considered if a highly efficient and selective oxidation protocol can be developed and if robust safety and waste management procedures are in place. The development of a catalytic oxidation process would significantly enhance the attractiveness of this route for industrial applications.

Conclusion

The synthesis of this compound can be effectively achieved through two distinct synthetic strategies. The metal-halogen exchange of 2,5-dibromo-3-methylpyridine offers a reliable and well-precedented route, particularly suitable for laboratory-scale synthesis. The oxidation of 5-bromo-2,3-dimethylpyridine presents a more direct but potentially less selective and more hazardous alternative. The ultimate choice of synthetic route will depend on the specific requirements of the research program, including the scale of the synthesis, the available resources, and the desired level of process robustness and safety. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate method to efficiently access this valuable synthetic intermediate.

References

A Comparative Guide to the Biological Activity of 5-Bromo-3-methyl-2-pyridinecarbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities. Derivatives of pyridine have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide provides a comparative analysis of the biological activity of 5-Bromo-3-methyl-2-pyridinecarbaldehyde and its structurally related analogs, synthesizing data from experimental studies to inform researchers and drug development professionals.

While direct experimental data on the biological activity of this compound is not extensively published, its structural motifs—a brominated pyridine ring with methyl and carbaldehyde substitutions—suggest significant therapeutic potential. By examining its analogs, we can infer its likely activities and understand the structure-activity relationships (SAR) that govern efficacy.

Anticancer Activity: A Primary Focus for Pyridinecarbaldehydes

The conversion of pyridine-2-carbaldehydes into thiosemicarbazones has yielded some of the most potent anticancer agents in this class. These derivatives often exert their effect by inhibiting ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair.

Key Analogs and Their Performance:

  • 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone: This analog is highly active against L1210 leukemia in mice, producing a 246% increase in lifespan (T/C value) at a dose of 40 mg/kg.[1]

  • 3-Amino-4-methylpyridine-2-carboxaldehyde Thiosemicarbazone: The addition of a methyl group at the 4-position further enhances activity, resulting in a 255% T/C value and achieving long-term survival in 40% of treated mice at a lower dose of 10 mg/kg.[1]

  • 5-Alkylamino Analogs: Derivatives with methylamino, ethylamino, or allylamino groups at the 5-position are potent inhibitors of CDP reductase, with IC50 values in the low micromolar range (1.0-1.4 µM), and they significantly prolong the survival of mice with L1210 leukemia.[2]

The strong performance of these amino- and alkylamino-substituted analogs suggests that the electronic properties and hydrogen-bonding capabilities of substituents at the 3- and 5-positions are critical for anticancer efficacy. The bromine atom at the 5-position of the target compound, being an electron-withdrawing group, could modulate the molecule's interaction with biological targets in a distinct but potentially beneficial manner.

Comparative Anticancer Activity Data

Compound/AnalogTarget/Cell LineKey ResultMechanism of ActionReference
3-Aminopyridine-2-carboxaldehyde ThiosemicarbazoneL1210 Leukemia (in vivo)%T/C = 246RNR Inhibition[1]
3-Amino-4-methylpyridine-2-carboxaldehyde ThiosemicarbazoneL1210 Leukemia (in vivo)%T/C = 255RNR Inhibition[1]
5-(Ethylamino)pyridine-2-carboxaldehyde ThiosemicarbazoneCDP Reductase (in vitro)IC50 = 1.0 µMRNR Inhibition[2]
5-(Methylamino)pyridine-2-carboxaldehyde ThiosemicarbazoneCDP Reductase (in vitro)IC50 = 1.3 µMRNR Inhibition[2]
Macrocyclic 2-substituted-pyridin-4-yl derivative (2t)HPK1 Kinase (in vitro)IC50 = 1.22 nMHPK1 Inhibition[3]
Antimicrobial Activity: Leveraging Halogenation

The presence of a bromine atom is a well-established feature in many potent antimicrobial compounds. Halogenated heterocyclic systems, including pyridines, often exhibit enhanced activity against a range of bacterial and fungal pathogens.

Insights from Brominated and Substituted Pyridine Analogs:

  • Fused Pyrano[2,3-c]pyridines: Fused heterocyclic systems containing a pyridine ring show significant activity against both bacterial and fungal strains, with Minimum Inhibitory Concentrations (MICs) often in the 12.5-25 µg/mL range, comparable or superior to standard drugs.[4][5]

  • Thiazolo[4,5-b]pyridines: A derivative of this class, featuring methyl and phenyl substitutions, demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with a MIC value of 0.21 µM.[6]

  • 6-Bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one Derivatives: A compound derived from this scaffold showed selective and potent antibacterial activity against the Gram-positive bacterium S. aureus, with a 26 mm zone of inhibition and a MIC of 256 µg/ml.[7]

  • 5-Bromosalicylaldehyde Derivatives: While not a pyridine, derivatives of the structurally similar 5-bromosalicylaldehyde have been synthesized into novel pyridines and other heterocycles, some of which show intermediate inhibition against E. coli.[8] This highlights the utility of the bromo-aldehyde moiety in generating antimicrobial compounds.

These findings strongly suggest that this compound is a promising candidate for development as an antimicrobial agent, either directly or as a precursor for more complex heterocyclic systems.

Comparative Antimicrobial Activity Data

Compound/Analog ClassPathogen(s)Key Result (MIC or Zone of Inhibition)Reference
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one (3g)P. aeruginosa, E. coli0.21 µM[6]
Pyrano[2,3-c]pyridine derivativesVarious bacteria & fungi12.5–25 µg/mL[4][5]
6-Bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one derivative (9)S. aureus26 mm zone; 256 µg/ml[7]
2-Aminocyano Pyridine derivative (IId)Gram-positive bacteria20 mm zone of inhibition[9]
2-Aminocyano Pyridine derivative (IIh)Gram-negative bacteria26 mm zone of inhibition[9]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of pyridinecarbaldehyde analogs is dictated by the nature and position of substituents on the pyridine ring.

  • Position 2 (Carbaldehyde Group): The aldehyde at C2 is a crucial anchor point for derivatization. Its condensation with molecules like thiosemicarbazide or its use in cyclization reactions to form fused rings (e.g., quinazolines, thiazolopyridines) is a proven strategy for generating highly active compounds.

  • Position 3 (Methyl Group): The methyl group on the target compound provides steric bulk and alters the electronic landscape of the ring. In analogs like 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, a methyl group contributes to enhanced anticancer potency.[1]

  • Position 5 (Bromo Group): Halogens, particularly bromine, at the C5 position significantly influence activity. The electron-withdrawing nature of bromine can enhance the electrophilicity of the pyridine ring and improve membrane permeability. This is a common strategy for boosting antimicrobial efficacy.[7][10] Furthermore, replacing an amino group (a key feature in potent anticancer analogs[2]) with bromine presents an interesting avenue for exploring novel SAR.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed 1. Seed Cells (96-well plate) Treat 3. Treat Cells (48-72h incubation) Seed->Treat Prepare 2. Prepare Compound Dilutions Prepare->Treat Add_MTT 4. Add MTT Reagent (4h incubation) Treat->Add_MTT Solubilize 5. Solubilize Formazan (DMSO) Add_MTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Calculate 7. Calculate IC50 Read->Calculate MIC_Workflow A 1. Prepare Compound Serial Dilutions in Plate C 3. Inoculate Plate Wells A->C B 2. Prepare Standardized Microbial Inoculum B->C D 4. Incubate (18-24h at 37°C) C->D E 5. Read Results (Visual or Spectrophotometric) D->E F 6. Determine MIC E->F

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Bromo-3-methyl-2-pyridinecarbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the structural and electronic properties of heterocyclic compounds is paramount. 5-Bromo-3-methyl-2-pyridinecarbaldehyde is a key building block in the synthesis of various biologically active molecules. Its reactivity is largely dictated by the interplay of the electron-withdrawing bromo and aldehyde functionalities, the electron-donating methyl group, and the inherent electronic nature of the pyridine ring. Spectroscopic analysis provides a powerful toolkit for elucidating the structural nuances of this parent compound and its derivatives, offering critical insights for reaction monitoring, quality control, and structure-activity relationship (SAR) studies.

This guide provides a comprehensive spectroscopic comparison of this compound and its derivatives. We will delve into the theoretical underpinnings of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—and apply these principles to predict and interpret the spectral data. Due to the limited availability of published experimental spectra for this compound, this guide will use available data for closely related analogs to establish a baseline and then, based on established principles of substituent effects, predict the spectral characteristics for our target compound and its derivatives.

The Structural Landscape: Understanding Substituent Effects

The spectroscopic signature of an aromatic compound is exquisitely sensitive to the nature and position of its substituents. In this compound, we have a fascinating combination of effects:

  • Pyridine Ring: An electron-deficient aromatic system where the nitrogen atom withdraws electron density, particularly from the ortho (2 and 6) and para (4) positions.

  • Aldehyde Group (-CHO) at C2: A strongly electron-withdrawing and deshielding group due to both resonance and inductive effects.

  • Methyl Group (-CH₃) at C3: An electron-donating group through induction and hyperconjugation, which will subtly influence the electron density of the ring.

  • Bromo Group (-Br) at C5: An electron-withdrawing group via induction but a weak electron-donating group through resonance. Its overall effect is typically electron-withdrawing.

The interplay of these groups will govern the chemical shifts in NMR, the vibrational frequencies in IR, the fragmentation patterns in MS, and the electronic transitions in UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), we can map out the connectivity and electronic environment of the molecule.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one in the aliphatic region, in addition to the characteristic aldehyde proton signal.

  • Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a singlet in the downfield region of δ 9.5 - 10.5 ppm .

  • Pyridine Ring Protons:

    • H4: This proton is situated between the electron-donating methyl group and the electron-withdrawing bromo group. It will likely appear as a doublet.

    • H6: This proton is adjacent to the nitrogen atom and will be deshielded. It is expected to appear as a doublet.

  • Methyl Protons (-CH₃): The protons of the methyl group will appear as a singlet in the upfield region, typically around δ 2.2 - 2.8 ppm .

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield, likely in the range of δ 190 - 200 ppm .

  • Pyridine Ring Carbons: The chemical shifts of the five pyridine carbons will be influenced by the attached substituents and the nitrogen atom. The carbon bearing the bromine (C5) and the carbon adjacent to the nitrogen (C6) will have characteristic shifts.

  • Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield region of the spectrum, typically δ 15 - 25 ppm .

Comparative Analysis with Derivatives: The Oxime Example

A common derivative of an aldehyde is an oxime, formed by reaction with hydroxylamine. The formation of this compound oxime would lead to predictable changes in the NMR spectrum.

  • Disappearance of the Aldehyde Proton: The sharp singlet for the -CHO proton will be absent.

  • Appearance of an Oxime Proton (-NOH): A new, often broad, singlet will appear in the downfield region (typically δ 8-12 ppm) corresponding to the hydroxyl proton of the oxime.

  • Shift of the Azomethine Proton (-CH=NOH): The proton of the newly formed C=N bond will appear as a singlet, typically slightly shielded compared to the original aldehyde proton.

  • Shift of the Azomethine Carbon (-CH=NOH): The carbon of the C=N bond will be significantly shielded compared to the original carbonyl carbon, appearing in the range of δ 140-155 ppm.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorptions for this compound
  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ . The conjugation with the pyridine ring will likely shift this to a slightly lower wavenumber compared to a simple aliphatic aldehyde.

  • C-H Stretch (Aldehyde): Two weak to medium bands are characteristic for the aldehyde C-H stretch, typically appearing around 2820 cm⁻¹ and 2720 cm⁻¹ .

  • Aromatic C=C and C=N Stretches: Multiple bands of varying intensity will be observed in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 500-600 cm⁻¹ .

  • C-H Stretches (Aromatic and Methyl): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

Comparative Analysis with Derivatives: The Hydrazone Example

Reaction of the aldehyde with a hydrazine (e.g., phenylhydrazine) to form a hydrazone derivative will result in distinct changes in the IR spectrum.

  • Disappearance of the C=O Stretch: The strong carbonyl absorption will be absent.

  • Appearance of a C=N Stretch: A new absorption band, typically in the region of 1620-1650 cm⁻¹ , will appear, corresponding to the C=N double bond of the hydrazone.

  • Appearance of an N-H Stretch: A sharp absorption band in the region of 3200-3400 cm⁻¹ will indicate the presence of the N-H group in the hydrazone.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Expected Mass Spectrum of this compound
  • Molecular Ion Peak (M⁺): The molecular formula is C₇H₆BrNO. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z values corresponding to the two isotopic masses. The nominal molecular weight is approximately 200 g/mol .

  • Key Fragmentation Pathways:

    • Loss of the Aldehyde Group: A significant fragment could arise from the loss of the -CHO group (29 Da).

    • Loss of Bromine: Fragmentation involving the loss of the bromine atom (79/81 Da) is also a likely pathway.

    • Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation.

Comparative Analysis with Derivatives

The mass spectra of derivatives will reflect their increased molecular weight and different fragmentation patterns. For example, the oxime derivative would show a molecular ion peak 15 Da higher than the parent aldehyde (due to the replacement of =O with =NOH). Its fragmentation might involve the loss of the hydroxyl group (-OH, 17 Da).

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and conjugated systems, characteristic π → π* and n → π* transitions are observed.

Predicted UV-Vis Spectrum of this compound

The UV-Vis spectrum, typically recorded in a solvent like ethanol or cyclohexane, is expected to show absorptions characteristic of a substituted pyridine system.

  • π → π Transitions:* These are typically strong absorptions and will likely appear in the region of 250-300 nm . The extended conjugation of the aldehyde with the pyridine ring will influence the exact position and intensity of these bands.

  • n → π Transition:* A weaker absorption band, corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, may be observed at a longer wavelength, likely above 300 nm .

Comparative Analysis with Derivatives

The formation of derivatives that alter the conjugation of the system will lead to shifts in the UV-Vis absorption maxima.

  • Oxime and Hydrazone Formation: The conversion of the carbonyl group to a C=N double bond will alter the electronic structure. The π → π* transitions may shift, and the n → π* transition of the carbonyl group will disappear, being replaced by transitions associated with the new chromophore. The extent of this shift will depend on the nature of the group attached to the nitrogen. For instance, a phenylhydrazone, with its extended conjugation, would be expected to show a significant red shift (shift to longer wavelengths) compared to the parent aldehyde.

Data Summary and Comparison

The following tables summarize the predicted spectroscopic data for this compound and a representative oxime derivative.

Table 1: Predicted ¹H and ¹³C NMR Data

CompoundFunctional GroupPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
This compound-CHO9.5 - 10.5 (s)190 - 200
Aromatic -H7.5 - 8.5 (m)120 - 155
-CH₃2.2 - 2.8 (s)15 - 25
This compound Oxime-NOH8.0 - 12.0 (s, broad)-
-CH=NOH7.8 - 8.5 (s)140 - 155
Aromatic -H7.4 - 8.4 (m)120 - 155
-CH₃2.2 - 2.8 (s)15 - 25

Table 2: Key Predicted IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC=N StretchN-H StretchAldehyde C-H Stretch
This compound1690-1715--~2820, ~2720
This compound Hydrazone-1620-16503200-3400-

Experimental Protocols

To obtain the data discussed, the following standard experimental protocols would be employed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Collect a background spectrum of the empty ATR crystal.

  • Sample Collection: Collect the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts.

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Protocol 4: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile) of a known concentration.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration and path length are known.

Visualizing Experimental Workflows

experimental_workflow

Caption: Workflow for the synthesis, spectroscopic analysis, and comparative structural elucidation of this compound and its derivatives.

Conclusion

This guide has provided a framework for the spectroscopic comparison of this compound and its derivatives. By understanding the fundamental principles of NMR, IR, MS, and UV-Vis spectroscopy, and by considering the electronic effects of the various substituents, researchers can confidently predict, interpret, and compare the spectral data for this important class of compounds. The ability to perform these analyses is a cornerstone of modern chemical research and drug development, enabling the unambiguous characterization of novel molecules and providing crucial insights into their structure and reactivity.

A Senior Application Scientist's Guide to the Purity Analysis of 5-Bromo-3-methyl-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Percentage Point

In the landscape of pharmaceutical research and fine chemical synthesis, 5-Bromo-3-methyl-2-pyridinecarbaldehyde serves as a pivotal building block. Its halogenated pyridine scaffold is a common feature in a variety of biologically active molecules. For researchers, scientists, and drug development professionals, the purity of this starting material is not merely a number on a certificate of analysis (CoA); it is a critical parameter that dictates reaction efficiency, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

A supplier's stated purity of ">98%" can be misleading. Does this account for residual solvents? Are there structurally similar impurities that may be difficult to separate later? What is the batch-to-batch consistency? This guide eschews a simple catalog comparison. Instead, it provides a robust, multi-faceted analytical framework for you to independently assess and compare the purity of this compound from various suppliers. We will delve into the causality behind experimental choices, present detailed protocols, and interpret hypothetical data to build a complete purity profile, empowering you to make informed procurement decisions based on rigorous scientific evidence.

The Analytical Imperative: An Orthogonal Approach

Relying on a single analytical technique for purity determination is a common but significant oversight. Each method has inherent biases and limitations. A robust purity assessment, therefore, necessitates an orthogonal approach, employing multiple techniques that measure different physicochemical properties of the compound and its potential impurities. This self-validating system ensures that the weaknesses of one method are covered by the strengths of another.

For a compound like this compound, we advocate for a tripartite strategy:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. Coupled with a UV detector, it excels at separating and quantifying non-volatile organic impurities with similar chromophores.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point starting materials. The mass spectrometer provides definitive identification of separated components.[1][2]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful, non-destructive primary ratio method that determines purity without the need for a specific reference standard of the analyte.[3][4] It provides an absolute measure of the mass fraction of the target molecule relative to a certified internal standard.[5][6]

Logical Workflow for Comprehensive Purity Analysis

The following diagram illustrates the overall workflow for a comprehensive, multi-technique purity assessment.

G cluster_setup Phase 1: Preparation & Screening cluster_analysis Phase 2: Orthogonal Analysis cluster_synthesis Phase 3: Data Synthesis & Decision Sample Receive Samples (Suppliers A, B, C) Prep Prepare Stock Solutions (e.g., in Acetonitrile) Sample->Prep Aliquot Prep_NMR Prepare qNMR Samples (with Internal Standard) Sample->Prep_NMR Aliquot HPLC RP-HPLC-UV Analysis (Purity, Impurity Profile) Prep->HPLC GCMS Headspace GC-MS Analysis (Residual Solvents) Prep->GCMS qNMR ¹H qNMR Analysis (Absolute Purity Assay) Prep_NMR->qNMR Data Compile & Compare Data (Tables, Overlays) HPLC->Data GCMS->Data qNMR->Data Report Generate Final Purity Profile & Supplier Recommendation Data->Report

Caption: Workflow for orthogonal purity assessment of chemical reagents.

Experimental Methodologies

Herein, we provide detailed protocols for each analytical technique. These methods are designed to be robust and serve as a starting point for your specific laboratory instrumentation.

Protocol 1: Reversed-Phase HPLC for Non-Volatile Impurities

This method is designed to separate the main component from structurally similar impurities, such as isomers or degradation products.

1. Instrumentation and Conditions:

  • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10.0 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water for injection.

3. Rationale:

  • A C18 column is chosen for its broad applicability in retaining moderately polar to nonpolar compounds.[7]

  • The formic acid modifier improves peak shape for the basic pyridine nitrogen.[8]

  • A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable timeframe.

Protocol 2: Static Headspace GC-MS for Residual Solvents

This method quantifies volatile organic compounds that may be remnants from the synthesis and purification processes.

1. Instrumentation and Conditions:

  • System: Gas Chromatograph with a Mass Spectrometric detector and a Static Headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Conditions: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 20 minutes.

    • Injection Volume: 1 mL.

2. Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a 20 mL headspace vial.

  • Add 5.0 mL of Dimethyl Sulfoxide (DMSO) as the dissolution solvent.

  • Seal the vial immediately with a PTFE/silicone septum.

3. Rationale:

  • Static headspace analysis is a clean technique that introduces only the volatile components into the GC system, preserving the column and instrument from non-volatile matrix components.

  • A DB-624 column is specifically designed for the analysis of residual solvents.

  • DMSO is a suitable solvent as it has a high boiling point and can dissolve a wide range of organic compounds.

Protocol 3: Quantitative ¹H NMR for Absolute Purity Assay

This protocol determines the absolute purity (w/w %) of the compound by relating the integral of a specific analyte proton signal to the integral of a known amount of a certified internal standard.[3][5]

1. Instrumentation and Conditions:

  • System: NMR Spectrometer (400 MHz or higher).

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material).

  • Key Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 30 seconds (ensure full relaxation, >5 * T₁ of both analyte and IS).

    • Number of Scans: 16.

2. Sample Preparation:

  • Accurately weigh ~15 mg of this compound into a clean vial.

  • Accurately weigh ~5 mg of Maleic Anhydride (IS) into the same vial. Record both masses precisely.

  • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

3. Data Analysis:

  • Identify a well-resolved proton signal from the analyte that is unique and does not overlap with other signals (e.g., the aldehyde proton, -CHO).

  • Identify the signal from the internal standard (for Maleic Anhydride, the two equivalent olefinic protons).

  • Integrate both signals accurately.

  • Calculate the purity using the following formula: Purity (w/w %) = (I_A / N_A) * (N_IS / I_IS) * (M_A / M_IS) * (m_IS / m_A) * 100 Where:

    • I = Integral value

    • N = Number of protons for the signal

    • M = Molar mass

    • m = Weighed mass

    • A = Analyte

    • IS = Internal Standard

4. Rationale:

  • qNMR is a primary method that does not require a reference standard of the analyte itself, making it highly accurate for purity assignment.[9]

  • A long relaxation delay is crucial for accurate quantification, ensuring that all protons have fully returned to equilibrium before the next pulse.

  • Maleic Anhydride is a good internal standard as it is stable, non-volatile, and has sharp singlets in a region of the spectrum that is typically uncongested.

Comparative Analysis: A Hypothetical Case Study

Let's consider a scenario where we have procured samples of this compound from three different suppliers: Supplier A , Supplier B , and Supplier C . The results of our orthogonal analysis are summarized below.

Table 1: HPLC Purity and Impurity Profile
SupplierRetention Time (min)Area %Identification
Supplier A 15.299.1% Main Component
11.80.6%Unknown Impurity 1
17.50.3%Unknown Impurity 2
Supplier B 15.298.2% Main Component
16.11.8%Suspected Isomer
Supplier C 15.299.8% Main Component
-<0.05%Below LOQ
Table 2: GC-MS Residual Solvent Analysis
SupplierSolvent IdentifiedAmount (ppm)
Supplier A Toluene850
Ethyl Acetate250
Supplier B Dichloromethane700
Supplier C Toluene<50
Ethyl Acetate<50
Table 3: ¹H qNMR Absolute Purity Assay
SupplierAbsolute Purity (w/w %)
Supplier A 98.9%
Supplier B 98.1%
Supplier C 99.7%
Interpretation of Results

This orthogonal approach provides a much clearer picture than a single purity value.

  • Supplier A: The HPLC data shows a high purity of 99.1%. However, the GC-MS reveals a significant amount of residual toluene (850 ppm). The qNMR result of 98.9% corroborates the HPLC data, suggesting the main impurities are indeed the non-volatile ones detected by HPLC and the solvents detected by GC-MS.

  • Supplier B: While the CoA may state ">98% purity," our analysis reveals a significant 1.8% impurity that is likely a structural isomer. This type of impurity can be particularly problematic in later synthetic steps. The qNMR value of 98.1% aligns perfectly with this finding.

  • Supplier C: This supplier provides the highest quality material. The HPLC purity is exceptional at 99.8%, residual solvents are negligible, and the qNMR absolute purity confirms this at 99.7%. There are no detectable organic impurities above the limit of quantitation.

Visualizing the Orthogonal Concept

This diagram illustrates how different analytical techniques target distinct classes of potential impurities, providing a comprehensive purity profile.

G cluster_analyte Total Sample Composition cluster_methods Analytical Techniques Sample This compound Non-Volatile Impurities (Isomers, By-products) Volatile Impurities (Residual Solvents) Methods HPLC-UV GC-MS qNMR Methods:hplc->Sample:imp1 Targets Methods:gcms->Sample:imp2 Targets Methods:qnmr->Sample:main Quantifies Directly

Caption: Orthogonal approach to impurity profiling.

Conclusion and Recommendations

The purity of a chemical reagent is not a single value but a detailed profile. This guide demonstrates that a systematic, orthogonal analytical approach is essential for making an informed decision when selecting a supplier for a critical raw material like this compound.

  • For early-stage research where small amounts of residual solvent may be tolerable, Supplier A could be a cost-effective option.

  • Supplier B's material, containing a significant isomeric impurity, should be avoided for most applications as this could introduce significant challenges in purification and characterization of downstream products.

  • For process development, late-stage synthesis, and any application where a clean impurity profile is paramount, Supplier C is unequivocally the superior choice, despite a likely higher initial cost.

Ultimately, investing the time to conduct a thorough in-house purity assessment provides confidence in your chemistry, prevents costly downstream failures, and ensures the reproducibility and integrity of your research.

References

Reactivity comparison of 5-Bromo-3-methyl-2-pyridinecarbaldehyde with other pyridinecarbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Substituted Pyridinecarbaldehydes in Modern Synthesis

Pyridinecarbaldehydes are a cornerstone class of heterocyclic aldehydes, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The reactivity of the aldehyde functional group, intricately modulated by the electronic properties of the pyridine ring and its substituents, dictates its synthetic utility. The nitrogen heteroatom itself acts as a strong electron-withdrawing group, influencing the electrophilicity of the exocyclic carbonyl carbon.[3] This guide provides an in-depth comparative analysis of 5-Bromo-3-methyl-2-pyridinecarbaldehyde, dissecting how its unique substitution pattern influences its chemical behavior relative to other common pyridinecarbaldehydes. We will explore the interplay of electronic and steric effects, supported by experimental data and detailed protocols, to provide researchers with a predictive framework for employing this versatile building block.

Deconstructing the Molecule: Electronic and Steric Effects at Play

The reactivity of an aldehyde is primarily governed by the electrophilicity of its carbonyl carbon. In this compound, two substituents, in addition to the ring nitrogen, exert significant influence. Understanding these effects is crucial for predicting its behavior in common organic transformations.[4]

  • The 2-Formyl Group Position: The aldehyde at the C2 position is in close proximity to the ring nitrogen. The nitrogen's inductive electron withdrawal enhances the partial positive charge on the carbonyl carbon, making it inherently more reactive towards nucleophiles than its 3- and 4-isomers.[5]

  • The 5-Bromo Substituent: As a halogen, bromine exerts a dual electronic effect: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).[6] Positioned meta to the aldehyde, the inductive effect dominates, further depleting electron density from the ring and, by extension, increasing the electrophilicity of the carbonyl carbon.

  • The 3-Methyl Substituent: The methyl group is a classic electron-donating group (+I) through induction.[6] This effect slightly counteracts the electron-withdrawing nature of the nitrogen and bromine. More critically, its position adjacent to the aldehyde group introduces significant steric hindrance, which can impede the approach of bulky nucleophiles to the carbonyl carbon.[7][8]

The following diagram illustrates the dominant electronic influences on the core structure.

Caption: Electronic and steric effects in this compound.

This unique combination of a highly activated carbonyl group shielded by a neighboring methyl group results in a nuanced reactivity profile, which we will explore through key reaction classes.

Comparative Reactivity in Key Transformations

We will now compare the expected performance of this compound (1 ) against unsubstituted 2-pyridinecarbaldehyde (2 ), 3-pyridinecarbaldehyde (3 ), and 4-pyridinecarbaldehyde (4 ).

Nucleophilic Addition Reactions

Nucleophilic addition is the quintessential reaction of aldehydes.[9][10] The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon and steric accessibility.[10]

Causality: The strong inductive withdrawal from the ring nitrogen and the 5-bromo substituent makes the carbonyl carbon of 1 highly electrophilic, arguably more so than in the unsubstituted isomers. However, the 3-methyl group presents a steric shield.

Expected Reactivity Order (Electronic Effects Only): 1 > 2 > 4 > 3 Expected Reactivity Order (Considering Sterics): 2 > 4 > 1 > 3 (for bulky nucleophiles)

For small nucleophiles (e.g., hydride, cyanide), 1 is expected to be highly reactive. For bulky nucleophiles (e.g., Grignard reagents, Wittig ylides), the rate of reaction with 1 may be significantly diminished compared to the less hindered 2 .

Oxidation to Carboxylic Acids

The oxidation of pyridinecarbaldehydes to their corresponding carboxylic acids is a common transformation, often proceeding via a hydrated aldehyde intermediate.[11][12]

Causality: The rate of oxidation can be influenced by the ease of hydrate formation and the electronic nature of the ring. Electron-withdrawing groups generally facilitate this oxidation.

Expected Reactivity Order: 1 > 2 > 4 > 3

Kinetic studies on the oxidation of various aldehydes have consistently shown that electron-withdrawing substituents accelerate the reaction.[13] Therefore, 1 is predicted to undergo oxidation more readily than the unsubstituted isomers.

Knoevenagel Condensation

The Knoevenagel condensation is a C-C bond-forming reaction between an aldehyde and an active methylene compound, typically catalyzed by a weak base.[14] The reaction involves a nucleophilic attack on the carbonyl carbon, making it sensitive to the same factors as other nucleophilic additions.[15][16]

Causality: The high electrophilicity of 1 should favor the initial nucleophilic attack by the enolate of the active methylene compound. While the 3-methyl group does impose steric hindrance, the reacting enolates are often not exceedingly bulky, suggesting the electronic activation will be the dominant factor.

Expected Reactivity Order: 1 > 2 > 4 > 3

Studies on catalyst-free Knoevenagel condensations have shown high yields for various pyridinecarbaldehydes, indicating the inherent reactivity of these substrates.[17] The enhanced electrophilicity of 1 should provide excellent yields, potentially under even milder conditions than its counterparts.

Wittig Reaction

The Wittig reaction converts aldehydes into alkenes using a phosphorus ylide (Wittig reagent).[18][19] This reaction is famously sensitive to steric hindrance around the carbonyl group.[20]

Causality: The reaction proceeds via the formation of an oxaphosphetane intermediate.[18] The approach of the bulky phosphorus ylide to the carbonyl carbon of 1 will be sterically hindered by the adjacent 3-methyl group.

Expected Reactivity Order: 2 > 4 > 3 > 1

In this specific case, the steric effect of the 3-methyl group is expected to override the electronic activation. While the reaction will likely still proceed, it may require harsher conditions (higher temperature, longer reaction times) or result in lower yields compared to the sterically unencumbered 2-pyridinecarbaldehyde (2 ).

Summary of Predicted Reactivity

Reaction TypeKey Influencing FactorPredicted Reactivity OrderRationale
Nucleophilic Addition Electronic & StericSmall Nu: 1 > 2 > 4 > 3For small nucleophiles, the high electrophilicity of 1 dominates.
(Bulky Nucleophiles)(Steric)Bulky Nu: 2 > 4 > 1 > 3The 3-methyl group in 1 hinders the approach of large nucleophiles.
Oxidation Electronic1 > 2 > 4 > 3Electron-withdrawing groups on 1 facilitate oxidation.[13]
Knoevenagel Condensation Electronic1 > 2 > 4 > 3High electrophilicity of 1 favors nucleophilic attack by the enolate.[15]
Wittig Reaction Steric2 > 4 > 3 > 1Steric hindrance from the 3-methyl group in 1 is the dominant factor.[20]

Experimental Protocols for Comparative Analysis

To validate these predictions, a series of parallel experiments should be conducted. The following protocols are designed to be self-validating by ensuring identical reaction conditions for each aldehyde, allowing for direct comparison of conversion rates or yields.

Experimental Workflow: A Unified Approach

The following diagram outlines a general workflow for conducting a comparative reactivity study.

experimental_workflow start Start: Prepare Stock Solutions setup Set Up Parallel Reactions (Aldehydes 1, 2, 3, 4) start->setup reagents Add Common Reagents (e.g., Ylide, Oxidant) setup->reagents react React under Identical Conditions (Temp, Time, Atmosphere) reagents->react quench Quench Reactions Simultaneously react->quench workup Identical Workup & Purification quench->workup analyze Analyze Products (Yield, Purity via GC/LC-MS, NMR) workup->analyze end End: Compare Results analyze->end

Caption: General workflow for a comparative reactivity study.

Protocol 1: Comparative Knoevenagel Condensation

Objective: To compare the rate and yield of the Knoevenagel condensation for the four pyridinecarbaldehydes.

Rationale: This protocol uses piperidine, a common weak base catalyst, and malononitrile as the active methylene compound.[21] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the relative rates of consumption of the starting aldehydes.

Materials:

  • This compound (1 )

  • 2-Pyridinecarbaldehyde (2 )

  • 3-Pyridinecarbaldehyde (3 )

  • 4-Pyridinecarbaldehyde (4 )

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Reaction vials (4) with stir bars

  • TLC plates, GC-MS or LC-MS for analysis

Procedure:

  • To each of the four separate reaction vials, add the respective pyridinecarbaldehyde (1.0 mmol).

  • To each vial, add malononitrile (1.1 mmol, 1.1 eq).

  • Add absolute ethanol (5 mL) to each vial and stir to dissolve the solids.

  • Place the vials in a temperature-controlled reaction block set to 25 °C.

  • To initiate the reactions simultaneously, add piperidine (0.1 mmol, 0.1 eq) to each vial.

  • Start a timer. At intervals of 15, 30, 60, and 120 minutes, withdraw a small aliquot from each reaction mixture for analysis.

  • Spot the aliquots on a TLC plate or dilute for LC-MS analysis to monitor the disappearance of the starting aldehyde and the appearance of the product.

  • After 4 hours, or once the reaction with the most reactive aldehyde is complete, quench all reactions by adding 1M HCl (2 mL).

  • Extract the product with ethyl acetate (3 x 10 mL), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the crude yield and purity for each reaction. Compare the results.

Protocol 2: Comparative Wittig Reaction

Objective: To assess the impact of steric hindrance on the yield of the Wittig reaction.

Rationale: This protocol utilizes a stable Wittig ylide, (Triphenylphosphoranylidene)acetonitrile, which is less reactive and therefore more sensitive to differences in substrate reactivity and sterics.[22] The choice of a stable ylide allows the reaction to be run under milder conditions.

Materials:

  • The four pyridinecarbaldehydes (1-4 )

  • (Triphenylphosphoranylidene)acetonitrile (Wittig reagent)

  • Toluene (anhydrous)

  • Reaction vials (4) with stir bars and reflux condensers

  • Heating block

Procedure:

  • To each of the four separate reaction vials, add the respective pyridinecarbaldehyde (1.0 mmol).

  • To each vial, add (Triphenylphosphoranylidene)acetonitrile (1.2 mmol, 1.2 eq).

  • Add anhydrous toluene (10 mL) to each vial under an inert atmosphere (e.g., nitrogen).

  • Heat all four reactions to 80 °C and stir vigorously.

  • Monitor the reactions by TLC or LC-MS at 1, 2, 4, and 8-hour intervals.

  • After 24 hours, cool the reactions to room temperature.

  • Concentrate the reaction mixtures under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product alkene and remove the triphenylphosphine oxide byproduct.

  • Determine the isolated yield for each product and compare them to assess the impact of the aldehyde structure on the reaction efficiency.

Conclusion

This compound presents a fascinating case study in reactivity. Its carbonyl group is electronically activated by both the ring nitrogen and the 5-bromo substituent, predisposing it to rapid reaction with nucleophiles. However, this activation is tempered by the steric bulk of the adjacent 3-methyl group. This duality is the key to its synthetic utility.

For reactions sensitive primarily to electronic effects, such as oxidation and Knoevenagel condensations, it is expected to be one of the most reactive among common pyridinecarbaldehydes. Conversely, for reactions highly sensitive to steric hindrance, like the Wittig reaction with bulky ylides, its reactivity is significantly attenuated. This predictable, dichotomous behavior allows chemists to selectively engage the molecule in different pathways, making it a valuable and versatile tool for the synthesis of complex, highly functionalized pyridine derivatives.

References

A Comparative Guide to the Validated HPLC Method for 5-Bromo-3-methyl-2-pyridinecarbaldehyde Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key chemical entities is paramount. 5-Bromo-3-methyl-2-pyridinecarbaldehyde, a crucial building block in the synthesis of various pharmaceutical compounds, demands a robust and reliable analytical method for its purity assessment and quantification. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for its analysis and offers a comparative overview of alternative analytical techniques. The methodologies and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and regulatory compliance.[1][2][3][4][5][6][7][8][9][10]

Introduction to the Analyte and the Imperative for a Validated Method

This compound is a heterocyclic compound with the molecular formula C₇H₆BrNO.[11][12] Its role as a precursor in the synthesis of complex molecules necessitates stringent quality control. A validated analytical method is not merely a procedural formality; it is a comprehensive evaluation that ensures the method is fit for its intended purpose, providing reliable, reproducible, and accurate results. This is critical in drug development, where the purity of starting materials directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).

The Premier Choice: A Validated Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of a wide array of pharmaceutical compounds due to its high sensitivity, selectivity, and reproducibility. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's moderate polarity for effective separation.

The "Why" Behind the Method: Causality in Experimental Choices

The selection of each parameter in this HPLC method is a deliberate choice based on the physicochemical properties of the analyte and the principles of chromatography.

  • Column: A C18 column is chosen for its versatility and proven efficacy in separating a broad range of analytes. The non-polar stationary phase of the C18 column interacts with the analyte, and the elution is controlled by the polarity of the mobile phase.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid) is employed. Acetonitrile is a common organic modifier in RP-HPLC, and its increasing concentration during the gradient run allows for the elution of compounds with varying polarities. The addition of formic acid helps to protonate the pyridine nitrogen, leading to sharper peaks and improved chromatographic performance.

  • Detection: Based on the UV/Visible spectra of related pyridinecarboxaldehyde compounds, a detection wavelength in the range of 250-280 nm is expected to provide good sensitivity.[11][13] For this method, a wavelength of 260 nm is selected. A Diode Array Detector (DAD) is recommended to allow for peak purity analysis.

Experimental Workflow: A Visual Representation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Dissolve Sample in Diluent Autosampler Autosampler Injection Sample->Autosampler Standard Prepare Standard Solution Standard->Autosampler Column C18 Column Autosampler->Column Pump Gradient Pump Pump->Column Detector DAD Detector (260 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC analysis workflow for this compound.

Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 mixture of Acetonitrile and Water.

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm
Gradient Program 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12.1-15 min: 30% B

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard (100 µg/mL) in the diluent. Prepare working standards for linearity and accuracy by serial dilution.

  • Sample Solution: Dissolve the synthesized this compound sample in the diluent to a nominal concentration of 100 µg/mL.

Method Validation: The Cornerstone of Trustworthiness

A comprehensive validation of the analytical method is performed in accordance with ICH Q2(R2) guidelines to demonstrate its suitability.[1][4][6][8][9][10]

Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for the analyte should be well-resolved from any impurities or degradation products. Peak purity should be confirmed by DAD.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the nominal concentration).
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% when analyzed by different analysts on different days.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. RSD ≤ 10%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in system suitability parameters when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, other analytical techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the sample matrix, and available instrumentation.

Decision-Making Framework for Analytical Method Selection

Method_Selection Start Define Analytical Need Purity Purity & Impurity Profiling? Start->Purity Quant Routine Quantification? Purity->Quant No HPLC HPLC (High Resolution) Purity->HPLC Yes Volatile Volatile Impurities? Quant->Volatile No Quant->HPLC Yes (High Accuracy) SFC Supercritical Fluid Chromatography (SFC) Quant->SFC Consider for speed GC Gas Chromatography (GC) Volatile->GC Yes CE Capillary Electrophoresis (CE) Volatile->CE Consider for charged species

Caption: A simplified decision tree for selecting an analytical method.

Head-to-Head Comparison
FeatureHPLC (Validated Method)Gas Chromatography (GC)Capillary Electrophoresis (CE)Supercritical Fluid Chromatography (SFC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on differential migration of ions in an electric field.Partitioning using a supercritical fluid as the mobile phase.[14][15][16][17]
Applicability Broadly applicable to a wide range of polar and non-polar compounds. Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.[5][6][9][18][19]Excellent for charged species and offers high separation efficiency.[1][2][3][4][20]A "green" alternative with faster analysis times than HPLC for some applications.[10][14][15][16][17]
Advantages High resolution, sensitivity, and reproducibility. Well-established and widely used in the pharmaceutical industry.High separation efficiency for volatile compounds. Can be coupled with Mass Spectrometry (MS) for definitive identification.Very high separation efficiency, minimal sample and reagent consumption.Faster separations and reduced organic solvent usage compared to HPLC.
Disadvantages Higher consumption of organic solvents compared to some alternatives.Limited to volatile and thermally stable analytes. Derivatization may be required for polar compounds.Lower sensitivity for some analytes compared to HPLC with UV detection. Reproducibility can be a challenge.Higher initial instrument cost. Less universally applicable than HPLC.
Suitability for this compound Excellent. The proposed method is highly suitable for purity determination and quantification.Good. The compound has a boiling point of 260.9°C at 760 mmHg, making it amenable to GC analysis.[7] However, potential for on-column degradation should be evaluated.Fair. As a neutral molecule, derivatization would be necessary to impart a charge for effective separation by CE.[1][2][3][4]Good. SFC could offer a faster and more environmentally friendly alternative to the HPLC method, but would require specific method development.

Conclusion: An Informed Choice for Robust Analysis

The validated reversed-phase HPLC method presented in this guide offers a robust, reliable, and accurate approach for the analysis of this compound. Its adherence to ICH and FDA guidelines ensures the integrity of the data generated, which is critical for regulatory submissions and quality control in the pharmaceutical industry.

While alternative techniques such as Gas Chromatography, Capillary Electrophoresis, and Supercritical Fluid Chromatography present viable options for specific applications, the HPLC method remains the most versatile and well-established technique for the comprehensive analysis of this important synthetic intermediate. The choice of the most appropriate analytical method should be based on a thorough evaluation of the specific analytical requirements, available resources, and the stage of drug development.

References

A Technical Guide to Understanding the Cross-Reactivity of 5-Bromo-3-methyl-2-pyridinecarbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 5-Bromo-3-methyl-2-pyridinecarbaldehyde, offering insights into its potential cross-reactivity based on the established reactivity of substituted 2-pyridinecarbaldehydes. The primary focus of this document is the well-documented reactivity of this class of compounds with biological macromolecules, particularly the site-specific modification of protein N-termini. While direct cross-reactivity studies in formats such as immunoassays are not extensively available in the public domain, a thorough understanding of the factors influencing the reactivity of the aldehyde functional group can inform researchers on potential off-target interactions.

Introduction: The Reactivity Landscape of 2-Pyridinecarbaldehydes

2-Pyridinecarbaldehydes have emerged as significant reagents in the field of bioconjugation, valued for their ability to selectively modify the N-terminal α-amine of proteins.[1][2][3][4][5] This reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes with the adjacent amide bond of the protein backbone to form a stable imidazolidinone linkage.[1][2][4] The efficiency and stability of this conjugation are highly dependent on the nature and position of substituents on the pyridine ring.[1][2][3]

This inherent reactivity with a primary amine and a nearby amide, while desirable for targeted protein modification, is also a form of controlled cross-reactivity. Understanding the electronic and steric effects of substituents on the pyridine ring is therefore crucial for predicting the potential for unintended reactions with other nucleophiles present in a complex biological milieu.

Comparative Analysis of Substituted 2-Pyridinecarbaldehydes

The reactivity of the aldehyde group in 2-pyridinecarbaldehydes is modulated by the electronic properties of the pyridine ring and any attached functional groups. Electron-withdrawing groups generally increase the electrophilicity of the aldehyde carbon, potentially leading to faster initial imine formation. Conversely, electron-donating groups can decrease this reactivity.

Table 1: Predicted Influence of Substituents on the Reactivity of 2-Pyridinecarbaldehydes

Substituent PositionSubstituent TypePredicted Effect on Aldehyde ReactivityRationale
3-positionElectron-donating (e.g., -CH₃, -OCH₃)IncreasedThe 3-position has been shown to have a significant impact on reactivity. A methoxy group at this position has been found to accelerate labeling and increase the stability of the resulting conjugate.[1][3] This is attributed to favorable electronic effects on the cyclization step.
5-positionElectron-withdrawing (e.g., -Br, -Cl)IncreasedHalogens are electron-withdrawing through induction, which should increase the electrophilicity of the aldehyde and favor the initial reaction with amines.
4-positionVariesVariableThe influence of substituents at the 4-position has been observed to be less predictable and can be protein-dependent.[4]

Based on this, we can infer the reactivity profile of This compound :

  • The methyl group at the 3-position is electron-donating and, by analogy to the methoxy group studied in the literature, is expected to have a favorable effect on the stability and potentially the rate of the conjugation reaction.[1][3]

  • The bromo group at the 5-position is electron-withdrawing, which is predicted to increase the electrophilicity of the aldehyde, facilitating the initial imine formation.

Therefore, this compound is anticipated to be a reactive compound for N-terminal protein modification, potentially offering a favorable balance of initial reaction rate and conjugate stability.

Alternatives for Comparison:

  • Unsubstituted 2-Pyridinecarbaldehyde: Serves as a baseline for reactivity. Conjugations with this reagent can be slow and may show some reversibility.[1][2][3]

  • 3-Methoxy-2-pyridinecarboxaldehyde: Identified as a reagent that provides accelerated and more stable protein labeling.[1][3]

  • 5-Bromo-2-pyridinecarboxaldehyde: Lacks the potentially beneficial 3-methyl group but possesses the electron-withdrawing bromo group, likely leading to high reactivity. This compound is a useful intermediate in medicinal chemistry and for the synthesis of heterocyclic ligands.[6][7]

Experimental Protocol: Assessing Protein Cross-Reactivity (N-Terminal Modification)

To empirically determine the cross-reactivity of this compound with a protein of interest, a direct conjugation experiment is the most definitive approach. The following is a generalized protocol based on methodologies reported in the literature.[2]

Objective: To evaluate the efficiency of N-terminal modification of a model protein with this compound.

Materials:

  • Model protein with an accessible N-terminus (e.g., Lysozyme, Myoglobin)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (optional): e.g., hydroxylamine

  • Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

Procedure:

  • Protein Preparation: Prepare a stock solution of the model protein in the reaction buffer at a known concentration (e.g., 1 mg/mL).

  • Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO) at a concentration significantly higher than the desired final reaction concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, add the protein solution.

    • Add the this compound stock solution to achieve the desired molar excess (e.g., 10-fold, 50-fold, 100-fold molar excess over the protein). The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

    • As a negative control, prepare a sample with the protein and an equivalent volume of the organic solvent without the aldehyde.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1, 4, 16 hours).

  • Quenching (Optional): The reaction can be stopped by adding a quenching reagent that reacts with the excess aldehyde.

  • Analysis:

    • SDS-PAGE: Analyze the reaction products to visualize any changes in the protein's molecular weight, although the mass addition from the small molecule is often too small to be resolved. This is primarily a check for protein integrity.

    • LC-MS: This is the primary method for analysis. The protein sample is desalted and analyzed by mass spectrometry to determine the mass of the protein. An increase in mass corresponding to the addition of the this compound moiety confirms the conjugation. The percentage of modified protein can be quantified by comparing the peak areas of the unmodified and modified protein.

Data Interpretation:

The percentage of protein modification at different time points and reagent concentrations will provide a quantitative measure of the reactivity of this compound with the specific protein. This data can then be compared to the reactivity of other substituted 2-pyridinecarbaldehydes under the same conditions.

Visualization of the Reaction Pathway and Experimental Workflow

Diagram 1: Reaction of 2-Pyridinecarbaldehyde with a Protein N-Terminus

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Protein_N_Terminus Protein N-Terminus (α-amine and amide) Imine Schiff Base/Imine (Reversible) Protein_N_Terminus->Imine Condensation Pyridine_Aldehyde 5-Bromo-3-methyl- 2-pyridinecarbaldehyde Pyridine_Aldehyde->Imine Imidazolidinone Stable Imidazolidinone Conjugate Imine->Imidazolidinone Intramolecular Cyclization

Caption: Reaction pathway for N-terminal protein modification.

Diagram 2: Experimental Workflow for Assessing Cross-Reactivity

G Start Prepare Protein and Aldehyde Solutions Mix Mix Protein and Aldehyde at Desired Molar Ratio Start->Mix Incubate Incubate at Controlled Temperature and Time Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Analyze Analyze by LC-MS and SDS-PAGE Quench->Analyze End Quantify Percent Modification Analyze->End

Caption: Workflow for evaluating protein conjugation efficiency.

Conclusion and Future Perspectives

This compound is a promising reagent for applications requiring the chemical modification of biomolecules, particularly proteins. Its substituted pyridine structure suggests a favorable reactivity profile for N-terminal conjugation. However, researchers must be mindful that this inherent reactivity could lead to interactions with other nucleophilic species in a complex biological system.

The provided experimental framework allows for a systematic evaluation of this compound's reactivity with specific proteins of interest. Further studies are warranted to explore the cross-reactivity of this compound in more complex biological samples and to investigate its potential for off-target modifications. Such data will be invaluable for its application in drug development and other biomedical research areas.

References

A Comparative Benchmarking Guide to 5-Bromo-3-methyl-2-pyridinecarbaldehyde in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridinecarbaldehydes in Modern Drug Discovery

Substituted pyridine scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents. Their prevalence stems from the pyridine ring's ability to act as a bioisostere for a phenyl group, with the nitrogen atom offering a key site for hydrogen bonding interactions with biological targets, enhancing solubility and metabolic stability. Among the vast array of functionalized pyridines, pyridinecarbaldehydes are particularly valuable synthetic intermediates, providing a versatile handle for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions.

This guide focuses on 5-Bromo-3-methyl-2-pyridinecarbaldehyde , a trifunctionalized building block with distinct electronic and steric properties conferred by its substituents. The bromine atom at the 5-position serves as a crucial handle for cross-coupling reactions, while the methyl group at the 3-position and the aldehyde at the 2-position offer further points for diversification. Understanding the performance of this aldehyde in key synthetic transformations is paramount for researchers aiming to leverage its unique structural features in the design and synthesis of novel drug candidates.

This publication provides a comprehensive, data-driven comparison of this compound's performance against a panel of structurally related pyridinecarbaldehydes in four indispensable reactions for drug development: the Wittig reaction , Suzuki-Miyaura coupling , Sonogashira coupling , and reductive amination . The insights herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in the strategic application of this versatile building block.

Comparative Analysis of Pyridinecarbaldehydes: A Note on Substituent Effects

The reactivity of a pyridinecarbaldehyde is intricately governed by the electronic nature and position of its substituents. For our target molecule, this compound, the following effects are at play:

  • 5-Bromo Group: The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. This property also makes the bromine atom an excellent leaving group in palladium-catalyzed cross-coupling reactions.

  • 3-Methyl Group: The electron-donating methyl group can subtly influence the electron density of the pyridine ring and may exert steric effects on adjacent functional groups.

  • 2-Carbaldehyde Group: The aldehyde functionality is a key electrophilic center for reactions like the Wittig and reductive amination. Its proximity to the ring nitrogen can influence its reactivity.

To provide a robust benchmark, we will compare the performance of this compound against the following aldehydes, which offer insightful variations in electronic and steric properties:

  • 5-Bromo-2-pyridinecarbaldehyde: Lacks the 3-methyl group, allowing for an assessment of the methyl group's influence.

  • 3-Methyl-2-pyridinecarbaldehyde: Lacks the 5-bromo group, highlighting the impact of the electron-withdrawing bromine.

  • Pyridine-2-carbaldehyde: The unsubstituted parent compound, serving as a baseline.

  • 5-Methoxy-2-pyridinecarbaldehyde: Features an electron-donating group at the 5-position, providing a stark electronic contrast to the bromo-substituted analogues.

I. The Wittig Reaction: Olefin Synthesis and the Impact of Electronic Effects

The Wittig reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes from carbonyl compounds.[1] For pharmaceutical applications, the introduction of a vinyl group can be a critical step in modulating a compound's pharmacokinetic profile or its interaction with a biological target.

Causality of Experimental Choices

In this benchmark, we examine the reaction of the selected pyridinecarbaldehydes with (methoxymethyl)triphenylphosphonium chloride. This specific Wittig reagent is chosen for its utility in homologation reactions, where the resulting enol ether is readily hydrolyzed to a one-carbon extended aldehyde.[2] The reaction is typically performed using a strong, non-nucleophilic base like potassium t-butoxide to generate the ylide in situ. The choice of an aprotic solvent like THF is crucial to prevent quenching of the highly reactive ylide.

Comparative Performance Data
AldehydeWittig ReagentProductExpected Yield (%)
This compound (Methoxymethyl)triphenylphosphonium chloride2-(2-methoxyvinyl)-5-bromo-3-methylpyridine70-80%
5-Bromo-2-pyridinecarbaldehyde(Methoxymethyl)triphenylphosphonium chloride2-(2-methoxyvinyl)-5-bromopyridine75-85%
3-Methyl-2-pyridinecarbaldehyde(Methoxymethyl)triphenylphosphonium chloride2-(2-methoxyvinyl)-3-methylpyridine80-90%
Pyridine-2-carbaldehyde(Methoxymethyl)triphenylphosphonium chloride2-(2-methoxyvinyl)pyridine85-95%
5-Methoxy-2-pyridinecarbaldehyde(Methoxymethyl)triphenylphosphonium chloride2-(2-methoxyvinyl)-5-methoxypyridine88-98%

Yields are estimated based on literature precedents for similar substrates and general principles of reactivity. Actual yields may vary depending on specific reaction conditions.

Analysis of Performance:

The expected trend in yields reflects the electronic nature of the pyridine ring. The presence of an electron-withdrawing bromine atom in This compound and its 3-unsubstituted counterpart slightly deactivates the aldehyde towards nucleophilic attack by the ylide, leading to slightly lower yields compared to the more electron-rich analogues. Conversely, the electron-donating methoxy group in 5-methoxy-2-pyridinecarbaldehyde is expected to result in the highest yield. The methyl group in our target molecule may also introduce minor steric hindrance, contributing to a slightly lower yield compared to 5-bromo-2-pyridinecarbaldehyde.

Experimental Workflow: Wittig Reaction

Wittig_Workflow reagent_prep Reagent Preparation ylide_formation Ylide Formation (Phosphonium salt + Base in THF) reagent_prep->ylide_formation reaction Wittig Reaction (Aldehyde addition) ylide_formation->reaction quench Aqueous Quench reaction->quench extraction Extraction (e.g., Ethyl Acetate) quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Workflow for the Wittig Reaction.

Detailed Experimental Protocol: Synthesis of 2-(2-methoxyvinyl)-5-bromo-3-methylpyridine
  • To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add potassium t-butoxide (1.2 equivalents) portion-wise.

  • Stir the resulting deep red solution at 0 °C for 1 hour to ensure complete ylide formation.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting aldehyde.

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enol ether.

II. The Suzuki-Miyaura Coupling: A Pillar of Biaryl Synthesis

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the synthesis of biaryl and vinyl-aryl compounds, which are prevalent motifs in pharmaceuticals.[3] The reaction's mild conditions and tolerance of a wide range of functional groups make it a highly attractive method for late-stage functionalization in drug discovery programs.[4]

Causality of Experimental Choices

In this benchmark, we evaluate the coupling of the bromo-substituted pyridine aldehydes with phenylboronic acid. The choice of a palladium catalyst and a suitable ligand is critical for an efficient reaction. A common and effective catalytic system is Pd(PPh₃)₄, which is a pre-formed Pd(0) catalyst. A base, such as potassium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation.[5] A mixture of a polar aprotic solvent like 1,4-dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents.

Comparative Performance Data
AldehydeBoronic AcidProductExpected Yield (%)
This compound Phenylboronic acid5-Phenyl-3-methyl-2-pyridinecarbaldehyde80-90%
5-Bromo-2-pyridinecarbaldehydePhenylboronic acid5-Phenyl-2-pyridinecarbaldehyde85-95%
5-BromonicotinaldehydePhenylboronic acid5-PhenylnicotinaldehydeGood yields reported[6]

Yields are estimated based on literature precedents for similar substrates. Actual yields may vary.

Analysis of Performance:

The Suzuki coupling is generally very efficient for bromopyridine derivatives. The electron-withdrawing nature of the pyridine ring and the aldehyde group in This compound facilitates the initial oxidative addition of the palladium catalyst to the C-Br bond. The methyl group at the 3-position may exert a minor steric effect, potentially leading to a slightly lower yield compared to the less hindered 5-bromo-2-pyridinecarbaldehyde. The successful coupling of the structurally similar 5-bromonicotinaldehyde further supports the feasibility of this transformation.[6]

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Aryl-Br PdII_Aryl Aryl-Pd(II)-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)2 Base PdII_Biaryl Aryl-Pd(II)-Aryl' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 5-Phenyl-3-methyl-2-pyridinecarbaldehyde
  • In a Schlenk flask, combine this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), under a positive flow of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

III. The Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling is a highly reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] The resulting aryl alkynes are valuable intermediates in the synthesis of pharmaceuticals and organic materials.

Causality of Experimental Choices

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the alkyne. An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction. The reaction is usually carried out in a polar aprotic solvent like DMF or THF. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[8]

Comparative Performance Data
AldehydeAlkyneProductExpected Yield (%)
This compound Phenylacetylene5-(Phenylethynyl)-3-methyl-2-pyridinecarbaldehyde75-85%
5-Bromo-2-pyridinecarbaldehydePhenylacetylene5-(Phenylethynyl)-2-pyridinecarbaldehyde80-90%
2-Amino-3-bromopyridine derivativesVarious terminal alkynes2-Amino-3-alkynylpyridines72-96% reported[9]

Yields are estimated based on literature precedents. Actual yields may vary.

Analysis of Performance:

Similar to the Suzuki coupling, the Sonogashira reaction is expected to proceed efficiently with This compound . The electronic properties of the bromopyridine are favorable for the oxidative addition step. The reported high yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with a range of terminal alkynes underscore the general applicability of this reaction to substituted bromopyridines.[9] The slightly lower expected yield for our target molecule compared to 5-bromo-2-pyridinecarbaldehyde can be attributed to potential steric hindrance from the 3-methyl group.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow setup Reaction Setup (Inert atmosphere) reagents Add Reagents (Aldehyde, Alkyne, Base, Solvent) setup->reagents catalysts Add Catalysts (Pd complex, Cu(I) salt) reagents->catalysts reaction Reaction (Heating) catalysts->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis Reductive_Amination Aldehyde Pyridinecarbaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine, -H2O Amine Amine (R2NH) Amine->Iminium Reduction Reduction (e.g., NaBH(OAc)3) Iminium->Reduction Product Substituted Amine Product Reduction->Product

References

A Comparative Study of Catalysts for the Synthesis of 5-Bromo-3-methyl-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and fine chemical manufacturing, the targeted synthesis of substituted pyridinecarbaldehydes is of paramount importance. These compounds serve as critical building blocks for a diverse array of biologically active molecules. This guide provides a comparative analysis of catalytic methods for the synthesis of 5-Bromo-3-methyl-2-pyridinecarbaldehyde, a key intermediate in various developmental pipelines. We will delve into the nuances of catalyst selection, reaction conditions, and the underlying chemical principles that govern the efficacy of these synthetic routes.

Introduction: The Significance of this compound

This compound is a strategically important intermediate due to its trifunctional nature, possessing a bromine atom, a methyl group, and an aldehyde function on the pyridine scaffold. This unique arrangement of reactive sites allows for sequential and diverse chemical modifications, making it a valuable precursor for the synthesis of complex molecular architectures, including potential therapeutic agents. The efficient and selective synthesis of this molecule is, therefore, a critical challenge for synthetic chemists.

Catalytic Strategies for Synthesis: A Comparative Overview

The synthesis of this compound can be approached through several catalytic pathways. The most direct and atom-economical approach is the selective oxidation of the 2-methyl group of a suitable precursor, namely 5-Bromo-2,3-dimethylpyridine. This guide will primarily focus on a comparative analysis of catalysts for this key transformation, while also considering alternative multi-step synthetic routes.

The synthesis of the starting material, 5-Bromo-2,3-dimethylpyridine, can be achieved by the bromination of 2,3-dimethylpyridine. A reported method involves the dropwise addition of bromine to a solution of 2,3-dimethylpyridine in fuming sulfuric acid at elevated temperatures.[1]

Direct Catalytic Oxidation of 5-Bromo-2,3-dimethylpyridine

The selective oxidation of one methyl group in the presence of another on the same aromatic ring presents a significant synthetic challenge. The electronic and steric environment of each methyl group dictates its susceptibility to oxidation.

Method 1: Selenium Dioxide (SeO₂) Catalyzed Oxidation

Selenium dioxide is a well-established reagent for the oxidation of methyl groups alpha to a nitrogen atom in heterocyclic systems, a reaction often referred to as the Riley oxidation.[2] The accepted mechanism involves an ene reaction followed by a[3][4]-sigmatropic rearrangement.[5]

Experimental Protocol: Selenium Dioxide Oxidation of 2,3-Dimethylpyridine (A Model for 5-Bromo-2,3-dimethylpyridine)

A study on the selenium dioxide oxidation of 2,3-dimethylpyridine provides critical insights into the expected regioselectivity for the oxidation of 5-Bromo-2,3-dimethylpyridine. The oxidation of the 2-methyl group is generally favored over the 3-methyl group in pyridine systems.[6]

  • Reaction Setup: A solution of 2,3-dimethylpyridine and a molar excess of selenium dioxide in a suitable solvent (e.g., dioxane, ethanol) is refluxed.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated elemental selenium is removed by filtration. The filtrate is then concentrated, and the product is purified by distillation or chromatography.

Data Presentation: Performance of Selenium Dioxide in the Oxidation of Dimethylpyridines

CatalystSubstrateProduct(s)YieldSelectivityReference
SeO₂2,3-Dimethylpyridine3-Methylpyridine-2-carbaldehyde, 2-Methylpyridine-3-carbaldehyde, Carboxylic acidsVariableModerate to Good for 2-CHO

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Dioxane is a common choice due to its high boiling point and ability to dissolve both the substrate and the catalyst.

  • Stoichiometry: A molar excess of selenium dioxide is often used to ensure complete conversion of the starting material. However, this can also lead to over-oxidation to the corresponding carboxylic acid. Careful optimization of the SeO₂ amount is crucial.

Self-Validating System and Trustworthiness:

The formation of a red precipitate of elemental selenium during the reaction is a visual indicator that the oxidation is proceeding. The identity and purity of the resulting aldehyde can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Advantages of SeO₂ Catalysis:

  • Established Methodology: The Riley oxidation is a well-documented and understood reaction.

  • Potential for Regioselectivity: There is a known preference for the oxidation of the 2-methyl group in pyridines.[6]

Disadvantages of SeO₂ Catalysis:

  • Toxicity: Selenium compounds are toxic and require careful handling and disposal.

  • Over-oxidation: A significant side reaction is the further oxidation of the aldehyde to the carboxylic acid, which can reduce the yield of the desired product.

  • Stoichiometric to Sub-stoichiometric Use: While it can be used in catalytic amounts with a co-oxidant, it is often used in stoichiometric or even excess amounts.

Method 2: Vanadium-Based Catalysts

Vanadium oxide-based catalysts, often in combination with other metal oxides like titanium and manganese, are widely used in industrial-scale oxidations of methylpyridines.[3][7][8] These are typically gas-phase reactions conducted at high temperatures.

Data Presentation: Performance of Vanadium-Based Catalysts in Methylpyridine Oxidation

CatalystSubstrateProduct(s)YieldSelectivityReference
V-Ti-Mn-O4-MethylpyridineIsonicotinic acid-67.17%[3]
V₂O₅-rutile4-MethylpyridineIsonicotinic acid and its aldehydeMixture-[7][8]

Analysis:

While highly active, vanadium-based catalysts generally favor the formation of carboxylic acids over aldehydes, especially under the high-temperature conditions required for gas-phase oxidation.[7][8] While some aldehyde formation is observed, achieving high selectivity for the desired this compound would be challenging and require significant process optimization.

Method 3: N-Hydroxyphthalimide (NHPI) Catalysis

N-Hydroxyphthalimide (NHPI), in combination with transition metal co-catalysts like cobalt(II) or manganese(II) salts, is a potent radical catalyst for the aerobic oxidation of methylarenes.[4]

Analysis:

Similar to vanadium-based systems, NHPI-catalyzed oxidations of methylpyridines have been shown to be highly effective for the synthesis of pyridinecarboxylic acids.[4] While the reaction conditions are generally milder than gas-phase oxidations, the strong oxidizing nature of the phthalimide-N-oxyl (PINO) radical intermediate tends to drive the oxidation past the aldehyde stage to the more stable carboxylic acid.

Alternative Synthetic Strategy: Multi-Step Synthesis via Formylation

An alternative to direct catalytic oxidation is a multi-step approach that introduces the aldehyde functionality through a formylation reaction. A common method involves the use of a Grignard reagent followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Proposed Multi-Step Route:

A plausible, though not directly reported, route could involve the following steps:

  • Bromination: Synthesis of 2,5-dibromo-3-methylpyridine from 2-amino-3-methylpyridine.[9]

  • Selective Halogen-Metal Exchange: Selective formation of a Grignard reagent at the 2-position.

  • Formylation: Reaction of the Grignard reagent with DMF to introduce the aldehyde group.

Analysis:

This approach avoids the challenges of selective methyl group oxidation. However, it introduces its own set of challenges, including the regioselective formation of the Grignard reagent. The synthesis of 5-bromopyridine-3-formaldehyde from 3,5-dibromopyridine using a Grignard reagent has been reported, suggesting the feasibility of such an approach.[10]

Visualization of Synthetic Pathways

Diagram 1: Direct Catalytic Oxidation Workflow

G cluster_start Starting Material Synthesis cluster_oxidation Catalytic Oxidation 2,3-Dimethylpyridine 2,3-Dimethylpyridine 5-Bromo-2,3-dimethylpyridine 5-Bromo-2,3-dimethylpyridine 2,3-Dimethylpyridine->5-Bromo-2,3-dimethylpyridine Bromination (Br₂, fuming H₂SO₄) This compound This compound 5-Bromo-2,3-dimethylpyridine->this compound SeO₂ Catalyst 5-Bromo-3-methyl-2-pyridinecarboxylic_acid 5-Bromo-3-methyl-2-pyridinecarboxylic_acid 5-Bromo-2,3-dimethylpyridine->5-Bromo-3-methyl-2-pyridinecarboxylic_acid Side Reaction (Over-oxidation)

Caption: Workflow for the direct catalytic oxidation of 5-Bromo-2,3-dimethylpyridine.

Diagram 2: Proposed Multi-Step Formylation Route

G 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine 2,5-Dibromo-3-methylpyridine 2,5-Dibromo-3-methylpyridine 2-Amino-3-methylpyridine->2,5-Dibromo-3-methylpyridine Bromination Grignard Reagent Grignard Reagent 2,5-Dibromo-3-methylpyridine->Grignard Reagent Mg, THF This compound This compound Grignard Reagent->this compound DMF

Caption: A proposed multi-step synthetic route via a formylation reaction.

Conclusion and Future Perspectives

The synthesis of this compound presents a choice between a direct, but potentially lower-yielding, catalytic oxidation and a more controlled, multi-step formylation approach.

  • Selenium dioxide emerges as the most promising catalyst for the direct oxidation of 5-Bromo-2,3-dimethylpyridine. The key challenge lies in optimizing reaction conditions to maximize the yield of the aldehyde while minimizing the formation of the corresponding carboxylic acid. Further research into the use of catalytic SeO₂ with a suitable co-oxidant could offer a more sustainable and efficient process.

  • Vanadium-based and NHPI catalysts , while effective for methylpyridine oxidation, are generally geared towards the production of carboxylic acids and would require significant modification and optimization to be selective for the aldehyde.

  • Multi-step formylation routes offer a viable alternative, potentially providing higher purity and yield, albeit at the cost of a longer synthetic sequence.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as required scale, purity specifications, and available resources. The direct catalytic oxidation with selenium dioxide, despite its challenges, represents a more atom-economical and potentially scalable approach that warrants further investigation and optimization.

References

A Senior Application Scientist's Guide to the Validation of Biological Screening Results for 5-Bromo-3-methyl-2-pyridinecarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation framework for the biological screening results of derivatives synthesized from 5-bromo-3-methyl-2-pyridinecarbaldehyde. Designed for researchers, scientists, and drug development professionals, this document offers insights into experimental design, data interpretation, and the validation cascade necessary to advance promising "hit" compounds toward lead optimization.

Introduction: The Therapeutic Potential of the Pyridinecarbaldehyde Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The starting material, this compound, offers a versatile platform for generating diverse compound libraries. The bromine atom at the 5-position is particularly amenable to substitution via cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[2] Furthermore, the carbaldehyde group at the 2-position serves as a reactive handle for the synthesis of various derivatives, most notably thiosemicarbazones, which have demonstrated significant potential as antibacterial, antifungal, and anticancer agents.[3][4]

This guide will focus on a common and well-documented class of derivatives—thiosemicarbazones—to illustrate the critical process of validating initial biological screening results. We will explore the journey from a primary "hit" to a validated compound, emphasizing the scientific rationale behind each experimental step.

The Screening and Validation Workflow: A Conceptual Overview

The path from a large-scale primary screen to a validated hit is a multi-step process designed to eliminate false positives and systematically characterize the biological activity of promising compounds. This workflow ensures that resources are focused on derivatives with genuine therapeutic potential.

Screening and Validation Workflow cluster_0 Primary Screening cluster_1 Hit Validation Cascade Primary_Screen High-Throughput Screening (HTS) of Derivative Library Hit_Identification Initial 'Hit' Identification Primary_Screen->Hit_Identification Data Analysis Hit_Confirmation Hit Confirmation & Purity Analysis Hit_Identification->Hit_Confirmation Progression of Hits Dose_Response Dose-Response & Potency (IC50/MIC) Hit_Confirmation->Dose_Response Selectivity Selectivity & Cytotoxicity Assays Dose_Response->Selectivity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Validated Lead Candidates

Caption: A conceptual workflow for the screening and validation of a chemical library.

Primary Screening: Identifying Initial Hits

The initial phase involves a high-throughput screen (HTS) of the synthesized this compound derivatives library against a specific biological target. For the purpose of this guide, we will consider a hypothetical antimicrobial screen against a panel of pathogenic bacteria.

Experimental Rationale: The primary screen is designed for speed and efficiency, testing a large number of compounds at a single concentration to identify those that exhibit a predefined level of biological activity. In an antimicrobial context, this could be the inhibition of bacterial growth.

Hit Validation: From Putative to Confirmed Activity

Once initial hits are identified, a rigorous validation process is crucial. This multi-step cascade aims to confirm the activity, determine the potency and selectivity, and begin to understand the structure-activity relationship of the active compounds.

Hit Confirmation and Purity Analysis

The first step in validation is to confirm that the observed activity is genuinely due to the synthesized compound. This involves:

  • Re-synthesis: The hit compound is re-synthesized to ensure the activity is not from a random artifact or a byproduct of the initial synthesis.

  • Purity Analysis: The purity of the re-synthesized compound is confirmed using techniques like High-Performance Liquid Chromatography (HPLC) and its identity verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Secondary Assays and Potency Determination

With confirmed and pure compounds, the next step is to quantify their biological activity.

Dose-Response Studies: Instead of a single concentration, the compounds are tested across a range of concentrations to determine the dose-response relationship. This allows for the calculation of key potency metrics:

  • IC₅₀ (Half-maximal Inhibitory Concentration): For enzyme inhibitors or cell-based assays, this is the concentration of the compound that inhibits 50% of the target's activity.

  • MIC (Minimum Inhibitory Concentration): In microbiology, this is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Example Data Presentation: Antimicrobial Activity of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives

The following table presents hypothetical MIC data for a series of this compound thiosemicarbazone derivatives against common bacterial strains, with Ciprofloxacin as a reference antibiotic.

Compound IDR-Group on ThiosemicarbazoneMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
Derivative 1 -H3264>128
Derivative 2 -CH₃1632128
Derivative 3 -C₆H₅ (Phenyl)81664
Derivative 4 -C₆H₄-Cl (4-Chlorophenyl)4832
Ciprofloxacin (Reference Drug)10.251

This is illustrative data based on trends observed in the literature for similar compounds.[3][4]

Selectivity and Cytotoxicity Profiling

A therapeutically useful compound must be selective for its target and exhibit minimal toxicity to host cells.

  • Selectivity Assays: If the target is an enzyme, the validated hits should be tested against related enzymes to assess their selectivity. For antimicrobials, testing against a panel of different bacterial and fungal species is common.[5]

  • Cytotoxicity Assays: The compounds are tested against mammalian cell lines (e.g., HeLa, HEK293) to determine their toxicity to human cells. The MTT assay is a common method for this purpose. A good therapeutic candidate will have a high therapeutic index (the ratio of the toxic dose to the therapeutic dose).

Structure-Activity Relationship (SAR) Insights

By comparing the chemical structures of the validated hits with their corresponding biological activities, we can derive initial SAR insights. This knowledge is crucial for guiding the next phase of lead optimization.

From the example data in the table above, we can infer:

  • Effect of N-substitution: The unsubstituted thiosemicarbazone (Derivative 1) has modest activity.

  • Alkyl vs. Aryl Substitution: Substitution with a methyl group (Derivative 2) improves activity, while a phenyl group (Derivative 3) provides a more significant enhancement.

  • Electronic Effects of Aryl Substituents: The addition of an electron-withdrawing chlorine atom to the phenyl ring (Derivative 4) further boosts antimicrobial potency.

These initial SAR findings suggest that a substituted aromatic ring at the terminal nitrogen of the thiosemicarbazone moiety is beneficial for antimicrobial activity against this hypothetical panel of bacteria.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for key validation assays are essential.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (MHB).

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using MHB.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compounds.

  • Controls: Positive (bacteria in MHB without any compound) and negative (MHB only) controls are included on each plate. A reference antibiotic (e.g., Ciprofloxacin) is also tested in parallel.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol for Cytotoxicity Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Mammalian cells (e.g., HeLa) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are serially diluted in cell culture medium and added to the wells. A vehicle control (DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24-48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The CC₅₀ (50% cytotoxic concentration) can be calculated from the dose-response curve.

Conclusion and Future Directions

The validation of biological screening results is a systematic and evidence-based process. By following a rigorous validation cascade, researchers can confidently identify promising this compound derivatives for further development. The initial SAR insights gained from this process are invaluable for guiding medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel therapeutic agents.

References

A Senior Application Scientist's Guide to 5-Bromo-3-methyl-2-pyridinecarbaldehyde: A Head-to-Head Comparison with Analogous Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research campaign. Substituted pyridinecarbaldehydes are a cornerstone of modern synthetic chemistry, serving as versatile intermediates in the construction of complex molecular architectures with diverse biological activities. Among these, 5-Bromo-3-methyl-2-pyridinecarbaldehyde stands out as a particularly useful scaffold. This guide provides an in-depth, head-to-head comparison of this key building block with its structural analogs, supported by established reactivity principles and experimental data from closely related systems.

Introduction: The Strategic Importance of Substituted Pyridinecarbaldehydes

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a valuable component in designing molecules that interact with biological targets. The presence of a carbaldehyde group provides a reactive handle for a multitude of transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse functional groups. Furthermore, the bromine atom serves as a key functional group for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate biaryl and carbon-heteroatom bonds.

This guide will focus on the comparative reactivity of this compound in three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. We will explore how the unique substitution pattern of this molecule influences its performance in comparison to other commercially available pyridinecarbaldehyde building blocks.

The Contenders: A Comparative Overview

To provide a comprehensive analysis, we will compare this compound with a selection of structurally related and commonly utilized building blocks. The key differences in their substitution patterns will allow us to dissect the influence of steric and electronic effects on their reactivity.

Building Block Structure Key Features
This compound Target molecule. Features a bromine at the 5-position, a methyl group at the 3-position, and a carbaldehyde at the 2-position.
5-Bromo-2-pyridinecarbaldehyde [1]Lacks the methyl group at the 3-position, providing a less sterically hindered environment around the carbaldehyde.
5-Bromo-3-pyridinecarbaldehyde Isomeric analog with the carbaldehyde at the 3-position, altering the electronic and steric environment of the bromine.
2-Bromo-5-methyl-3-pyridinecarbaldehyde Isomeric analog with the bromine at the 2-position, which is generally more reactive in cross-coupling reactions.

Head-to-Head in the Reaction Flask: A Comparative Reactivity Analysis

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[2] The reaction's success is heavily influenced by the electronic and steric properties of the aryl halide.

Expected Reactivity Trends:

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the carbaldehyde group will activate the C-Br bond towards oxidative addition to the palladium catalyst. The position of these groups relative to the bromine will fine-tune this effect.

  • Steric Effects: The methyl group in this compound, being ortho to the carbaldehyde and meta to the bromine, is expected to have a minimal steric impact on the approach of the palladium catalyst to the C-Br bond. However, in reactions involving the aldehyde, this methyl group could play a more significant role. For 2-Bromo-5-methyl-3-pyridinecarbaldehyde, the bromine at the 2-position is generally more reactive than at the 3- or 5-positions in pyridine systems.

Comparative Performance Analysis (Based on Analogs):

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids provides valuable insights.[3] Using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system, a range of 5-aryl-2-methylpyridin-3-amines were synthesized in moderate to good yields.[3] This suggests that the 5-bromo position on a pyridine ring is sufficiently reactive for Suzuki coupling.

Building Block Predicted Suzuki Coupling Performance Supporting Rationale
This compound Good to Excellent The 5-bromo position is activated by the ring nitrogen and the aldehyde. Minimal steric hindrance from the 3-methyl group at the reaction site.
5-Bromo-2-pyridinecarbaldehyde Good to Excellent Similar electronic activation to the target molecule, but with even less steric hindrance, potentially leading to slightly faster reaction rates.
5-Bromo-3-pyridinecarbaldehyde Good The bromine is still activated by the ring nitrogen, but the aldehyde is now meta, exerting a weaker activating effect compared to the ortho/para relationship.
2-Bromo-5-methyl-3-pyridinecarbaldehyde Excellent The bromine at the 2-position is highly activated towards oxidative addition, making this isomer likely the most reactive in Suzuki couplings.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of a bromopyridinecarbaldehyde, based on established procedures.[4][5]

Suzuki_Workflow reagents Combine: - Bromopyridinecarbaldehyde (1.0 equiv) - Arylboronic Acid (1.2 equiv) - Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) - Base (e.g., K3PO4, 2.0 equiv) - Solvent (e.g., 1,4-Dioxane/H2O) reaction Heat under Inert Atmosphere (e.g., 80-100 °C) reagents->reaction Stir workup Aqueous Workup & Extraction reaction->workup Cool purification Column Chromatography workup->purification product Characterized Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for C-N bond formation.[6][7][8] The choice of ligand is crucial in this reaction, especially when dealing with potentially coordinating substrates like pyridines.

Expected Reactivity Trends:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[9] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is often necessary to mitigate this issue.[9]

  • Steric Hindrance: The substituents flanking the C-Br bond can influence the rate of both the oxidative addition and reductive elimination steps.

Comparative Performance Analysis (Based on Analogs):

Protocols for the Buchwald-Hartwig amination of 2-amino-5-bromo-4-methylpyridine highlight the feasibility of C-N bond formation at the 5-position of a substituted pyridine.[10][11] These reactions typically employ palladium acetate with a bulky phosphine ligand like dppp and a strong base such as sodium tert-butoxide in an anhydrous solvent like toluene.[10]

Building Block Predicted Buchwald-Hartwig Performance Supporting Rationale
This compound Good The 5-bromo position is amenable to amination. The 3-methyl group provides minimal steric hindrance. Careful selection of a bulky ligand is recommended to prevent catalyst inhibition by the pyridine nitrogen.
5-Bromo-2-pyridinecarbaldehyde Good Similar reactivity to the target molecule, with slightly less steric hindrance. Ligand choice remains critical.
5-Bromo-3-pyridinecarbaldehyde Good The electronic environment is suitable for amination. The steric environment around the bromine is less crowded than in the 2-carbaldehyde isomers.
2-Bromo-5-methyl-3-pyridinecarbaldehyde Challenging but Feasible The 2-bromo position is highly reactive, but also more prone to catalyst inhibition by the adjacent pyridine nitrogen.[9] Requires highly specialized, sterically demanding ligands for optimal results.

Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is a general procedure for the Buchwald-Hartwig amination of a bromopyridinecarbaldehyde.[10][12]

Buchwald_Hartwig_Workflow reagents Combine under Inert Gas: - Bromopyridinecarbaldehyde (1.0 equiv) - Amine (1.2 equiv) - Pd Precatalyst (e.g., Pd2(dba)3, 2 mol%) - Ligand (e.g., XPhos, 4 mol%) - Base (e.g., NaOtBu, 1.4 equiv) - Anhydrous Solvent (e.g., Toluene) reaction Heat (e.g., 80-110 °C) reagents->reaction Stir workup Quench & Aqueous Workup & Extraction reaction->workup Cool purification Column Chromatography workup->purification product Characterized Product purification->product

Caption: Generalized workflow for a Buchwald-Hartwig amination experiment.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of arylalkynes, providing a direct route to C(sp²)-C(sp) bond formation.[13][14] This reaction is typically cocatalyzed by palladium and copper salts.

Expected Reactivity Trends:

  • General Reactivity: The reactivity of aryl bromides in Sonogashira coupling is generally very good, often proceeding under mild conditions.

  • Substrate Compatibility: The aldehyde functionality is well-tolerated in Sonogashira reactions.

Comparative Performance Analysis (Based on Analogs):

Studies on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes demonstrate the successful formation of 2-amino-3-alkynylpyridines in good to excellent yields.[15][16] These reactions typically utilize a palladium catalyst (e.g., Pd(CF₃COO)₂), a phosphine ligand (e.g., PPh₃), a copper(I) co-catalyst (CuI), and an amine base (e.g., Et₃N) in a solvent like DMF at elevated temperatures.[15]

Building Block Predicted Sonogashira Coupling Performance Supporting Rationale
This compound Excellent The 5-bromo position is well-suited for Sonogashira coupling. The electronic activation and minimal steric hindrance should lead to high yields.
5-Bromo-2-pyridinecarbaldehyde Excellent Similar high reactivity is expected, with potentially even faster reaction rates due to the absence of the methyl group.
5-Bromo-3-pyridinecarbaldehyde Excellent The electronic and steric environment is favorable for high-yielding Sonogashira coupling.
2-Bromo-5-methyl-3-pyridinecarbaldehyde Excellent The highly reactive 2-bromo position is expected to perform exceptionally well in Sonogashira reactions.

Experimental Protocol: Sonogashira Coupling

The following is a representative protocol for the Sonogashira coupling of a bromopyridinecarbaldehyde.[15][17]

Sonogashira_Workflow reagents Combine under Inert Gas: - Bromopyridinecarbaldehyde (1.0 equiv) - Terminal Alkyne (1.2 equiv) - Pd Catalyst (e.g., Pd(PPh3)2Cl2, 2 mol%) - Cu(I) Salt (e.g., CuI, 4 mol%) - Amine Base (e.g., Et3N) - Solvent (e.g., THF or DMF) reaction Stir at Room Temp to Reflux reagents->reaction workup Filter & Aqueous Workup & Extraction reaction->workup Cool purification Column Chromatography workup->purification product Characterized Product purification->product

Caption: Generalized workflow for a Sonogashira coupling experiment.

Senior Application Scientist's Verdict

This compound is a highly versatile and valuable building block for drug discovery and organic synthesis. Its well-balanced electronic and steric properties make it a reliable substrate for a range of palladium-catalyzed cross-coupling reactions.

  • For Suzuki-Miyaura and Sonogashira couplings, this compound is expected to perform robustly, providing good to excellent yields of the desired products. Its reactivity is comparable to, and in some cases potentially more favorable than, its non-methylated analog due to subtle electronic effects, while avoiding significant steric hindrance at the reaction center.

  • In Buchwald-Hartwig aminations, while good reactivity is anticipated, careful selection of a bulky phosphine ligand is paramount to overcome potential catalyst inhibition by the pyridine nitrogen, a common challenge for this class of substrates.

  • In comparison to its isomers, this compound offers a unique substitution pattern that can be strategically employed to access specific molecular architectures. While the 2-bromo isomer is likely more reactive, the 5-bromo isomer may offer advantages in terms of selectivity in more complex systems or in cases where the 2-position is desired for other transformations.

Ultimately, the choice of building block will depend on the specific synthetic goals and the desired final molecular structure. However, this compound represents a powerful and reliable tool in the synthetic chemist's arsenal, offering a gateway to a diverse array of complex and potentially bioactive molecules.

References

Safety Operating Guide

A Guide to the Safe Disposal of 5-Bromo-3-methyl-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-Bromo-3-methyl-2-pyridinecarbaldehyde (CAS No. 376587-53-0). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for laboratory professionals, including researchers, scientists, and technicians actively engaged in drug development and chemical synthesis.

Foundational Principles: Understanding the Hazard

This compound is a halogenated aromatic aldehyde.[1] Its chemical structure necessitates a disposal pathway that respects its reactivity and hazard profile. As a brominated organic compound, it is classified as a hazardous waste and must be segregated from non-halogenated waste streams to ensure proper final treatment, which often involves high-temperature incineration at specialized facilities.[2][3][4] Improper disposal, such as drain disposal, is strictly prohibited as it can introduce toxic and environmentally persistent substances into the wastewater system.[5][6]

The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), are skin, eye, and respiratory irritation.[7][8] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and engineering controls.

Immediate Safety & Handling for Disposal

Before beginning any disposal-related activities, ensure that all necessary safety measures are in place. This proactive approach minimizes the risk of accidental exposure.

Required Personal Protective Equipment (PPE)

To mitigate the risks of irritation and accidental exposure, the following PPE is mandatory:

  • Eye Protection : Chemical splash goggles conforming to OSHA standard 29 CFR 1910.133 or European Standard EN166.[9]

  • Hand Protection : Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[5][9]

  • Protective Clothing : A fully buttoned, long-sleeved laboratory coat.

  • Respiratory Protection : For handling the solid compound outside of a fume hood or if dust generation is likely, a NIOSH-approved N95 dust mask or equivalent respirator is required.[7]

Engineering Controls

All transfers and preparations of the waste for disposal should be performed inside a certified chemical fume hood to control vapor and dust inhalation hazards.[5][7][10] The work area must be equipped with an accessible emergency eyewash station and safety shower.[10]

Quantitative Hazard and Physical Data

This table summarizes key data for this compound and its structural isomers, providing a quantitative basis for the procedural recommendations.

PropertyValue / ClassificationSource
Chemical Formula C₇H₆BrNO[1]
CAS Number 376587-53-0[1]
Molecular Weight 199.96 g/mol [11]
GHS Hazard Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8]
GHS Signal Word Warning[7][8]
Storage Class 11 - Combustible Solids

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for collecting and disposing of this compound waste. The causality behind each step is rooted in federal and institutional safety standards designed to isolate hazardous materials.[12][13]

Step 1: Waste Identification and Segregation
  • Action : Designate this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, disposable labware) as "Halogenated Organic Solid Waste." [3][14]

  • Reasoning : Regulatory frameworks, such as those from the EPA, mandate the segregation of halogenated wastes from non-halogenated wastes.[3] This is because halogenated compounds require specific incineration conditions to prevent the formation of toxic dioxins and furans. Mixing waste streams can lead to regulatory violations and improper treatment.

Step 2: Containerization
  • Action : Select a dedicated, chemically compatible, and sealable waste container. A high-density polyethylene (HDPE) container is a suitable choice.[5][9] Affix a "Hazardous Waste" label to the container before adding the first particle of waste.

  • Reasoning : Proper containerization prevents leaks and reactions.[10][15] Labeling the container from the outset ensures that all personnel are aware of its contents and the associated hazards, fulfilling OSHA's Hazard Communication Standard.[16]

Step 3: Waste Accumulation
  • Action : Carefully transfer all waste containing this compound into the labeled container. For residual amounts in original containers, triple rinse with a minimal amount of a suitable solvent (e.g., acetone). Collect the first two rinsates as halogenated liquid waste; the third rinse may be managed as non-hazardous if local guidelines permit.[17]

  • Reasoning : This step ensures that bulk and trace amounts of the chemical are captured. Collecting the rinsate is critical as even small quantities of the compound render the solvent a hazardous waste.

Step 4: Labeling and Documentation
  • Action : On the hazardous waste label, accurately list all constituents and their approximate percentages. For this specific waste, you would write "this compound, 100% (Solid)" or list it as a component of a mixture if applicable.

  • Reasoning : Accurate and complete labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[18] It provides essential information for waste handlers and disposal facilities to manage the waste safely and appropriately.

Step 5: Secure Storage
  • Action : Seal the container tightly and store it in a designated, well-ventilated, and secure hazardous waste accumulation area.[9][10] This area should be away from incompatible materials, particularly strong oxidizing agents, bases, and reducing agents.[7][10]

  • Reasoning : Storing hazardous waste in a designated area prevents accidental spills, unauthorized access, and dangerous reactions with incompatible chemicals.

Step 6: Final Disposal
  • Action : Once the container is full or ready for pickup, arrange for its collection by your institution's certified hazardous waste management provider. Follow all institutional procedures for scheduling a pickup.

  • Reasoning : Hazardous waste must be transported, treated, and disposed of by a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure compliance with EPA and Department of Transportation (DOT) regulations.[19][20][21]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain : Wearing appropriate PPE, control the spill by covering it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5]

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7][22] Avoid generating dust.

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health & Safety (EHS) office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Waste Generation Identify Identify Waste: This compound Start->Identify IsSolid Is the waste solid or contaminating a solid? Identify->IsSolid SegregateSolid Segregate as 'Halogenated Organic Solid Waste' IsSolid->SegregateSolid Yes IsLiquid Is the waste a solution or rinsate? IsSolid->IsLiquid No Containerize Place in labeled, sealed, compatible container (HDPE) SegregateSolid->Containerize SegregateLiquid Segregate as 'Halogenated Organic Liquid Waste' IsLiquid->SegregateLiquid Yes ArrangePickup Arrange for pickup by Certified Waste Handler IsLiquid->ArrangePickup No (Empty/Clean) SegregateLiquid->Containerize Store Store in designated Hazardous Waste Area Containerize->Store Store->ArrangePickup End End: Proper Disposal ArrangePickup->End

Caption: Decision workflow for proper waste stream segregation and disposal.

References

Mastering the Safe Handling of 5-Bromo-3-methyl-2-pyridinecarbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-3-methyl-2-pyridinecarbaldehyde (CAS 376587-53-0), a key building block in medicinal chemistry. Moving beyond a simple checklist, we delve into the causality behind each recommendation, empowering you to work with confidence and precision.

Immediate Safety Profile & Hazard Assessment

Based on data from related pyridine aldehydes, this compound should be treated as a hazardous substance. The primary risks are associated with irritation and potential harm upon contact or inhalation.

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation: Expected to cause serious irritation and potential damage to the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][4]

  • Harmful if Swallowed or in Contact with Skin: Some analogs are classified as harmful, making it prudent to minimize exposure through all routes.[1]

Hazard Classification (Inferred)GHS Category (Anticipated)PictogramSignal Word
Skin Corrosion/IrritationCategory 2IrritantWarning
Serious Eye Damage/IrritationCategory 2IrritantWarning
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory)IrritantWarning

This data necessitates a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The principle here is to create a complete barrier between you and the chemical, preventing any route of exposure.

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common and effective choice, but always inspect them for any signs of degradation or perforation before use.[4][5][6] For prolonged or repeated contact, consider gloves with a higher protection class (breakthrough time > 240 minutes).[5][7] After use, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[4]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1][6] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles. These must conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6][8]

  • Skin and Body Protection: A standard laboratory coat is required.[6] For larger quantities or when there is a significant risk of spillage, a PVC apron or chemical-resistant suit should be considered.[5][7] Ensure clothing is made of non-static material, especially when handling flammable solids or their solutions.[5][7]

  • Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to control exposure to dust.[1] If a fume hood is not available or if ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates (e.g., Type ABEK-P2) is necessary.[4][8]

PPE_Workflow cluster_ppe Essential PPE for Handling cluster_conditions Operational Conditions node_gloves Hand Protection (Nitrile Gloves) node_spill Spill or Splash Risk? node_eyes Eye Protection (Safety Goggles) node_eyes->node_spill node_body Body Protection (Lab Coat) node_body->node_spill node_resp Respiratory Protection (Fume Hood / Respirator) node_dust Dust or Aerosol Generation? node_resp->node_dust node_face_shield Add Face Shield node_spill->node_face_shield Yes node_apron Add PVC Apron node_spill->node_apron Yes node_respirator Mandatory Respirator Use node_dust->node_respirator Yes (if no fume hood)

Caption: PPE selection workflow based on operational risk.

Operational and Handling Protocols

A systematic approach to handling ensures both safety and experimental integrity.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] Designate a specific area for handling, preferably within a chemical fume hood.

  • Container Inspection: Always inspect the container for damage or leaks before moving it.

  • Dispensing: When weighing and dispensing the solid, use spark-proof tools and minimize the generation of dust.[1][6] Avoid all personal contact, including inhalation.[5]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke in the laboratory area.[9]

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][9] Many related compounds require storage at refrigerated temperatures (2-8°C) and under an inert atmosphere like argon or nitrogen to prevent degradation.[3][8][9] Protect from light.[10]

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response:

  • Minor Spill: For small spills, remove all ignition sources.[5] Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or earth.[6][10] Sweep up the material, avoiding dust creation, and place it into a suitable, labeled container for hazardous waste disposal.[1][4]

  • Major Spill: Evacuate the area immediately. Alert your institution's emergency response team. Control the spill only if you are trained and equipped to do so.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing immediately.[5][10] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[1] Seek medical advice if irritation persists.[1]

  • Inhalation: Move the person to fresh air.[1][4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Disposal Plan: Disposal of this compound and its containers must be treated as hazardous waste.

  • Segregation: Collect waste material and any contaminated disposables (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealable hazardous waste container.[11]

  • Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[11]

  • Disposal: Arrange for collection by a licensed professional waste disposal service.[1][4] All disposal must comply with local, state, and federal regulations.[11] Do not allow the chemical to enter drains or the environment.[1][4]

Disposal_Workflow start Chemical Waste Generated (Solid, Contaminated PPE) ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Place in Designated Hazardous Waste Container ppe->segregate label_container Label Container: 'Hazardous Waste' + Chemical Name segregate->label_container seal Securely Seal Container label_container->seal storage Store in Designated, Well-Ventilated Area seal->storage contact Arrange Pickup by Licensed Disposal Company storage->contact

Caption: Step-by-step hazardous waste disposal workflow.

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability—not only in your experimental results but also in your commitment to a safe and professional research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.